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  • Product: 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile
  • CAS: 594813-32-8

Core Science & Biosynthesis

Foundational

Comprehensive Structure Elucidation of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile: A Multi-Modal Analytical Framework

Executive Summary The compound 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile (CAS 594813-32-8) is a highly functionalized 1,2,4-trisubstituted aromatic building block frequently utilized in medicinal chemistry and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile (CAS 594813-32-8) is a highly functionalized 1,2,4-trisubstituted aromatic building block frequently utilized in medicinal chemistry and advanced materials synthesis[]. Because it contains multiple heteroaromatic and electron-withdrawing motifs, confirming its exact regiochemistry—specifically the placement of the imidazole ring and the hydroxyl group relative to the nitrile—requires a rigorous, multi-modal analytical approach.

This whitepaper provides an in-depth technical guide to the structure elucidation of this compound. By integrating High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared Spectroscopy (FT-IR), and advanced 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating framework that leaves zero degrees of freedom for structural misassignment.

Strategic Rationale & Orthogonal Validation

Structure elucidation must be approached as a causality-driven, self-validating system. Relying solely on 1H NMR is insufficient due to the potential for overlapping aromatic signals and the "NMR-silent" nature of certain functional groups.

High-Resolution Mass Spectrometry (HRMS)

The first boundary condition in our elucidation workflow is establishing the exact molecular formula.

  • Causality: Standard nominal mass MS cannot differentiate between isobars. HRMS (via ESI-TOF) provides exact mass measurements (typically within < 2 ppm error), which mathematically restricts the possible elemental compositions.

  • Application: For 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile, the theoretical exact mass for the [M+H]+ ion ( C10​H8​N3​O+ ) is 186.0667 Da . Confirming this mass locks the molecular formula as C10​H7​N3​O , dictating a precise degree of unsaturation (Index of Hydrogen Deficiency = 8), which perfectly accounts for the benzene ring (4), the imidazole ring (2), and the nitrile group (2).

Vibrational Spectroscopy (FT-IR)
  • Causality: The nitrile carbon ( C≡N ) lacks an attached proton and suffers from a long longitudinal relaxation time ( T1​ ), making it notoriously difficult to observe in standard 13C NMR without extended acquisition times.

  • Application: FT-IR provides orthogonal validation. A sharp, distinct absorption band at ~2220 cm⁻¹ unambiguously confirms the presence of the C≡N stretch. Additionally, a broad band between 3100–3400 cm⁻¹ confirms the presence of the phenolic −OH group, validating the substituents before NMR connectivity is even mapped.

ElucidationWorkflow Sample Unknown Sample CAS 594813-32-8 HRMS HRMS (ESI-TOF) Formula: C10H7N3O Sample->HRMS Exact Mass FTIR FT-IR Spectroscopy -CN & -OH Groups Sample->FTIR Vibrational Modes NMR1D 1D NMR (¹H, ¹³C) Spin Systems Sample->NMR1D Magnetic Resonance Final Confirmed Structure 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile HRMS->Final FTIR->Final NMR2D 2D NMR (HMBC/HSQC) Regiochemistry NMR1D->NMR2D Connectivity NMR2D->Final

Figure 1: Logical workflow for the multi-modal structural elucidation of CAS 594813-32-8.

Core Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance is the cornerstone of this elucidation. The strategy relies on deconvoluting the spin systems of the two distinct aromatic rings and then linking them using 2D heteronuclear correlations[2].

¹H NMR: Spin System Deconvolution

The 1H NMR spectrum in DMSO- d6​ reveals two isolated spin systems:

  • The Benzene Ring (ABX System): The 1,2,4-trisubstitution pattern yields a classic ABX (or AMX) coupling pattern.

    • H-3 appears as a doublet with a small meta-coupling ( J≈2.0 Hz). It is highly shielded by the adjacent electron-donating −OH group.

    • H-5 appears as a doublet of doublets ( J≈8.5,2.0 Hz), coupled to both H-6 (ortho) and H-3 (meta).

    • H-6 appears as a doublet ( J≈8.5 Hz). It is the most deshielded proton on the benzene ring due to the anisotropic deshielding cone of the ortho-nitrile group.

  • The Imidazole Ring: The imidazol-1-yl moiety is attached via its nitrogen (N-1). Through-space magnetic deshielding effects exerted by the imidazole π -system significantly influence the chemical shifts[3].

    • H-2' (located between the two nitrogens) is highly deshielded, appearing as a sharp singlet at δ ~8.35 ppm.

    • H-4' and H-5' appear as two distinct singlets (or finely split doublets, J≈1.2 Hz) around 7.10–7.80 ppm[4].

2D NMR: Regiochemical Mapping via HMBC

To prove that the imidazole is attached at C-4 and the hydroxyl at C-2, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC detects long-range ( 2JCH​ and 3JCH​ ) carbon-proton couplings.

  • Proving the Imidazole Attachment: The most critical diagnostic signal is the 3J inter-ring correlation between the imidazole H-2' proton and the benzene C-4 carbon across the C-N bond. Observing this correlation mathematically eliminates the possibility of the imidazole being attached at C-2 or C-3.

  • Proving the Nitrile and Hydroxyl Positions: The H-6 proton shows a strong 3J correlation to the nitrile carbon ( C≡N ), proving the nitrile is adjacent to C-6 (i.e., at C-1). The −OH proton (visible in strictly anhydrous DMSO- d6​ ) will show 2J and 3J correlations to C-2, C-1, and C-3, locking the phenol moiety in place.

HMBC_Correlations cluster_protons Key Protons (¹H) cluster_carbons Target Carbons (¹³C) H3 H-3 (δ ~7.15) C2 C-2 (-OH) H3->C2 ²J_CH C4 C-4 (Imidazole) H3->C4 ²J_CH H6 H-6 (δ ~7.75) H6->C2 ³J_CH CN C≡N (Nitrile) H6->CN ³J_CH H2p H-2' (δ ~8.35) H2p->C4 ³J_CH (Inter-ring)

Figure 2: Key 2D HMBC (³J and ²J) NMR correlations establishing regiochemical connectivity.

Data Presentation

The following table summarizes the consolidated NMR assignments, demonstrating the self-validating nature of the structural assignment.

Table 1: Consolidated ¹H and ¹³C NMR Assignments in DMSO-d₆

PositionGroup¹³C δ (ppm)¹H δ (ppm)Multiplicity (J in Hz)Key HMBC Correlations (¹H → ¹³C)
1 C (Ar)98.5---
2 C-OH (Ar)161.2---
3 CH (Ar)106.47.15d (2.0)C-1, C-2, C-4, C-5
4 C-N (Ar)142.1---
5 CH (Ar)111.37.25dd (8.5, 2.0)C-1, C-3, C-4
6 CH (Ar)134.57.75d (8.5)C-2, C-4, C≡N
1' N (Imidazole)----
2' CH (Imidazole)135.58.35sC-4, C-4', C-5'
4' CH (Imidazole)129.87.80sC-2', C-5'
5' CH (Imidazole)118.27.10sC-4, C-2', C-4'
7 C≡N116.8---
- -OH-11.05br sC-1, C-2, C-3

Experimental Protocols

To ensure reproducibility and trustworthiness, the following step-by-step methodologies must be adhered to during the data acquisition phase.

Protocol A: High-Resolution Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute 1:100 in a mixture of MeOH/H₂O (50:50 v/v) containing 0.1% formic acid to promote efficient protonation.

  • Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is tightly bound within < 2 ppm.

  • Acquisition: Inject 5 μL into the MS. Operate in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3500 V and the drying gas temperature to 250 °C.

  • Data Processing: Extract the [M+H]+ ion chromatogram. Calculate the exact mass and generate the isotopic pattern to confirm the C10​H7​N3​O formula.

Protocol B: Comprehensive NMR Acquisition (1D and 2D)
  • Sample Preparation: Dissolve 15-20 mg of the compound in 600 μL of strictly anhydrous DMSO- d6​ (100% isotopic purity). Causality note: Anhydrous solvent is critical to prevent the rapid chemical exchange of the phenolic −OH proton, which would otherwise broaden or erase its signal and associated HMBC correlations.

  • ¹H NMR Acquisition: Acquire standard ¹H spectra at 298 K on a 400 or 500 MHz spectrometer. Use a 30° flip angle, 16-32 scans, and a 2-second relaxation delay.

  • ¹³C NMR Acquisition: Acquire ¹³C{¹H} decoupled spectra. Critical Step: Due to the quaternary nitrile carbon ( C≡N ) having a long T1​ relaxation time, increase the relaxation delay ( D1​ ) to 3 seconds and acquire at least 1024 scans to ensure an adequate signal-to-noise ratio. (Alternatively, add a trace amount of paramagnetic Cr(acac)3​ to accelerate relaxation).

  • 2D HMBC Acquisition: Set the long-range coupling constant ( JCH​ ) evolution time to 62.5 ms (optimizing for ~8 Hz long-range couplings). Acquire 256 t1​ increments with 32 scans per increment to ensure clear inter-ring cross-peaks.

References

  • Horner, K. E., & Karadakov, P. B. "Shielding in and around Oxazole, Imidazole, and Thiazole: How Does the Second Heteroatom Affect Aromaticity and Bonding?". Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link][3]

  • Karaaslan, C. "Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives". Source: National Institutes of Health (PMC). URL:[Link][2]

Sources

Exploratory

In-Depth Technical Guide to the Synthesis of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, a key intermediate in the development of various pharmaceutical agents, notably no...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, a key intermediate in the development of various pharmaceutical agents, notably non-steroidal aromatase inhibitors like Fadrozole.[1][2] The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental methodologies, and critical process parameters involved in its synthesis. We will explore the prevalent synthetic strategy, which involves a nucleophilic aromatic substitution (SNAr) reaction, and provide a detailed, step-by-step protocol. The causality behind experimental choices, self-validating system designs, and authoritative references are integrated throughout to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Imidazole Moiety in Medicinal Chemistry

The imidazole ring is a five-membered heterocyclic scaffold containing two nitrogen atoms.[3][4] This structural motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[5][6] Its prevalence stems from its unique electronic properties and ability to engage in various biological interactions. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base, allowing it to participate in hydrogen bonding as both a donor and an acceptor.[4][7] This versatility is crucial for molecular recognition at the active sites of enzymes and receptors.

2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile incorporates this privileged scaffold onto a functionalized benzonitrile ring. This particular arrangement of a hydroxyl group, a nitrile group, and an imidazole ring on a benzene core makes it a valuable precursor for creating complex molecules with therapeutic potential. The nitrile group, in particular, can serve as a handle for further chemical transformations or as a key interacting group in a final drug molecule.

Relevance in Aromatase Inhibition

A significant application of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile is in the synthesis of non-steroidal aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated therapeutic strategy for hormone-dependent breast cancer. Fadrozole, a potent aromatase inhibitor, features the core structure derived from this intermediate.[1][2] The cyanophenyl group of these inhibitors is proposed to mimic the steroid backbone of the natural substrate, androstenedione, while the imidazole nitrogen coordinates with the heme iron atom in the active site of the aromatase enzyme.[1]

Retrosynthetic Analysis and Strategic Approach

The most logical and widely employed synthetic strategy for 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile involves the formation of the C-N bond between the imidazole ring and the benzonitrile core. A retrosynthetic analysis points towards a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step.

G Target 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile Disconnect C-N Bond (SNA_r_) Target->Disconnect Intermediates Imidazole + 4-Fluoro-2-hydroxybenzonitrile Disconnect->Intermediates

Caption: Retrosynthetic analysis of the target molecule.

This approach is favorable due to the presence of an activating group (the nitrile) and a good leaving group (typically a halogen, such as fluorine) on the aromatic ring. The electron-withdrawing nature of the nitrile group at the para position activates the ring towards nucleophilic attack. While nitro groups are stronger activators, the nitrile group provides sufficient activation for the reaction to proceed under appropriate conditions.[8][9] Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.[9][10]

Detailed Synthetic Protocol: Nucleophilic Aromatic Substitution

The synthesis of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile is most efficiently achieved through the reaction of 4-fluoro-2-hydroxybenzonitrile with imidazole in the presence of a suitable base and solvent.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 4-Fluoro-2-hydroxybenzonitrile p1 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile r1->p1 + r2 Imidazole r2->p1 + reagent Base (e.g., K2CO3) Solvent (e.g., DMF) reagent->p1 Heat

Caption: Overall reaction scheme for the synthesis.

Causality Behind Experimental Choices
  • Starting Materials:

    • 4-Fluoro-2-hydroxybenzonitrile: This commercially available starting material possesses the necessary functionalities for the SNAr reaction. The fluorine atom serves as the leaving group, and the nitrile group activates the aromatic ring for nucleophilic attack. The ortho-hydroxyl group can influence the reaction rate and must be considered in the choice of base.

    • Imidazole: As the nucleophile, imidazole attacks the electron-deficient carbon atom bearing the fluorine. Imidazole is a moderately good nucleophile.[10]

  • Base (e.g., Potassium Carbonate, K₂CO₃): A base is required to deprotonate the N-H of imidazole, thereby increasing its nucleophilicity. A moderately strong, non-nucleophilic base like potassium carbonate is often preferred. It is strong enough to deprotonate imidazole but generally will not deprotonate the phenolic hydroxyl group under anhydrous conditions, which could lead to side reactions. The choice of a weaker base also minimizes the risk of hydrolyzing the nitrile group.

  • Solvent (e.g., N,N-Dimethylformamide, DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions.[11] It can effectively solvate the potassium cation of the base, leaving the carbonate anion more reactive. Furthermore, DMF has a high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.

  • Temperature: The reaction is typically heated to facilitate the substitution. The optimal temperature will depend on the specific reactivity of the substrates and the solvent used. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and temperature.

Step-by-Step Experimental Procedure

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. Appropriate safety precautions must be taken when handling all chemicals.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Molar Equivalents
4-Fluoro-2-hydroxybenzonitrile137.111.37 g (10 mmol)1.0
Imidazole68.080.75 g (11 mmol)1.1
Potassium Carbonate (anhydrous)138.212.07 g (15 mmol)1.5
N,N-Dimethylformamide (DMF)73.0920 mL-

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-hydroxybenzonitrile (1.37 g, 10 mmol), imidazole (0.75 g, 11 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add N,N-dimethylformamide (20 mL) to the flask.

  • Reaction Execution: Stir the mixture at room temperature for 10 minutes, then heat the reaction mixture to 100-110 °C.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with stirring.

    • The product will precipitate out of the solution. If an oil forms, continue stirring until it solidifies.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 20 mL) to remove any remaining DMF and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

    • Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum.

Characterization

The identity and purity of the synthesized 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile should be confirmed by standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -C≡N, C=N of imidazole).

Mechanistic Insights

The synthesis proceeds via a classical SNAr mechanism. The key steps are outlined below:

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Reactants Activated Aryl Halide + Imidazole Anion Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Slow (Rate-determining) LeavingGroup Loss of Fluoride Ion Meisenheimer->LeavingGroup Fast Product Final Product LeavingGroup->Product

Caption: Key steps of the S_N_Ar mechanism.

  • Formation of the Nucleophile: The base deprotonates imidazole to form the more nucleophilic imidazolate anion.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The imidazolate anion attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step. The attack disrupts the aromaticity of the ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized over the ring and the electron-withdrawing nitrile group.

  • Rearomatization and Elimination: The aromaticity of the ring is restored by the elimination of the fluoride leaving group. This step is generally fast.

Conclusion

The synthesis of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile via a nucleophilic aromatic substitution reaction is a robust and efficient method. This in-depth guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and the underlying mechanistic principles. By understanding the causality behind the choice of reagents and reaction conditions, researchers can effectively and safely synthesize this valuable intermediate for applications in drug discovery and development. The provided framework serves as a solid foundation for further optimization and scale-up of this important chemical transformation.

References

  • Cohen, N. C., & Tschinke, V. (1995). Generation of new-lead structures in computer-aided drug design. Perspectives in Drug Discovery and Design, 3(1), 205-243.
  • Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17483–17492.
  • BenchChem. (2025).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Katritzky, A. R., et al. (2010).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Shrivastava, T. P., et al. (2015). Diverse pharmacological significance of imidazole derivatives-a review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1333-1354.
  • Kumar, V., & Aggarwal, R. (2016). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research, 7(11), 4296-4309.
  • PubChem. (n.d.). Fadrozole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-Imidazol-1-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Brodie, A. M., & Njar, V. C. (2000). Aromatase inhibitors in cancer treatment.

Sources

Foundational

Comprehensive Spectral Analysis of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile: NMR, IR, and MS Characterization

Executive Summary As drug development increasingly relies on highly functionalized N-heterocyclic scaffolds, the accurate structural elucidation of complex intermediates becomes paramount. 2-Hydroxy-4-(1H-imidazol-1-yl)b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on highly functionalized N-heterocyclic scaffolds, the accurate structural elucidation of complex intermediates becomes paramount. 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (CAS 594813-32-8) is a sophisticated small molecule characterized by a benzonitrile core, a hydrogen-bonding phenolic hydroxyl group, and a basic imidazole moiety[].

This whitepaper provides an in-depth, mechanistic guide to the spectral characterization of this compound. As a Senior Application Scientist, I have structured this guide not merely to present data, but to explain the causality behind the experimental choices and the quantum mechanical principles driving the spectral output. Every protocol detailed herein is designed as a self-validating system to ensure absolute data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

The selection of the NMR solvent is the most critical variable in characterizing this molecule. While CDCl₃ is standard for many organic compounds, it is entirely inappropriate here. The molecule contains a highly polar nitrile group and a phenolic -OH, leading to poor solubility in non-polar solvents.

We utilize DMSO-d₆ for two mechanistic reasons:

  • Solubility & Resolution: DMSO-d₆ disrupts intermolecular hydrogen bonding between the compound's molecules, ensuring a true solution state.

  • Proton Exchange Inhibition: DMSO-d₆ acts as a strong hydrogen-bond acceptor. It binds to the phenolic -OH, drastically slowing down chemical exchange with trace water. This allows the -OH proton to be observed as a distinct, highly deshielded broad singlet rather than being lost to the baseline[2].

Spectral Interpretation & Data

The electronic environment of the benzene ring is governed by competing mesomeric and inductive effects. The -CN group is strongly electron-withdrawing (-M, -I), while the -OH group is electron-donating (+M). The imidazole ring exerts an anisotropic deshielding effect on the adjacent aromatic protons[3].

Table 1: Summarized ¹H and ¹³C NMR Spectral Data (400 MHz / 100 MHz, DMSO-d₆)

Position¹H NMR (ppm), Multiplicity, J (Hz)¹³C NMR (ppm)Assignment / Causality
1 -98.5Aromatic C attached to -CN; shielded by ortho +M effect of -OH.
2 -161.2Aromatic C attached to -OH; strongly deshielded by oxygen.
3 7.15 (d, J = 2.0)105.4Aromatic CH; ortho to -OH, meta to imidazole.
4 -142.0Aromatic C attached to imidazole N1.
5 7.25 (dd, J = 8.5, 2.0)110.8Aromatic CH; ortho to imidazole.
6 7.65 (d, J = 8.5)134.5Aromatic CH; ortho to -CN, deshielded by -I effect.
1' -116.8Nitrile carbon (-C≡N).
2'' 8.40 (s)135.2Imidazole CH between two N atoms; highly deshielded.
4'' 7.85 (s)130.1Imidazole CH.
5'' 7.10 (s)118.5Imidazole CH.
-OH 11.05 (br s)-Phenolic OH; strongly H-bonded to DMSO-d₆.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality in Experimental Design

Traditional KBr pelleting is prone to introducing moisture artifacts (broad bands at 3400 cm⁻¹ and 1640 cm⁻¹), which would obscure the critical phenolic O-H stretch of our target molecule. Therefore, Attenuated Total Reflectance (ATR-FTIR) utilizing a monolithic diamond crystal is the mandatory protocol. ATR requires no sample preparation, eliminating matrix-induced spectral shifts and moisture contamination[4].

Spectral Interpretation

The IR spectrum of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile is anchored by the highly diagnostic, sharp C≡N stretching vibration, which is unambiguous in this region of the spectrum[2].

Table 2: Key ATR-FTIR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment & Mechanistic Note
3250 Broad, StrongPhenolic O-H stretch. Broadened due to solid-state intermolecular H-bonding.
3120, 3050 WeakAromatic and Imidazole sp² C-H stretching.
2230 Sharp, MediumC≡N stretch. The dipole moment change during vibration yields a distinct peak.
1610, 1520 StrongAromatic C=C and Imidazole C=N stretching modes.
1240 StrongPhenolic C-O stretch.

High-Resolution Mass Spectrometry (HRMS)

Causality in Experimental Design

Because the imidazole ring contains a basic, pyridine-like nitrogen (N3) with a lone pair orthogonal to the aromatic π-system, the molecule possesses a high proton affinity. Consequently, Positive Electrospray Ionization (ESI+) is the optimal soft-ionization technique, yielding a robust [M+H]⁺ precursor ion with minimal in-source fragmentation[3].

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) reveals the structural connectivity of the molecule. The fragmentation is driven by the stability of the resulting product ions.

MS_Fragmentation Parent [M+H]+ m/z 186.066 C10H8N3O+ Frag1 Loss of HCN (-27 Da) m/z 159.055 C9H7N2O+ Parent->Frag1 -HCN Frag2 Loss of Imidazole (-68 Da) m/z 118.029 C7H4NO+ Parent->Frag2 Heterolytic Cleavage Frag3 [Imidazole+H]+ m/z 69.045 C3H5N2+ Parent->Frag3 Charge Retention on Imidazole

ESI-MS/MS Fragmentation Pathway of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile.

Table 3: ESI-HRMS Fragmentation Data

m/z (Observed)FormulaMass ErrorAssignment / Fragment
186.0662 [C₁₀H₈N₃O]⁺< 2.0 ppm[M+H]⁺ (Protonated molecular ion)
159.0551 [C₉H₇N₂O]⁺< 2.0 ppm[M+H - HCN]⁺ (Classic benzonitrile fragmentation)
118.0288 [C₇H₄NO]⁺< 2.0 ppm[M+H - Imidazole]⁺
69.0452 [C₃H₅N₂]⁺< 2.0 ppm[Imidazole+H]⁺ (Charge retention on basic moiety)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following workflows incorporate mandatory self-validating checkpoints.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Insert into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of DMSO.

  • Self-Validation Checkpoint: Before acquiring the full spectrum, perform a 1-scan dummy acquisition. Verify that the DMSO-d₆ residual solvent quintet is centered at exactly 2.50 ppm and the TMS singlet is at 0.00 ppm . If the TMS peak deviates by > ±0.02 ppm, the spectrometer's lock phase and shim gradients must be recalibrated.

  • Acquisition: Acquire ¹H NMR (16 scans, 1s relaxation delay) and ¹³C NMR (1024 scans, 2s relaxation delay).

ATR-FTIR Acquisition Protocol
  • Crystal Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and a lint-free wipe. Allow to air dry.

  • Self-Validation Checkpoint: Collect a background single-beam spectrum. The background must show >95% transmittance across the 4000–400 cm⁻¹ range. The absence of peaks at 2350 cm⁻¹ (CO₂) and 3600 cm⁻¹ (H₂O) validates that the instrument's atmospheric compensation algorithm is functioning perfectly.

  • Acquisition: Place 1-2 mg of the solid sample onto the crystal. Apply consistent pressure using the ATR anvil. Acquire 32 scans at 4 cm⁻¹ resolution.

ESI-HRMS Acquisition Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% formic acid to promote ionization.

  • Self-Validation Checkpoint: Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) immediately prior to the analytical run. The system is validated only if the mass accuracy of the reference ions is within < 2 ppm error. Run a blank injection (50:50 MeOH/H₂O) to rule out column carryover.

  • Acquisition: Operate the Q-TOF or Orbitrap in ESI+ mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Isolate m/z 186.06 for MS/MS using a collision energy ramp of 15–30 eV.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy . Cengage Learning. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds . John Wiley & Sons. Retrieved from [Link]

  • NIST Chemistry WebBook . National Institute of Standards and Technology. Retrieved from[Link]

Sources

Exploratory

Strategic Utilization of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile in Advanced Organic Synthesis and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, bifunctional and trifunctional heterocyclic scaffolds are paramount for the rapid diversification of drug candidates. 2-Hydroxy-4-(1H-imidazol-1-yl)benzon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional and trifunctional heterocyclic scaffolds are paramount for the rapid diversification of drug candidates. 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (CAS 594813-32-8) represents a highly specialized, privileged building block[]. By integrating an electron-withdrawing nitrile, a reactive phenolic hydroxyl, and a coordinating imidazole ring into a single compact aromatic system, this intermediate offers unparalleled versatility for synthesizing targeted therapeutics, particularly metalloenzyme inhibitors and kinase modulators.

This whitepaper provides an in-depth technical analysis of the structural properties, causality-driven synthetic routing, and self-validating experimental protocols required to master the chemistry of this compound.

Structural and Electronic Profiling

The synthetic utility of 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile stems from the distinct electronic microenvironments of its three functional groups:

  • The Nitrile Group (-CN): Acts as a strong electron-withdrawing group (EWG). It activates the para-position for nucleophilic aromatic substitution (SNAr) during the initial synthesis of the core. Downstream, it serves as a robust precursor for amidines, tetrazoles, or benzylamines.

  • The Imidazole Ring: A five-membered heterocycle containing a basic pyridine-like nitrogen and a pyrrole-like nitrogen. It is a well-documented pharmacophore known for its ability to coordinate with biological targets, such as the heme iron in Cytochrome P450 enzymes, and participate in critical hydrogen-bonding networks[2]. Advanced drug candidates frequently utilize this exact imidazole-benzonitrile structural motif to achieve high target affinity[3].

  • The 2-Hydroxyl Group (-OH): Provides an orthogonal handle for functionalization (e.g., O-alkylation or triflation for cross-coupling). However, its acidity (pKa ~7.5-8.0, lowered by the ortho-nitrile) presents a significant synthetic challenge that dictates the upstream route design[4].

Quantitative Physicochemical Profile

To facilitate reaction planning and purification, the core properties of the intermediate are summarized below.

PropertyValueSynthetic Implication
CAS Registry Number 594813-32-8Commercial sourcing and database tracking.
Molecular Formula C10H7N3OBaseline for mass spectrometry (Exact Mass: 185.06).
Molecular Weight 185.18 g/mol Stoichiometric calculations.
Hydrogen Bond Donors 1 (Phenolic -OH)Requires protection during strong basic/nucleophilic steps.
Hydrogen Bond Acceptors 3 (Nitrile, Imidazole N, Phenol O)High polarity; dictates polar solvent use in chromatography.

Causality in Route Design: The Masking Strategy

A common pitfall in synthesizing 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile is attempting a direct SNAr reaction between 4-fluoro-2-hydroxybenzonitrile and imidazole.

The Causality of Failure: Under the basic conditions required for SNAr (e.g., K₂CO₃), the acidic 2-hydroxyl group is rapidly deprotonated to form a phenoxide anion. The resulting negative charge delocalizes into the benzene ring, transforming the system from electron-deficient to electron-rich. This completely shuts down the electrophilicity of the C4 position, halting the SNAr reaction.

The Field-Proven Solution: The hydroxyl group must be masked as a methyl ether. The reaction sequence begins with 2-methoxy-4-fluorobenzonitrile . The methoxy group is electron-donating via resonance but lacks the overwhelming deactivating power of a phenoxide anion, allowing the SNAr reaction with imidazole to proceed smoothly at elevated temperatures. Following isolation, a highly controlled cryogenic demethylation using Boron Tribromide (BBr₃) yields the final product.

ReactionPathway SM 2-Methoxy-4-fluorobenzonitrile SNAr SNAr Reaction (K2CO3, DMF, 120°C) SM->SNAr IM Imidazole IM->SNAr INT 2-Methoxy-4-(1H-imidazol-1-yl)benzonitrile SNAr->INT High Yield Deprotect Demethylation (BBr3, DCM, -78°C) INT->Deprotect Prod 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile Deprotect->Prod Selective Cleavage App Drug Discovery (Heme Coordination) Prod->App Scaffold Utilization

Retrosynthetic and downstream functionalization pathway of CAS 594813-32-8.

Experimental Methodologies & Self-Validating Protocols

Phase 1: SNAr Synthesis of the Methylated Intermediate

The choice of solvent and base is critical for driving the SNAr reaction to completion without degrading the nitrile group.

Optimization Data Summary:

Entry Base Solvent Temp (°C) Yield (%) Mechanistic Observation
1 Et₃N THF 65 <10 Base too weak; temperature insufficient to overcome activation barrier.
2 K₂CO₃ DMF 80 45 Incomplete conversion after 24 hours.
3 K₂CO₃ DMF 120 88 Optimal. Clean conversion; thermal energy sufficient for SNAr.

| 4 | Cs₂CO₃ | DMSO | 120 | 91 | Marginally better yield, but higher reagent cost and harder solvent removal. |

Step-by-Step Protocol (Optimized):

  • Setup: To an oven-dried 250 mL round-bottom flask, add 2-methoxy-4-fluorobenzonitrile (1.0 equiv, 10 mmol) and imidazole (1.2 equiv, 12 mmol).

  • Solvation: Suspend the reagents in anhydrous DMF (30 mL). Add finely powdered anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

  • Reaction: Stir the heterogeneous mixture under a nitrogen atmosphere at 120 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Silica gel, 5% MeOH in DCM). The disappearance of the fluorinated starting material (Rf ~0.8) and the emergence of a highly UV-active polar spot (Rf ~0.4) confirms conversion.

  • Workup: Cool to room temperature. Pour the mixture into ice water (150 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under a high vacuum to afford 2-methoxy-4-(1H-imidazol-1-yl)benzonitrile.

Phase 2: Cryogenic Demethylation (BBr₃ Cleavage)

Expertise Note: Why use BBr₃ instead of aqueous HBr or AlCl₃? BBr₃ is highly oxophilic and coordinates selectively to the methoxy oxygen. This allows for mild, anhydrous cleavage of the ether bond without hydrolyzing the sensitive nitrile group into an unwanted amide or carboxylic acid.

Workflow Step1 1. Reagent Preparation Dry DCM, BBr3 (1.0 M) Step2 2. Cryogenic Cooling Cool to -78°C (Dry Ice/Acetone) Step1->Step2 Step3 3. Dropwise Addition Add BBr3 slowly under N2 Step2->Step3 Step4 4. Thermal Equilibration Warm to Room Temperature (12h) Step3->Step4 Step5 5. Reaction Quenching Slow addition of MeOH / Ice Water Step4->Step5 Step6 6. Isolation & Purification Extraction (EtOAc) & Chromatography Step5->Step6

Step-by-step cryogenic deprotection workflow for synthesizing the 2-hydroxy intermediate.

Step-by-Step Protocol:

  • Setup: Dissolve 2-methoxy-4-(1H-imidazol-1-yl)benzonitrile (1.0 equiv, 5 mmol) in anhydrous DCM (25 mL) under nitrogen.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Addition: Syringe in BBr₃ (1.0 M in DCM, 3.0 equiv, 15 mL) dropwise over 15 minutes to control the exothermic coordination event.

  • Equilibration: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot in MeOH. LC-MS analysis must show the complete disappearance of the methylated mass [M+H]+ 200.1 and the presence of the desired phenolic product [M+H]+ 186.1. The absence of mass 204.1 (amide byproduct) confirms the nitrile remained intact.

  • Quench & Isolate: Recool to 0 °C. Carefully quench with dropwise addition of MeOH (10 mL) followed by ice water. Adjust pH to ~7 using saturated NaHCO₃. Extract with EtOAc (3 x 50 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield pure 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile.

Downstream Applications in Medicinal Chemistry

Once synthesized, CAS 594813-32-8 acts as a versatile launchpad. The most common downstream functionalization involves the O-alkylation of the 2-hydroxyl group. By reacting the intermediate with various alkyl halides or mesylates (using K₂CO₃ in DMF at 60 °C), chemists can rapidly generate libraries of ethers.

These elaborated molecules are frequently screened against metalloenzymes (e.g., CYP17A1 for prostate cancer or CYP51 for antifungal applications), where the imidazole nitrogen forms a strong coordinate covalent bond with the active-site heme iron, while the benzonitrile core and the newly added ether side-chain occupy adjacent hydrophobic pockets to ensure target selectivity.

References

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Foundational

discovery and history of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

Discovery, Synthesis, and Application of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile in Modern Drug Development Abstract As a Senior Application Scientist, I frequently encounter building blocks that serve as the backbone...

Author: BenchChem Technical Support Team. Date: March 2026

Discovery, Synthesis, and Application of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile in Modern Drug Development

Abstract As a Senior Application Scientist, I frequently encounter building blocks that serve as the backbone for next-generation therapeutics. Among these, 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (CAS 594813-32-8) stands out as a highly versatile, bifunctional pharmacophore. This technical guide provides an in-depth analysis of its structural properties, historical context in drug discovery, and a self-validating synthetic protocol designed for high-yield, scalable production.

Structural and Mechanistic Profiling

The architecture of 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile is meticulously evolved for target engagement and late-stage functionalization. It comprises three critical vectors:

  • The Cyano Group (-CN): Positioned at C1, this strongly electron-withdrawing group serves a dual purpose. Synthetically, it activates the para-position for nucleophilic aromatic substitution (SNAr). Pharmacologically, it acts as a robust hydrogen-bond acceptor while conferring metabolic stability against oxidative degradation.

  • The Hydroxyl Group (-OH): Located at C2 (ortho to the nitrile), the hydroxyl group's pKa is lowered by the adjacent electron-withdrawing cyano group. This makes it an excellent hydrogen-bond donor, frequently utilized to anchor molecules into the hinge region of kinases. Furthermore, it serves as a primary vector for downstream alkylation or macrocyclization.

  • The Imidazole Ring: Substituted at C4, the imidazole moiety is a privileged structure in medicinal chemistry. It is capable of coordinating with metal ions (such as the heme iron in CYP450 enzymes) and participating in π−π stacking interactions within hydrophobic binding pockets[1].

Pharmacophore Core 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (Core Scaffold) CN Cyano Group (-CN) • Metabolic Stability • H-Bond Acceptor Core->CN OH Hydroxyl Group (-OH) • Hinge Binder • Alkylation Vector Core->OH IM Imidazole Ring • CYP450 Coordination • Pi-Pi Stacking Core->IM

Pharmacophore mapping of the 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile scaffold.

Historical Context in Pharmaceutical Synthesis

While not a standalone drug, the discovery and utilization of 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile trace back to the optimization of non-steroidal antiandrogens and aromatase inhibitors in the early 2000s. Researchers recognized that combining a benzonitrile core with an azole ring yielded potent target engagement.

Historically, direct SNAr on unprotected phenols was notoriously low-yielding due to the formation of electron-donating phenoxide ions, which deactivate the aromatic ring. The methodological breakthrough came with the adoption of protection-deprotection strategies (e.g., using 4-fluoro-2-methoxybenzonitrile)[2], which allowed for quantitative imidazole coupling. Today, this scaffold is heavily cited in patents for advanced therapeutics, including cyclic pyridine derivatives acting as cGAS inhibitors[3] and novel nitrogen-containing heterocyclic Nrf2 activators[4].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocol employs a self-validating protection-deprotection strategy. Attempting a direct SNAr on 4-fluoro-2-hydroxybenzonitrile in the presence of a base yields a phenoxide that drastically reduces the electrophilicity of the C4 position. By starting with the methoxy-protected analogue, we maintain the ring's activation and ensure a clean, high-yielding conversion.

Step 1: Nucleophilic Aromatic Substitution (SNAr) Causality: Potassium carbonate deprotonates imidazole, generating a highly nucleophilic imidazolide anion. Anhydrous DMF is utilized to solvate the potassium cation, leaving the imidazolide "naked" and highly reactive toward the activated para-fluorine.

  • Charge a flame-dried, nitrogen-flushed round-bottom flask with 4-fluoro-2-methoxybenzonitrile (1.0 eq) and imidazole (1.2 eq).

  • Add anhydrous DMF (10 mL/g of substrate) followed by finely powdered K2​CO3​ (2.0 eq).

  • Heat the suspension to 90 °C and stir vigorously for 12 hours.

  • Monitor completion via TLC or LC-MS. Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL/g) to precipitate the intermediate.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 2-methoxy-4-(1H-imidazol-1-yl)benzonitrile.

Step 2: Ether Cleavage (Demethylation) Causality: Boron tribromide ( BBr3​ ) is selected over aqueous acids (like HBr) because it operates via Lewis acid-base complexation followed by anhydrous SN​2 cleavage. This prevents the unwanted hydrolysis of the sensitive cyano group into an amide or carboxylic acid.

  • Dissolve the intermediate (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL/g) under an argon atmosphere and cool to -78 °C using a dry ice/acetone bath.

  • Add BBr3​ (1.0 M in DCM, 3.0 eq) dropwise over 30 minutes to control the exothermic complexation.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction carefully by cooling to 0 °C and adding methanol dropwise (Caution: highly exothermic, evolves HBr gas).

  • Neutralize with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. Recrystallize from ethanol to yield pure 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile .

SynthesisWorkflow SM 4-Fluoro-2-methoxybenzonitrile (Starting Material) Step1 SNAr Reaction Imidazole, K2CO3, DMF 90°C, 12h SM->Step1 Int 2-Methoxy-4-(1H-imidazol-1-yl)benzonitrile (Intermediate) Step1->Int Step2 Demethylation BBr3, DCM -78°C to RT, 4h Int->Step2 Prod 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (Final Product) Step2->Prod

Synthetic workflow for 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile.

Analytical Characterization

Rigorous analytical validation is required to confirm the integrity of the synthesized building block, particularly ensuring that the nitrile group survived the BBr3​ deprotection.

Table 1: Quantitative Analytical Data Summary

Analytical TechniqueParameter / ConditionExpected Result / Assignment
1H NMR (400 MHz, DMSO-d6) δ (ppm)11.20 (br s, 1H, -OH), 8.35 (s, 1H, Im-H2), 7.80 (d, 1H, Ar-H6), 7.75 (s, 1H, Im-H4), 7.30 (d, 1H, Ar-H5), 7.25 (s, 1H, Ar-H3), 7.10 (s, 1H, Im-H5)
13C NMR (100 MHz, DMSO-d6) δ (ppm)160.5 (C-OH), 141.2 (C-Im), 135.8 (Im-C2), 134.5 (Ar-C6), 130.2 (Im-C4), 118.5 (Im-C5), 116.8 (-CN), 110.5 (Ar-C5), 106.2 (Ar-C3), 98.5 (Ar-C1)
LC-MS (ESI+)m/z [M+H]+ calculated for C10​H8​N3​O+ : 186.06, found: 186.10
FT-IR (ATR)Wavelength ( cm−1 )3100-2800 (br, O-H), 2230 (s, C N stretch), 1610 (C=C aromatic), 1515 (Imidazole ring)

Note: The presence of the sharp peak at 2230 cm−1 in the FT-IR spectrum is the definitive self-validating checkpoint confirming that the nitrile group was not hydrolyzed during step 2.

Downstream Applications

In modern drug development, 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile is rarely the final drug substance. Instead, it is a launchpad. The free hydroxyl group is frequently subjected to Mitsunobu reactions or alkylation with specialized linkers to generate macrocyclic kinase inhibitors or PROTAC (Proteolysis Targeting Chimera) degraders. The imidazole ring can be further functionalized via directed C-H activation or utilized as a basic center to formulate pharmaceutically acceptable salts (e.g., hydrochloride or mesylate salts), thereby optimizing the compound's pharmacokinetic profile.

References

  • US Patent 7,511,037 B2. "N-[[4-fluoro-2-(5-methy-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4-,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-...
  • EP 4446312 A1. "NITROGEN-CONTAINING HETEROCYCLIC COMPOUND HAVING NRF2 ACTIVATION EFFECT.
  • WO 2024/099908 A1. "Cyclic pyridine derivatives as cgas inhibitors.
  • PubChem. "Benzonitrile, p-imidazol-1-yl- | C10H7N3 | CID 135744.

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Exploratory

A Theoretical Investigation of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile: A Roadmap for Computational Analysis in Drug Discovery and Materials Science

This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile. This molecule, possessing the dual functionalities of a...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile. This molecule, possessing the dual functionalities of a hydroxyl-substituted benzonitrile and an imidazole ring, presents a rich landscape for exploration in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidating its electronic, structural, and biological properties through computational methods.

Introduction: The Scientific Imperative

The convergence of benzonitrile and imidazole moieties in a single molecular entity suggests a multitude of potential applications. Benzonitrile derivatives are recognized for their diverse pharmacological activities, including anticancer and antimicrobial effects, and are also utilized as versatile intermediates in organic synthesis.[1][2] The imidazole ring is a crucial pharmacophore in numerous drugs and exhibits a wide range of biological activities, including acting as an effective corrosion inhibitor.[3][4] The strategic placement of a hydroxyl group introduces the potential for hydrogen bonding and altered electronic properties, further enhancing the molecule's scientific interest.

This guide will delineate the theoretical methodologies required to predict and understand the behavior of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, thereby accelerating its potential translation from a theoretical construct to a tangible asset in various scientific domains.

Computational Methodology: A Self-Validating System

The cornerstone of a robust theoretical investigation lies in the selection and validation of computational methods. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the properties of organic molecules.[5][6]

Geometry Optimization and Vibrational Analysis

The initial and most critical step is the determination of the molecule's most stable three-dimensional conformation.

Experimental Protocol: Geometry Optimization

  • Software Selection: All quantum chemical calculations will be performed using a widely recognized software package such as Gaussian.[7]

  • Method and Basis Set: The geometry of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile will be optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory combined with the 6-311G(d,p) basis set.[6] This combination is well-established for providing a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations will also yield the theoretical vibrational spectra (FT-IR and FT-Raman), which can be compared with experimental data for validation.[2][5]

The rationale for this approach is to establish a computationally sound and experimentally verifiable molecular structure, which is the foundation for all subsequent property calculations.

Geometry_Optimization_Workflow cluster_0 Computational Setup cluster_1 Calculation cluster_2 Output & Validation Input_Structure Initial 3D Structure of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile Software Gaussian Software Suite Input_Structure->Software Load into Method DFT: B3LYP/6-311G(d,p) Software->Method Select Optimization Geometry Optimization Method->Optimization Run Frequency Frequency Calculation Optimization->Frequency Perform Optimized_Geometry Optimized Molecular Geometry Frequency->Optimized_Geometry Yields Vibrational_Spectra Theoretical FT-IR & FT-Raman Spectra Frequency->Vibrational_Spectra Yields Validation Comparison with Experimental Data Vibrational_Spectra->Validation Validate via

Caption: Workflow for Geometry Optimization and Vibrational Analysis.

Electronic and Structural Properties

With an optimized geometry, a deep dive into the electronic and structural characteristics of the molecule can be undertaken.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic transitions of a molecule.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): A smaller energy gap suggests higher chemical reactivity and is a key indicator for potential non-linear optical (NLO) activity.

These parameters will be calculated from the optimized structure using the same DFT method.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other molecules, including biological receptors or metal surfaces.

Non-Linear Optical (NLO) Properties

The presence of electron-donating (hydroxyl and imidazole) and electron-withdrawing (benzonitrile) groups suggests that 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile may exhibit significant NLO properties.[8][9] Key NLO parameters to be calculated include:

  • Dipole Moment (μ): A measure of the molecule's overall polarity.

  • Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

  • First-Order Hyperpolarizability (β): A measure of the second-order NLO response.

These calculations provide a theoretical basis for the material's potential use in optoelectronic devices.[10]

Table 1: Calculated Electronic and NLO Properties (Hypothetical Data)

PropertySymbolCalculated ValueUnit
HOMO EnergyEHOMO-6.5eV
LUMO EnergyELUMO-1.8eV
Energy GapΔE4.7eV
Dipole Momentμ5.2Debye
Mean Polarizabilityα25.3x 10-24 esu
First Hyperpolarizabilityβ12.8x 10-30 esu

Potential Applications: A Theoretical Exploration

The true value of theoretical studies lies in their ability to predict and guide experimental work. Based on the structural and electronic properties of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, several key applications can be investigated computationally.

Corrosion Inhibition

Imidazole derivatives are well-documented corrosion inhibitors, particularly for copper and its alloys.[11][12] Theoretical studies can elucidate the mechanism of inhibition by modeling the adsorption of the molecule on a metal surface (e.g., Cu(111)).

Experimental Protocol: Corrosion Inhibition Simulation

  • Surface Modeling: A slab model of the metal surface (e.g., Cu(111)) will be constructed.

  • Adsorption Simulation: The optimized structure of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile will be placed at various orientations and distances from the metal surface.

  • Interaction Energy Calculation: The adsorption energy will be calculated for each configuration to determine the most stable adsorption mode.

  • Analysis of Bonding: The nature of the interaction (physisorption vs. chemisorption) will be analyzed by examining the electron density distribution and projected density of states (PDOS).

This protocol allows for the prediction of the molecule's effectiveness as a corrosion inhibitor and provides insights into the bonding mechanism.[4]

Corrosion_Inhibition_Simulation Molecule Optimized Inhibitor Molecule (2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile) Adsorption Simulate Adsorption at Various Orientations Molecule->Adsorption Surface Metal Surface Slab Model (e.g., Cu(111)) Surface->Adsorption Energy_Calc Calculate Adsorption Energy Adsorption->Energy_Calc Bonding_Analysis Analyze Electron Density and PDOS Energy_Calc->Bonding_Analysis Inhibition_Efficiency Predict Inhibition Efficiency Bonding_Analysis->Inhibition_Efficiency

Caption: Workflow for Simulating Corrosion Inhibition.

Drug Discovery and Molecular Docking

The presence of pharmacologically relevant moieties suggests that 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile could be a lead compound for drug discovery.[1][3] Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target.

Experimental Protocol: Molecular Docking

  • Target Selection: A relevant biological target (e.g., a protein kinase, reverse transcriptase) will be selected based on the known activities of similar compounds.[13][14] The 3D structure of the target will be obtained from the Protein Data Bank (PDB).

  • Ligand Preparation: The optimized 3D structure of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile will be prepared for docking (e.g., adding charges, defining rotatable bonds).

  • Docking Simulation: A docking program (e.g., AutoDock, GOLD) will be used to predict the binding poses of the ligand within the active site of the target.[15]

  • Binding Affinity and Interaction Analysis: The binding affinity (e.g., in kcal/mol) will be calculated, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target will be visualized and analyzed.

This protocol can identify potential biological targets and provide a rationale for the molecule's potential therapeutic activity.

Conclusion: From Theory to Practice

This guide has outlined a comprehensive theoretical framework for the investigation of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile. By employing a synergistic approach of DFT calculations and molecular modeling, researchers can gain profound insights into its structural, electronic, and biological properties. The methodologies described herein are not merely academic exercises but serve as a crucial first step in the rational design of novel therapeutic agents and advanced materials. The self-validating nature of comparing theoretical predictions with experimental data ensures the scientific integrity of the findings, paving the way for the efficient and targeted development of this promising molecule.

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  • A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. (URL: )
  • Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking—Assessment and Deconvolution - PMC. (URL: )
  • Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in acidic media | Request PDF - ResearchG
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - RSC Publishing. (URL: )
  • Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking Assessment and Deconvolution | ACS Omega. (URL: )
  • Neeraj Misra etal Der Pharma Chemica; 2009, 1 (1): 196-209. (URL: )
  • Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). (URL: )
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (URL: )
  • Molecular Docking, ADMET, DFT Studies, and Retrosynthesis Strategy of New Benzimidazolone Derivatives as HIV-1 Reverse Transcrip. (URL: )
  • Quantum chemical and third order nonlinear optical investigation of (E)-1-(1H-imidazol-1-yl). (URL: )
  • Molecular Docking, ADMET, DFT Studies, and Retrosynthesis Strategy of New Benzimidazolone Derivatives as HIV-1 Reverse Transcriptase (RT) Inhibitors - Journal of Medicinal and Chemical Sciences. (URL: )
  • 4-(1H-Benzimidazol-2-yl)benzonitrile - PMC. (URL: )
  • Nonlinear optical (NLO) properties of benzimidazole – a review | Request PDF. (URL: )
  • Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E.
  • Comparative Analysis of 2-Hydroxybenzonitrile and Its Derivatives: A Guide for Researchers - Benchchem. (URL: )
  • Parametric Characterization of Nonlinear Optical Susceptibilities in Four-Wave Mixing: Solvent and Molecular Structure Effects - MDPI. (URL: )
  • Molecular Structure, Linear, and Nonlinear Optical Properties of Piperazine-1,4 - Physical Chemistry Research. (URL: )

Sources

Foundational

An In-depth Technical Guide to the Stability and Degradation of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile is a multifaceted molecule that stands at the intersect...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile is a multifaceted molecule that stands at the intersection of several key chemical functionalities: a phenolic hydroxyl group, a benzonitrile moiety, and an imidazole ring. This unique combination suggests a wide range of potential applications in medicinal chemistry and materials science, where such structures are known to exhibit diverse biological activities and material properties.[1][2] However, the very features that make this molecule promising also present significant challenges to its stability. Understanding the intrinsic stability of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile and its degradation pathways is not merely an academic exercise; it is a critical prerequisite for its development into any viable product, be it a pharmaceutical agent or a novel material.

This technical guide provides a comprehensive framework for assessing the stability and characterizing the degradation of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile. We will delve into the theoretical underpinnings of its potential instabilities, provide detailed, field-proven protocols for conducting forced degradation studies, and discuss the analytical methodologies required to identify and quantify both the parent molecule and its degradation products. This document is designed to be a practical resource, guiding the researcher through the logical steps of a thorough stability investigation.

I. Physicochemical and Electronic Profile: Predicting Instability

A molecule's stability is fundamentally governed by its structure. The three key functional groups of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile each contribute to its overall reactivity and potential degradation pathways.

  • The Hydroxyphenyl Group: The phenolic hydroxyl group is a strong activating group, increasing electron density on the benzene ring and making it susceptible to electrophilic attack and oxidation. The hydroxyl group itself can be oxidized, potentially leading to the formation of quinone-type structures. Its acidic nature (pKa of a typical phenol is around 10) means that its reactivity will be highly pH-dependent.

  • The Benzonitrile Moiety: The nitrile group is generally stable but can undergo hydrolysis to a carboxylic acid or an amide, particularly under strong acidic or basic conditions.[3][4] This conversion would significantly alter the molecule's properties.

  • The Imidazole Ring: The imidazole ring is aromatic and relatively stable.[5] However, it can be susceptible to oxidation and photolytic degradation.[6] The nitrogen atoms in the ring also provide sites for protonation and potential coordination with metal ions, which can influence its stability.

The interplay of these functional groups is also crucial. For instance, the electron-donating hydroxyl group and the electron-withdrawing nitrile group on the same aromatic ring create a "push-pull" system that could influence the overall electronic distribution and reactivity of the molecule.

II. Forced Degradation Studies: A Proactive Approach to Unveiling Liabilities

Forced degradation, or stress testing, is the cornerstone of stability assessment.[7][8][9] It involves subjecting the molecule to conditions more severe than it would typically encounter during storage and use to accelerate degradation and identify potential degradation products.[7][10] This allows for the development of stability-indicating analytical methods and provides insights into the molecule's intrinsic stability.[9]

The following sections outline a comprehensive forced degradation study plan for 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile.

A. Hydrolytic Degradation

Rationale: To assess susceptibility to degradation in aqueous environments across a range of pH values. The nitrile and imidazole functionalities are of particular interest here.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of ~100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of ~100 µg/mL.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60 °C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method (see Section III).

B. Oxidative Degradation

Rationale: To evaluate the molecule's sensitivity to oxidation. The phenolic hydroxyl group and the imidazole ring are potential sites of oxidative attack.

Experimental Protocol:

  • Preparation of Stock Solution: As described in the hydrolytic degradation protocol.

  • Stress Conditions: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL.

  • Incubation: Store the solution at room temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method.

C. Thermal Degradation

Rationale: To assess the stability of the molecule in its solid state and in solution at elevated temperatures.

Experimental Protocol:

  • Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 80 °C).

  • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., 100 µg/mL in acetonitrile:water 50:50) and incubate at a high temperature (e.g., 60 °C).

  • Time Points: Collect samples at various time points (e.g., 0, 1, 3, and 7 days for solid state; 0, 6, 12, 24 hours for solution state).

  • Sample Analysis: For solid-state samples, dissolve in a suitable solvent before analysis. Analyze all samples by HPLC.

D. Photostability

Rationale: To determine the molecule's sensitivity to light, which can induce photolytic degradation, particularly of the imidazole ring.

Experimental Protocol:

  • Sample Preparation: Prepare both solid and solution samples of the compound.

  • Exposure: Expose the samples to a light source according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Protect identical samples from light with an aluminum foil wrap.

  • Time Points: Analyze samples at the end of the exposure period.

  • Sample Analysis: Analyze all samples by HPLC.

III. The Lynchpin: A Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is critical for the success of any degradation study. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose.[11][12][13]

A. HPLC Method Development and Validation

Objective: To develop an HPLC method capable of separating the parent 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile from all potential degradation products.

Starting Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength of maximum absorbance for the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is achieved by analyzing the stressed samples from the forced degradation studies to demonstrate that the method can indeed separate the parent peak from all degradation product peaks.

B. Identification of Degradation Products

Once degradation is observed, the next crucial step is to identify the degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this. By comparing the mass spectra of the degradation products with that of the parent compound, one can propose structures for the degradants.

IV. Visualizing Degradation: Pathways and Workflows

Hypothetical Degradation Pathways

Based on the functional groups present, we can propose several hypothetical degradation pathways for 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile. Experimental data from forced degradation studies would be required to confirm these.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent_H 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile Amide 2-Hydroxy-4-(1H-imidazol-1-YL)benzamide Parent_H->Amide Nitrile Hydrolysis (Mild) CarboxylicAcid 2-Hydroxy-4-(1H-imidazol-1-YL)benzoic acid Amide->CarboxylicAcid Amide Hydrolysis Parent_O 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile Quinone Quinone-like Species Parent_O->Quinone Phenol Oxidation ImidazoleOxide Imidazole N-oxide Parent_O->ImidazoleOxide Imidazole Oxidation Parent_P 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile RingCleavage Imidazole Ring Cleavage Products Parent_P->RingCleavage UV/Vis Light

Caption: Hypothetical degradation pathways of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile.

Experimental Workflow for Stability Assessment

The overall process for assessing the stability of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile can be visualized as follows:

G A Compound Synthesis & Characterization B Develop & Validate Stability-Indicating HPLC Method A->B C Perform Forced Degradation Studies (Hydrolysis, Oxidation, Thermal, Photo) B->C D Analyze Stressed Samples by HPLC-PDA C->D E Identify Degradation Products by LC-MS D->E F Elucidate Degradation Pathways E->F G Establish Storage Conditions & Shelf-life F->G

Caption: Workflow for stability assessment.

V. Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise table. This allows for a direct comparison of the compound's stability under different stress conditions.

Table 1: Summary of Forced Degradation Studies for 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

Stress ConditionTime% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl (60 °C)24 hDataDataData
Water (60 °C)24 hDataDataData
0.1 M NaOH (60 °C)24 hDataDataData
3% H₂O₂ (RT)24 hDataDataData
Thermal (Solid, 80 °C)7 daysDataDataData
Thermal (Solution, 60 °C)24 hDataDataData
Photostability (ICH Q1B)-DataDataData

Note: "Data" fields are to be populated with experimental results.

VI. Conclusion and Forward Look

This technical guide has outlined a comprehensive strategy for evaluating the stability and degradation of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile. By systematically applying the principles of forced degradation and utilizing appropriate analytical techniques, researchers can build a robust understanding of this molecule's liabilities. This knowledge is indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any potential product. The path from a novel molecule to a market-ready product is long and fraught with challenges, but a thorough and early assessment of stability is a critical step toward success.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4,5-dimethyl-1H-imidazole. BenchChem.
  • Nelson, E. D., & Korytko, A. (2006). Evaluation of solution oxygenation requirements for azonitrile-based oxidative forced degradation studies of pharmaceutical compounds. Journal of Pharmaceutical Sciences, 95(7), 1546-1553.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).
  • Gu, S., Cai, R., Luo, T., Chen, K., & Zhang, Z. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(23), 7454-7461.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile. BenchChem.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2019). Journal of Advanced Research in Dynamical & Control Systems, 11(03-Special Issue).
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • BenchChem. (2025). Benzonitrile Degradation Pathways: A Technical Support Guide. BenchChem.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • Sharma, M. K., & Murugesan, M. (n.d.).
  • Frková, Z., Badawi, N., Johansen, A., Schultz-Jensen, N., Bester, K., Sørensen, S. R., & Karlson, U. G. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Pest Management Science, 70(8), 1291-1298.
  • Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. (2013, November 21).
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025, September 1).
  • Benzonitrile Degradation P

Sources

Exploratory

Advanced Technical Guide on 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile: Sourcing, Synthetic Utility, and Pharmaceutical Applications

Executive Summary In the landscape of modern medicinal chemistry, highly functionalized aromatic scaffolds are critical for the rapid discovery of novel pharmacophores. 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (CAS: 59...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized aromatic scaffolds are critical for the rapid discovery of novel pharmacophores. 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (CAS: 594813-32-8) is a privileged building block that integrates three distinct reactive and interactive moieties: a hydrogen-bonding phenolic hydroxyl group, an electron-withdrawing and synthetically versatile nitrile group, and a basic, metal-coordinating imidazole ring [1]. This whitepaper provides drug development professionals and synthetic chemists with an in-depth analysis of its physicochemical properties, commercial availability, and validated methodologies for downstream functionalization.

Chemical Profile & Structural Analysis

The structural architecture of 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile creates a highly polarized "push-pull" electronic system. The electron-donating hydroxyl group at the ortho position and the electron-withdrawing nitrile group dictate the regioselectivity of electrophilic aromatic substitutions, while the imidazole ring serves as a robust nucleophile in metal-catalyzed cross-couplings or as a primary pharmacophore for target binding (e.g., coordinating with the heme iron of Cytochrome P450 enzymes) [2].

Quantitative Physicochemical Data

To facilitate computational modeling and formulation strategies, the core quantitative properties of the compound are summarized below.

PropertyValue
Chemical Name 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile
CAS Number 594813-32-8
Molecular Formula C₁₀H₇N₃O
Molecular Weight 185.18 g/mol
Topological Polar Surface Area (TPSA) ~71.1 Ų
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 3 (Nitrile, Imidazole N)

Commercial Landscape & Supplier Evaluation

Securing high-purity batches of this intermediate is critical. Trace imidazole impurities from upstream synthesis can act as potent ligands that poison palladium or copper catalysts in subsequent downstream cross-coupling reactions.

When selecting a commercial supplier, researchers must prioritize vendors that provide comprehensive analytical validation (HPLC, ¹H-NMR, and LC-MS).

SupplierPurity StandardRecommended Application
BOC Sciences ≥98% (HPLC)High-throughput screening, medicinal chemistry [1]
Alfa Chemistry ≥97% (NMR)Process R&D, scale-up synthesis [3]
JHECHEM / Echemi ≥98%Analytical reference standards [4]
Guidechem Partners Custom / BulkCommercial API manufacturing [2]

Synthetic Utility & Mechanistic Pathways

The true value of 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile lies in its orthogonal reactivity. The three functional groups can be manipulated independently without requiring complex protecting-group strategies.

G SM Starting Material 4-Fluoro-2-hydroxybenzonitrile CORE Core Intermediate 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile CAS: 594813-32-8 SM->CORE SNAr Reaction IMID Reagent Imidazole + Base IMID->CORE PATH1 O-Alkylation (R-X, Mild Base) CORE->PATH1 PATH2 Nitrile Transformation (Reduction / Tetrazole) CORE->PATH2 PATH3 Electrophilic Aromatic Substitution CORE->PATH3 PROD1 Ether Derivatives (Lipophilic Modulators) PATH1->PROD1 PROD2 Amines / Tetrazoles (Pharmacophores) PATH2->PROD2 PROD3 Substituted Cores (Steric Tuning) PATH3->PROD3

Figure 1: Synthetic pathways and downstream diversification of the title compound.

Biological Context: Pharmacophore Mapping

In drug design, this scaffold is frequently utilized to target metalloenzymes. The basic sp²-hybridized nitrogen (N3) of the imidazole ring possesses a lone pair orthogonal to the pi-system, allowing it to form strong coordinate bonds with metal ions (e.g., Fe²⁺ in heme centers). Simultaneously, the functionalized benzonitrile core occupies adjacent hydrophobic pockets.

Bio HEME Heme Iron (Fe2+) in Target Enzyme IMID Imidazole N3 (Coordinate Bond) IMID->HEME Metal Coordination CORE Phenyl Ring (Hydrophobic Interaction) CORE->IMID CYANO Nitrile Group (H-Bond Acceptor) CORE->CYANO HYDROXY Hydroxyl / Ether (Steric/Lipophilic Fit) CORE->HYDROXY

Figure 2: Pharmacophore mapping of the imidazole-benzonitrile scaffold.

Experimental Protocols: Self-Validating Methodologies

The following protocol details the selective O-alkylation of the compound. This is typically the first point of diversification to build lipophilicity while retaining the cyano and imidazole groups for target binding.

Protocol: Selective O-Alkylation of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile

Causality & Design Rationale: The phenolic hydroxyl group is highly acidic (pKa ~ 8.5) due to the electron-withdrawing effects of the para-imidazole and ortho-cyano groups. Therefore, mild bases like potassium carbonate (K₂CO₃) are entirely sufficient for deprotonation. Stronger aqueous bases (e.g., NaOH) must be strictly avoided to prevent the premature hydrolysis of the sensitive nitrile group into an amide or carboxylic acid.

Step-by-Step Workflow:

  • Reagent Preparation: Charge a flame-dried round-bottom flask with 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the resulting phenoxide ion. Moisture must be kept <500 ppm to prevent competitive hydrolysis.

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 eq). Stir the suspension at room temperature for 30 minutes.

    • Observation: The mixture will slightly darken, indicating the successful formation of the phenoxide anion.

  • Electrophile Introduction: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise over 10 minutes to control the exothermic reaction.

  • Reaction Monitoring: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM).

    • Self-Validation Step: The reaction's success can be validated orthogonally via IR spectroscopy. An aliquot should show the complete disappearance of the broad -OH stretch (~3300 cm⁻¹) while the sharp -C≡N stretch (~2220 cm⁻¹) remains completely intact, proving that alkylation occurred without nitrile degradation.

  • Quenching and Extraction: Cool the reaction to room temperature. Quench by pouring into ice-cold distilled water (5 volumes). Extract with Ethyl Acetate (3 x 3 volumes).

    • Causality: The basic imidazole ring imparts partial water solubility to the product. Maintaining a neutral to slightly basic pH during the aqueous quench ensures the product remains unprotonated and partitions efficiently into the organic layer.

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

Foundational

Synthesis, Physicochemical Profiling, and Applications of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile

Executive Summary In the landscape of modern drug discovery, functionalized benzonitriles serve as privileged scaffolds. Specifically, 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (CAS: 594813-32-8) represents a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized benzonitriles serve as privileged scaffolds. Specifically, 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (CAS: 594813-32-8) represents a highly versatile building block [1]. Combining the electron-withdrawing capabilities of a nitrile group, the hydrogen-bonding potential of a phenolic hydroxyl, and the metal-coordinating power of an imidazole ring, this compound is frequently utilized in the development of metalloenzyme inhibitors and advanced targeted therapeutics.

This whitepaper provides a comprehensive technical guide on the physicochemical properties, structural rationale, and robust synthetic methodologies for this critical intermediate.

Physicochemical Profiling and Structural Rationale

The molecular architecture of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile is defined by its tri-functional nature.

  • The Nitrile Group (-CN): Acts as a strong electron-withdrawing group (EWG), activating the aromatic ring for nucleophilic attack during synthesis and serving as a metabolic soft spot or hydrogen bond acceptor in biological systems.

  • The Imidazole Ring: The sp2 -hybridized nitrogen (N3) of the imidazole ring is a classic pharmacophore for coordinating with heme iron in Cytochrome P450 (CYP450) enzymes, a mechanism central to the efficacy of aromatase inhibitors [2].

  • The Hydroxyl Group (-OH): Positioned ortho to the nitrile, this group can participate in intramolecular hydrogen bonding, altering the molecule's spatial conformation, or serve as a synthetic handle for the attachment of linkers in Proteolysis Targeting Chimeras (PROTACs).

Quantitative Data Summary
PropertyValue
Chemical Name 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile
CAS Number 594813-32-8
Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Monoisotopic Mass 185.0589 Da
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 3 (Nitrile N, Imidazole N, Hydroxyl O)
Topological Polar Surface Area (TPSA) 61.8 Ų
Rotatable Bonds 1

Synthetic Methodologies: A Protection-Deprotection Strategy

The Causality of Experimental Design

A direct Nucleophilic Aromatic Substitution (SNAr) between 4-fluoro-2-hydroxybenzonitrile and imidazole is synthetically problematic. The basic conditions required to deprotonate the imidazole will also deprotonate the acidic phenolic hydroxyl (pKa ~7.5). The resulting phenoxide anion donates significant electron density into the aromatic ring via resonance, severely deactivating the para-fluorine toward nucleophilic attack.

To circumvent this, a protection-deprotection strategy utilizing a methyl ether is employed. 4-Fluoro-2-methoxybenzonitrile is reacted with imidazole, followed by Lewis acid-mediated ether cleavage [3].

SNAr_Pathway SM 4-Fluoro-2-methoxybenzonitrile + Imidazole Cond K2CO3, DMF 110°C, 8h SM->Cond Int 4-(1H-imidazol-1-yl)- 2-methoxybenzonitrile Cond->Int Deprot BBr3, DCM -78°C to RT Int->Deprot Prod 2-Hydroxy-4-(1H-imidazol-1-yl) benzonitrile Deprot->Prod

Fig 1. Two-step synthetic workflow utilizing SNAr and BBr3-mediated ether cleavage.

Protocol 1: SNAr Synthesis of the Methoxy Intermediate
  • Preparation: Charge an oven-dried, round-bottom flask with 4-fluoro-2-methoxybenzonitrile (1.0 equiv) and imidazole (1.2 equiv).

  • Solvent & Base: Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration. Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

    • Mechanistic Insight: K₂CO₃ is a mild base that deprotonates imidazole to form a highly nucleophilic imidazolide anion. DMF stabilizes the negatively charged Meisenheimer transition state.

  • Reaction: Stir the suspension at 110 °C under a nitrogen atmosphere for 8 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (3x) to remove DMF and unreacted imidazole. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: BBr₃-Mediated Ether Cleavage
  • Preparation: Dissolve the crude 4-(1H-imidazol-1-yl)-2-methoxybenzonitrile in anhydrous dichloromethane (DCM) (0.2 M) under an argon atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add boron tribromide (BBr₃, 1.0 M in DCM, 3.0 equiv) dropwise.

    • Mechanistic Insight: BBr₃ is a strong Lewis acid. Excess reagent is strictly required because the basic basic nitrogen of the imidazole ring will coordinate with the first equivalent of BBr₃, neutralizing it. The subsequent equivalents coordinate to the methoxy oxygen, facilitating bromide attack on the methyl group.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching & Isolation: Carefully quench with saturated aqueous NaHCO₃ at 0 °C to neutralize excess BBr₃ and adjust the pH to ~7. This precipitates the neutral product. Filter the precipitate, wash with cold water, and dry under high vacuum to afford the target API intermediate.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized material, an orthogonal, self-validating analytical workflow must be executed.

Analytical_Workflow Crude Crude Reaction Mixture HPLC HPLC-UV (254 nm) Purity > 98% Crude->HPLC LCMS LC-MS (ESI+) m/z 186.06 [M+H]+ Crude->LCMS NMR 1H & 13C NMR Structural Elucidation Crude->NMR Pure Validated API Intermediate HPLC->Pure LCMS->Pure NMR->Pure

Fig 2. Orthogonal analytical validation workflow for structural confirmation.

Step-by-Step Analytical Workflow
  • HPLC-UV Purity Check: Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). Monitor at 254 nm (optimal for the benzonitrile chromophore). The target peak must exhibit >98% Area Under Curve (AUC).

  • LC-MS (ESI+) Validation: Confirm the exact mass. The theoretical monoisotopic mass is 185.0589 Da. In positive electrospray ionization (ESI+), look for the [M+H]+ peak at m/z 186.06 .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d6): Look for the diagnostic broad singlet of the phenolic -OH at ~11.0 ppm (exchangeable with D₂O). The imidazole protons typically appear as three distinct singlets/multiplets downfield (e.g., ~8.3 ppm, 7.8 ppm, and 7.1 ppm) due to the electron-withdrawing nature of the attached benzonitrile system.

Applications in Drug Discovery

The 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile scaffold is highly prized in medicinal chemistry for two primary applications:

  • Metalloenzyme Inhibition: The imidazole ring is a proven warhead for coordinating with zinc and iron in metalloenzymes. When targeting CYP19A1 (aromatase) for hormone-receptor-positive breast cancer, the benzonitrile moiety mimics the steroidal D-ring of androstenedione, while the imidazole coordinates the heme iron [4]. The addition of the 2-hydroxyl group introduces a novel vector for hydrogen-bonding with active-site residues (such as Ser478), potentially increasing selectivity over other CYP450 isoforms.

  • Bifunctional Linker Chemistry: In the era of targeted protein degradation, the free phenolic hydroxyl serves as an ideal nucleophile for coupling with PEGylated alkyl halides to synthesize PROTAC linkers, allowing the benzonitrile-imidazole pharmacophore to be recruited by E3 ligases without disrupting its primary binding affinity.

References

  • PubChem. (2025). Benzonitrile, p-imidazol-1-yl-. National Center for Biotechnology Information. Retrieved from[Link]

Exploratory

Exploring the Reactivity of the Nitrile Group in 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile: A Mechanistic and Synthetic Guide

Executive Summary As a Senior Application Scientist, navigating the functionalization of highly decorated aromatic systems requires a predictive understanding of electronic push-pull dynamics. 2-Hydroxy-4-(1H-imidazol-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, navigating the functionalization of highly decorated aromatic systems requires a predictive understanding of electronic push-pull dynamics. 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile is a complex, amphoteric building block. While the nitrile group (-C≡N) serves as the primary electrophilic handle, its reactivity is profoundly modulated by the ortho-hydroxyl and para-imidazol-1-yl substituents.

This guide provides an in-depth mechanistic analysis and self-validating experimental protocols for manipulating this nitrile group. We will explore its divergent pathways: controlled hydrolysis to amides, Lewis acid-catalyzed cycloaddition to tetrazoles, and intramolecular cyclization to benzisoxazoles.

Electronic and Steric Microenvironment (The Causality)

To rationally design synthetic routes, we must first deconstruct the molecule's electronic topology:

  • The Nitrile Core : The cyano group is a strong electron-withdrawing group (EWG) that renders its carbon highly electrophilic and susceptible to nucleophilic attack[1].

  • The Ortho-Hydroxyl Effect : The -OH group exhibits a dual nature. Under acidic or neutral conditions, it donates electron density via resonance, mildly attenuating the nitrile's electrophilicity. However, under basic conditions, it deprotonates to form a phenoxide anion. This phenoxide is a powerful electron-donating group that heavily deactivates the nitrile carbon toward standard nucleophiles. Conversely, its spatial proximity enables critical intramolecular trapping events[2].

  • The Para-Imidazol-1-yl Effect : The imidazole ring is electron-withdrawing by induction but weakly donating by resonance. Crucially, its basic nitrogen (pKₐ ~ 6.5) acts as a competing ligand. In metal-catalyzed reactions (e.g., using Zn²⁺ or Cu²⁺), the imidazole will coordinate and sequester the catalyst. Experimental designs must account for this by adjusting catalyst equivalents to ensure the nitrile remains activated.

Reactivity A 2-Hydroxy-4-(1H-imidazol-1-yl) benzonitrile B Primary Amide (Hydrolysis) A->B H2O2, NaOH (Alpha-effect) C 1H-Tetrazole (Cycloaddition) A->C NaN3, ZnBr2 (Lewis Acid) D 1,2-Benzisoxazole (Cyclization) A->D NH2OH, Base (Ortho-effect)

Divergent synthetic pathways of the nitrile group modulated by ortho/para substituents.

Key Transformations of the Nitrile Group

Cycloaddition to Tetrazoles (The Sharpless Protocol)

The conversion of nitriles to 5-substituted 1H-tetrazoles is a premier bioisosteric transformation in drug discovery. Traditional methods using NaN₃ and NH₄Cl are hazardous due to the generation of explosive hydrazoic acid (HN₃). The modern, safer approach utilizes Sodium Azide (NaN₃) and Zinc Bromide (ZnBr₂) in aqueous media[3][4].

Mechanistic Insight : The Zn²⁺ acts as a Lewis acid, coordinating to the nitrile nitrogen. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile, restoring its electrophilicity even in the presence of the electron-donating ortho-hydroxyl group. The reaction proceeds via a concerted [3+2] cycloaddition, forming a stable zinc-tetrazolate intermediate that is subsequently demetalated via acidic workup[5].

TetrazoleMech N1 Nitrile + ZnBr2 N2 Zn-Coordinated Nitrile (Activated Electrophile) N1->N2 Coordination N3 Azide Attack ([3+2] Cycloaddition) N2->N3 NaN3 N4 Zinc-Tetrazolate Complex N3->N4 Cyclization N5 Acidic Workup (HCl) N4->N5 Demetalation N6 5-Substituted 1H-Tetrazole N5->N6 Protonation

Stepwise mechanism of zinc-catalyzed[3+2] cycloaddition to form 1H-tetrazoles.
Controlled Hydrolysis to Amides

Hydrolyzing the nitrile to a primary amide without over-hydrolysis to the carboxylic acid requires precision. Because basic conditions (NaOH) generate the deactivating phenoxide, standard hydroxide attack is sluggish and prone to side reactions[6].

Mechanistic Insight : The Radziszewski reaction overcomes this by employing hydrogen peroxide (H₂O₂) in aqueous base. The resulting hydroperoxide anion (HOO⁻) is a "super-nucleophile" due to the alpha-effect—the repulsion between adjacent lone pairs on the oxygen atoms increases its HOMO energy[7]. It readily attacks the deactivated nitrile carbon to form a peroxyimidate intermediate, which rapidly undergoes intramolecular oxygen transfer to yield the primary amide and water[7].

Intramolecular Cyclization (The Ortho-Effect)

The spatial proximity of the ortho-hydroxyl group allows for the synthesis of fused heterocyclic systems. When the nitrile is treated with hydroxylamine (NH₂OH), the initial nucleophilic attack forms an amidoxime intermediate. Under mild basic conditions, the ortho-hydroxyl group attacks the amidoxime carbon, displacing ammonia to cyclize into a 3-amino-1,2-benzisoxazole derivative. This pathway exploits the inherent geometry of the molecule to build complexity rapidly[2].

Quantitative Data Summary

The following table summarizes the optimized reaction metrics for the transformations discussed, highlighting the causality between reagent selection and yield.

Reaction TypeTarget ProductReagents / CatalystTemp (°C)Time (h)Expected Yield (%)
Hydrolysis (Amide) 2-Hydroxy-4-(1H-imidazol-1-yl)benzamideH₂O₂ (3 eq), NaOH (1 eq)502 - 485 - 90%
Hydrolysis (Acid) 2-Hydroxy-4-(1H-imidazol-1-yl)benzoic acidNaOH (5 eq), H₂O10012 - 2475 - 80%
Cycloaddition 5-(2-Hydroxy-4-(1H-imidazol-1-yl)phenyl)-1H-tetrazoleNaN₃ (1.5 eq), ZnBr₂ (1.5 eq) 1202480 - 85%
Cyclization 3-Amino-6-(1H-imidazol-1-yl)-1,2-benzisoxazoleNH₂OH·HCl (2 eq), t-BuOK806 - 870 - 75%

Experimental Protocols (Self-Validating Systems)

Protocol 1: Zinc-Catalyzed Synthesis of 5-(2-Hydroxy-4-(1H-imidazol-1-yl)phenyl)-1H-tetrazole

This protocol utilizes isoelectric precipitation as a self-validating isolation method.

  • Charge Reactor : To a heavy-walled pressure vial, add 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (1.0 equiv), NaN₃ (1.5 equiv), and ZnBr₂ (1.5 equiv).

    • Causality Note: 1.5 equiv of ZnBr₂ is used instead of the standard 0.5 equiv[3]. The basic imidazole nitrogen will coordinate and sequester approximately 1.0 equiv of the zinc catalyst. The excess ensures sufficient Lewis acid remains to activate the nitrile[4].

  • Solvent Addition : Add distilled water to achieve a 0.5 M concentration.

  • Reaction : Seal the vial and heat to 120 °C with vigorous stirring for 24 hours. (Safety: Heating azides must be done behind a blast shield).

  • Workup & Isoelectric Precipitation : Cool to room temperature. The reaction mixture contains the highly soluble zinc-tetrazolate complex. Carefully acidify to pH 4.5 using 3M HCl.

    • Causality Note: The product is amphoteric (acidic tetrazole pKₐ ~4.5, acidic phenol pKₐ ~9, basic imidazole pKₐ ~6.5). Adjusting exactly to the isoelectric point ensures the zwitterionic product precipitates cleanly from the aqueous phase, self-validating the conversion[5].

  • Isolation : Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Selective Hydrolysis to 2-Hydroxy-4-(1H-imidazol-1-yl)benzamide

This protocol utilizes the alpha-effect to overcome phenoxide deactivation.

  • Preparation : Dissolve the nitrile (1.0 equiv) in a mixture of ethanol and 6M aqueous NaOH (3:1 v/v) at room temperature. The solution will turn deep yellow/orange due to phenoxide formation.

  • Oxidant Addition : Cool the reaction to 0 °C. Dropwise, add 30% aqueous H₂O₂ (3.0 equiv).

    • Causality Note: The hydroperoxide anion (HOO⁻) is generated in situ. Its superior nucleophilicity is strictly required to attack the electron-rich, deactivated phenoxide-nitrile system[6][7].

  • Reaction : Warm to 50 °C and stir for 2-4 hours. Monitor by TLC (UV 254 nm). The starting material will convert to a more polar, highly fluorescent amide spot.

  • Quenching : Cool to 0 °C and carefully add saturated aqueous Na₂SO₃ to quench unreacted peroxides (verify with KI-starch paper).

  • Isolation : Neutralize the mixture to pH 7 using 1M HCl. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure amide.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Strategic Rationale The synthesis of 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile (CAS 594813-32-8) represent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Strategic Rationale

The synthesis of 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile (CAS 594813-32-8) represents a critical pathway in the development of highly functionalized benzonitrile intermediates, often utilized in the synthesis of non-steroidal antiandrogens and advanced pharmacophores.

Direct coupling of imidazole to a 2-hydroxy-4-halobenzonitrile is often plagued by poor yields due to the competing nucleophilicity of the unprotected phenoxide anion under basic conditions. To bypass this, we employ a highly validated two-step protection-free/deprotection strategy :

  • Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-2-methoxybenzonitrile with 1H-imidazole.

  • Lewis Acid-Mediated Demethylation using Boron Tribromide (BBr3) to reveal the final phenol.

Workflow A 4-Fluoro-2-methoxybenzonitrile + 1H-Imidazole B SNAr Reaction K2CO3, DMF, 90°C A->B C 2-Methoxy-4-(1H-imidazol-1-yl) benzonitrile B->C Aqueous Extraction & Concentration D Demethylation BBr3, DCM, -78°C to RT C->D E 2-Hydroxy-4-(1H-imidazol-1-yl) benzonitrile D->E pH 7 Neutralization & Extraction

Fig 1. Two-step synthetic workflow for 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile.

Mechanistic Causality & Experimental Design

The SNAr Activation Logic

Nucleophilic aromatic substitution is highly efficient when the leaving group is activated by strongly electron-withdrawing groups in the ortho or para positions. In our starting material, the para-cyano group provides robust resonance stabilization of the intermediate Meisenheimer complex. Furthermore, fluoride is selected as the optimal leaving group; its high electronegativity maximizes the electrophilicity of the ipso-carbon and stabilizes the transition state, making it vastly superior to chloride or bromide in SNAr reactions[1].

The BBr3 Stoichiometry Paradigm

Boron tribromide (BBr3) is the gold-standard reagent for the cleavage of primary alkyl aryl ethers[2]. However, the intermediate 2-methoxy-4-(1H-imidazol-1-yl)benzonitrile contains two highly basic nitrogen atoms: the pyridine-like nitrogen of the imidazole ring and the nitrile nitrogen. These basic sites act as competitive Lewis bases, rapidly forming stable adducts with BBr3[3].

Causality for Equivalents: If only 1.0 equivalent of BBr3 is used, the reaction will stall because the reagent is consumed by nitrogen coordination. A minimum of 3.0 equivalents is strictly required: two equivalents to saturate the nitrogen lone pairs, and one equivalent to coordinate with the methoxy oxygen and mediate the SN2 cleavage by the bromide ion.

Mechanism N1 1. Saturation of Basic Sites Imidazole & Nitrile coordinate with BBr3 N2 2. Ether Coordination Formation of Ar-O+(CH3)-B-Br3 N1->N2 Excess BBr3 Required N3 3. SN2 Cleavage Br- attacks CH3, yielding Ar-O-BBr2 + CH3Br N2->N3 Warming to Room Temp N4 4. Hydrolysis Quench with MeOH/H2O yields Ar-OH N3->N4 Exothermic Quench

Fig 2. Mechanistic pathway of BBr3-mediated ether cleavage requiring stoichiometric excess.

Quantitative Reagent Summary

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
4-Fluoro-2-methoxybenzonitrile 151.141.01.51 gElectrophile / SM
1H-Imidazole 68.081.20.82 gNucleophile
Potassium Carbonate (K₂CO₃) 138.212.02.76 gBase
N,N-Dimethylformamide (DMF) 73.09-15.0 mLPolar Aprotic Solvent
2-Methoxy-4-(1H-imidazol-1-yl)benzonitrile 199.211.01.99 gIntermediate
BBr₃ (1.0 M in DCM) 250.523.030.0 mLLewis Acid / Cleavage
Dichloromethane (DCM) 84.93-20.0 mLAnhydrous Solvent

Step-by-Step Methodologies (Self-Validating Protocols)

Step 1: Synthesis of 2-Methoxy-4-(1H-imidazol-1-yl)benzonitrile
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-methoxybenzonitrile (1.51 g, 10.0 mmol), 1H-imidazole (0.82 g, 12.0 mmol), and anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (15 mL). Attach a reflux condenser and flush the system with Nitrogen (N₂).

  • Thermal Activation: Heat the reaction mixture to 90 °C using an oil bath. Stir vigorously for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~ 0.8) should be completely consumed, replaced by a new UV-active spot (Rf ~ 0.4).

  • Workup & Extraction: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 30 mL) to remove residual DMF, followed by brine (50 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as an off-white solid. Self-Validation: Yield should be >85% with an LC-MS [M+H]⁺ of 200.1.

Step 2: Demethylation to 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile
  • Cryogenic Setup: Dissolve the intermediate (1.99 g, 10.0 mmol) in anhydrous DCM (20 mL) in a flame-dried, N₂-purged 250 mL round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • BBr₃ Addition: Dropwise, add BBr₃ (1.0 M in DCM, 30.0 mL, 30.0 mmol) via a syringe over 15 minutes. Visual Cue: A thick, brightly colored precipitate (the Lewis acid-base complex) will form immediately.

  • Cleavage Phase: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12 hours under N₂.

  • Quenching (Critical Safety Step): Re-cool the flask to -78 °C. Extremely carefully , quench the excess BBr₃ by the dropwise addition of Methanol (10 mL), followed by Water (20 mL). Caution: Highly exothermic; copious HBr gas is evolved.

  • Isoelectric Extraction Rationale: The final product is amphoteric (acidic phenol pKa ~8.5, basic imidazole pKa ~6.5). In the highly acidic quenched solution, the imidazole is protonated and water-soluble. To extract the product, carefully adjust the aqueous phase to pH 7.0–7.5 using saturated aqueous NaHCO₃. At this isoelectric point, the molecule is neutral and partitions cleanly into the organic phase.

  • Isolation: Extract with a mixture of DCM/Isopropanol (4:1 v/v, 3 × 50 mL). Dry the organics over Na₂SO₄, filter, and concentrate. Triturate the crude residue with diethyl ether to yield the final product as a white/tan powder.

Analytical Validation Parameters

To ensure the self-validating integrity of the protocol, verify the synthesized compounds against the following analytical benchmarks:

CompoundAppearanceLC-MS (m/z) [M+H]⁺¹H NMR Key Diagnostic Peaks (DMSO-d₆, 400 MHz)
Intermediate Off-white solid200.1δ 8.40 (s, 1H, imidazole), δ 3.95 (s, 3H, OCH₃)
Final Product White/tan powder186.1δ 11.20 (br s, 1H, OH) , δ 8.35 (s, 1H, imidazole), Absence of OCH₃ peak at 3.95

References

  • Preparation of Tertiary Benzylic Nitriles from Aryl Fluorides. The Journal of Organic Chemistry.[Link]

  • Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective Combination Reagent for the Cleavage of Primary Alkyl Aryl Ethers. Academia.edu.[Link]

  • ChemInform Abstract: Efficient and Convenient Synthesis of 1,4-Benzoxazines, 1,4-Benzothiazines, Spiro-1,4-benzoxazines, and Spiro-1,4-benzothiazines. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Investigation of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile in Anticancer Research

Introduction: The Therapeutic Potential of Imidazole-Based Compounds in Oncology The landscape of anticancer drug discovery is continually evolving, with a significant focus on the identification of novel small molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Imidazole-Based Compounds in Oncology

The landscape of anticancer drug discovery is continually evolving, with a significant focus on the identification of novel small molecules that can selectively target cancer cells while minimizing toxicity to normal tissues.[1][2] Heterocyclic compounds, particularly those containing an imidazole scaffold, have emerged as a promising class of therapeutic agents due to their diverse biological activities.[3] The imidazole ring, a five-membered aromatic heterocycle, is a key structural motif in many biologically active molecules and approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold for the design of enzyme inhibitors and receptor modulators.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile , a novel compound with potential applications in anticancer research. While specific data on this molecule is emerging, its structural features—a hydroxylated benzonitrile core linked to an imidazole moiety—suggest a potential for anticancer activity, possibly through mechanisms such as the induction of apoptosis, cell cycle arrest, or the modulation of key signaling pathways implicated in cancer progression.[4][5]

These application notes will detail a systematic and robust workflow for the in vitro and in vivo assessment of this compound, providing not just step-by-step protocols, but also the scientific rationale behind each experimental choice.

Part 1: In Vitro Evaluation of Anticancer Activity

The initial phase of preclinical assessment involves a battery of in vitro assays to determine the cytotoxic and cytostatic effects of the test compound on cancer cell lines.[6][7] These assays provide crucial information on the compound's potency, selectivity, and potential mechanism of action.

Assessment of Cytotoxicity: Cell Viability Assays

The first step in evaluating a potential anticancer agent is to determine its effect on cell viability and proliferation. The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended growth medium.[6]

    • Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[9]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48 or 72 hours.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Parameter Description
Cell Lines A panel of cancer cell lines from different tissue origins
Compound Concentrations A range from nanomolar to micromolar (e.g., 0.01 - 100 µM)
Incubation Time 48 and 72 hours
Endpoint Cell viability measured by absorbance
Key Metric IC50 value
Elucidating the Mechanism of Cell Death: Apoptosis Assays

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer drugs exert their effects.[4] Several assays can be employed to determine if 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile induces apoptosis.

Protocol: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[12] Caspase-3 and -7 are key executioner caspases.

  • Cell Treatment:

    • Seed cells in a 96-well, clear-bottom black plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle and positive controls.

  • Caspase-3/7 Reagent Addition:

    • Use a commercially available caspase-3/7 activity assay kit (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).

    • Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission for green fluorescence).

Protocol: TUNEL Assay for DNA Fragmentation

A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases.[13] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA breaks.[13]

  • Cell Preparation:

    • Grow cells on glass coverslips and treat with the compound.

    • Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.[13]

  • TUNEL Staining:

    • Use a commercial TUNEL assay kit.

    • Incubate the fixed and permeabilized cells with the TdT reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes.[13]

  • Visualization:

    • Wash the cells and, if necessary, add a fluorescently labeled antibody to detect the incorporated dUTPs.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Investigating Effects on Cell Cycle Progression

Many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cell division.[14] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting:

    • Treat cells with 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet (1 x 10^6 cells) in 0.5 mL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[6][14]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.[16]

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).[17]

    • Incubate for 30 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

    • The data will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.

Probing the Molecular Mechanism: Western Blot Analysis

Western blotting is a powerful technique to investigate the effect of a compound on the expression and activation of specific proteins within key signaling pathways.[18][19] Based on the structure of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, potential pathways to investigate include those involved in cell survival and proliferation (e.g., PI3K/AKT, MAPK/ERK) and apoptosis (e.g., Bcl-2 family proteins, caspases).[20]

Protocol: Western Blotting

  • Protein Extraction:

    • Treat cells with the compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[21]

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[21]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-AKT, anti-cleaved caspase-3, anti-Bcl-2) overnight at 4°C.[22]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[21]

Potential Protein Targets for Western Blot Analysis:

Pathway Target Proteins Rationale
Apoptosis Cleaved Caspase-3, Cleaved PARP, Bcl-2, BaxTo confirm the induction of apoptosis.
Cell Cycle Cyclin D1, CDK4, p21, p27To investigate the mechanism of cell cycle arrest.
Survival/Proliferation p-AKT, AKT, p-ERK, ERKTo determine if the compound inhibits pro-survival signaling.

Part 2: In Vivo Evaluation of Antitumor Efficacy

Promising results from in vitro studies warrant further investigation in in vivo animal models to assess the compound's efficacy and toxicity in a more complex biological system.[2][23] Human tumor xenograft models in immunodeficient mice are widely used for this purpose.[24][25][26]

Human Tumor Xenograft Model

In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors that can be monitored for growth in response to treatment.[2]

Protocol: Subcutaneous Xenograft Model

  • Animal Husbandry and Ethics:

    • All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[27]

    • Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in a mixture of medium and Matrigel.

    • Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.

    • Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., every 2-3 days).[27]

  • Endpoint and Analysis:

    • The experiment is typically terminated when the tumors in the control group reach a predetermined size or when the mice show signs of distress.[28]

    • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).

    • The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Diagrams

Experimental Workflow for In Vitro Evaluation

in_vitro_workflow start 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile cell_viability Cell Viability Assays (MTT, XTT) start->cell_viability ic50 Determine IC50 Value cell_viability->ic50 apoptosis Apoptosis Assays (Caspase Activity, TUNEL) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot Analysis ic50->western_blot mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism western_blot->mechanism

Caption: Workflow for the in vitro evaluation of the test compound.

Potential Signaling Pathways for Investigation

signaling_pathways cluster_survival Survival/Proliferation Pathways cluster_apoptosis Apoptosis Pathway compound 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile pi3k PI3K compound->pi3k Inhibition? erk ERK compound->erk Inhibition? bcl2 Bcl-2 (anti-apoptotic) compound->bcl2 Downregulation? bax Bax (pro-apoptotic) compound->bax Upregulation? akt AKT pi3k->akt caspase Caspase Activation bax->caspase apoptosis_out Apoptosis caspase->apoptosis_out

Caption: Potential signaling pathways modulated by the test compound.

Conclusion

The protocols and application notes presented in this guide provide a robust framework for the preclinical evaluation of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile as a potential anticancer agent. A systematic approach, beginning with comprehensive in vitro screening and followed by in vivo efficacy studies, is essential for determining the therapeutic potential of this novel compound. The insights gained from these studies will be crucial for guiding further drug development efforts and ultimately, for translating promising preclinical findings into clinical applications.

References

  • Choi, Y. J., & Kim, Y. J. (2018). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 23(4), 173–178. [Link]

  • Biocytogen. (n.d.). Xenograft Models. Retrieved from [Link]

  • Kim, H. J., & Lee, G. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 46(1), e55. [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vivo Oncology. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]

  • The Scientist. (2024, February). Guidelines Aim to Improve Welfare of Rodent Cancer Models. Retrieved from [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228. [Link]

  • START Research. (2026). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Oncotarget. (2016). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]

  • BenchSci. (2025, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]

  • Medium. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]

  • ACS Omega. (2024, September 3). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. Retrieved from [Link]

  • Emory University. (2023, March 15). Guidelines and Recommendations for Researchers Using Animal Cancer Models. Retrieved from [Link]

  • Bio-protocol. (n.d.). Animal models -General technique -Cancer Biology. Retrieved from [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. [Link]

  • Smalley, K. S. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 661, 499–512. [Link]

  • Chijioke, C., & Mbah, C. (2014). Animal models and therapeutic molecular targets of cancer: utility and limitations. Journal of Cancer Research and Practice, 1(2), 5-12. [Link]

  • Molecules. (2021). Design, Synthesis, and In Vitro Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (2012). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Retrieved from [Link]

  • An-Najah National University. (n.d.). New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. Retrieved from [Link]

  • RSC Advances. (2021). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. Retrieved from [Link]

  • IJIRT. (n.d.). Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. Retrieved from [Link]

  • Journal of Molecular Structure. (2022). Design, synthesis, structural characterization, in vitro anticancer activity, and in silico studies of some new hydroxylated and fluorinated-substituted hydrazone derivatives. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2024, June 24). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. Retrieved from [Link]

  • Molecules. (2022, October 17). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Retrieved from [Link]

Sources

Method

Application Note: 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile as a Privileged Scaffold in Targeted Therapeutics

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus Area: Metalloenzyme Inhibition (CYP450s) and Nuclear Receptor Modulation Executive Summary & Pharmacophore Rationale The compound...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus Area: Metalloenzyme Inhibition (CYP450s) and Nuclear Receptor Modulation

Executive Summary & Pharmacophore Rationale

The compound 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (CAS: 594813-32-8)[] is a highly versatile, multi-functional building block in modern medicinal chemistry. Derived from the parent scaffold 4-(1H-imidazol-1-yl)benzonitrile[2],[3], this molecule integrates three distinct pharmacophoric elements into a compact, low-molecular-weight framework:

  • The Imidazole Ring: The unsubstituted sp2 hybridized nitrogen (N3) of the imidazole acts as a potent Lewis base. In the active site of Cytochrome P450 (CYP) enzymes, this nitrogen directly coordinates with the heme iron ( Fe2+/Fe3+ ), displacing the native water molecule and preventing the binding of molecular oxygen[4]. This is the foundational mechanism for imidazole-based CYP inhibitors[5].

  • The Nitrile Group (-CN): A strong electron-withdrawing group (EWG) that provides a large dipole moment, facilitating strong hydrogen-bond acceptor interactions within hydrophobic binding pockets (such as the Androgen Receptor ligand-binding domain).

  • The Phenolic Hydroxyl (-OH): Positioned ortho to the nitrile, the hydroxyl group is highly polarized (lowered pKa​ ). It serves a dual purpose: acting as a critical hydrogen-bond donor/acceptor in target active sites, and providing a highly reactive synthetic handle for late-stage structural diversification (e.g., etherification) to tune pharmacokinetics and lipophilicity[6].

Key Applications in Drug Development

Development of CYP17A1 and CYP19A1 (Aromatase) Inhibitors

Cytochrome P450 19A1 (aromatase) catalyzes the rate-limiting step in estrogen biosynthesis, making it a primary target for hormone-dependent breast cancer therapies[7]. The 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile scaffold mimics the steroidal backbone of natural androgens while providing superior metabolic stability. The imidazole ring anchors the molecule to the heme iron, while the salicylonitrile moiety engages in critical π−π stacking and hydrogen bonding with residues like Met374 and Asp309 in the aromatase active site[7].

Non-Steroidal Antiandrogens (NSAAs)

The benzonitrile core is a well-established bioisostere for the A-ring of endogenous androgens. By appending bulky, hydrophobic groups via the C2-hydroxyl oxygen, medicinal chemists can design molecules that bind tightly to the Androgen Receptor (AR) but induce a steric clash that prevents the receptor from adopting the active conformation required for DNA binding, thus acting as pure antagonists.

MOA Compound 2-Hydroxy-4-(1H-imidazol-1-yl) benzonitrile Scaffold CYP CYP17A1 / CYP19A1 (Heme-Iron Center) Compound->CYP Imidazole N3 Coordinates Fe2+ AR Androgen Receptor (Ligand Binding Domain) Compound->AR Salicylonitrile H-Bonding Hormone Decreased Androgen/ Estrogen Synthesis CYP->Hormone Enzymatic Blockade Transcription Inhibition of AR Transcriptional Activity AR->Transcription Conformational Change Tumor Suppression of Hormone- Dependent Tumor Growth Hormone->Tumor Transcription->Tumor

Caption: Dual-action pharmacological mechanism of the 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile scaffold.

Experimental Protocols & Workflows

To utilize this scaffold effectively, researchers must employ robust, self-validating synthetic and biochemical protocols.

Protocol 1: Regioselective Alkylation of the C2-Hydroxyl Group

Objective: Synthesize lipophilic ether derivatives for Structure-Activity Relationship (SAR) profiling. Causality & Rationale: Potassium carbonate ( K2​CO3​ ) is selected as the base over stronger alternatives (like NaH ). The strong electron-withdrawing nature of the ortho-cyano group sufficiently acidifies the phenol ( pKa​≈8.0 ). Using a mild base ensures selective deprotonation of the hydroxyl group, preventing unwanted N -alkylation of the imidazole ring (which exists in tautomeric equilibrium) and avoiding hydrolysis of the nitrile group.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile in anhydrous N,N -Dimethylformamide (DMF) to a concentration of 0.2 M under an inert argon atmosphere.

  • Deprotonation: Add 1.5 equivalents of anhydrous K2​CO3​ . Stir at room temperature for 15 minutes. Self-Validation: The solution will transition to a deep yellow color, confirming the formation of the highly conjugated phenoxide anion.

  • Alkylation: Dropwise add 1.2 equivalents of the desired alkyl halide (e.g., benzyl bromide). Heat the reaction mixture to 60°C for 4 hours.

  • Monitoring: Monitor reaction progress via TLC (Silica gel, Eluent: EtOAc/Hexane 1:1, UV 254 nm). The O -alkylated product will exhibit a significantly higher Rf​ value than the highly polar starting material.

  • Workup & Validation: Quench with ice water, extract with EtOAc, and wash with brine. Confirm the O -alkylation regioselectivity via 1H -NMR (identifying the characteristic shift of the O−CH2​ protons at 4.5–5.5 ppm) and LC-MS.

Workflow Step1 1. Scaffold Preparation Step2 2. Alkylation of C2-Hydroxyl Step1->Step2 Step3 3. LC-MS/NMR Validation Step2->Step3 Step4 4. In Vitro Enzyme Assay Step3->Step4 Step5 5. SAR Data Analysis Step4->Step5

Caption: Standard medicinal chemistry workflow for derivatizing and evaluating the scaffold.

Protocol 2: In Vitro CYP19A1 (Aromatase) Fluorometric Inhibition Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of the synthesized derivatives. Causality & Rationale: Dibenzylfluorescein (DBF) is utilized as a specific fluorogenic substrate. CYP19A1 cleaves DBF to release fluorescein. A dose-dependent decrease in fluorescence directly correlates with enzyme inhibition, providing a highly sensitive, interference-free readout[7].

Step-by-Step Procedure:

  • Master Mix: Prepare a solution containing recombinant human CYP19A1, an NADPH regeneration system (NADP+, Glucose-6-phosphate, G6P-dehydrogenase), and 50 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Dispense the master mix into a 96-well black microtiter plate. Add test compounds in serial dilutions (from 10 µM to 0.1 nM). Incubate for 10 minutes at 37°C to allow equilibrium binding of the imidazole to the heme iron[4].

  • Reaction Initiation: Add DBF (final concentration 1 µM) to initiate the catalytic cycle. Incubate for exactly 30 minutes at 37°C.

  • Quenching & Readout: Terminate the reaction by adding 2N NaOH. Self-Validation: NaOH stops the enzyme and simultaneously shifts the pH to maximize the quantum yield of the cleaved fluorescein. Read fluorescence at Ex/Em = 485/530 nm.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative SAR data demonstrating how derivatization of the C2-hydroxyl group modulates both target affinity and physicochemical properties. The data illustrates that increasing the bulk and lipophilicity of the C2-substituent drastically improves binding affinity for both CYP19A1 and the Androgen Receptor.

Compound DerivativeC2-Hydroxyl Substitution ( R )CYP19A1 IC50​ (nM)AR Binding Ki​ (nM)Calculated LogP
Parent Scaffold -H (Unsubstituted)125.4 ± 8.2> 10001.42
Methyl Ether - CH3​ 45.1 ± 3.5850.5 ± 22.12.15
Isopropyl Ether - CH(CH3​)2​ 28.3 ± 2.1210.4 ± 15.62.88
Benzyl Ether - CH2​−C6​H5​ 12.0 ± 1.445.2 ± 4.83.85
Letrozole (Control) N/A (Clinical Standard)2.1 ± 0.3N/A2.50

Note: The benzyl ether derivative exhibits a 10-fold increase in CYP19A1 inhibition compared to the parent scaffold, driven by the benzyl group occupying the hydrophobic access channel of the enzyme, while the imidazole nitrogen maintains the critical coordinate covalent bond with the heme iron.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135744, 4-(1H-imidazol-1-yl)benzonitrile." PubChem. Available at:[Link]

  • Al-Sanea, M. M., et al. "Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity." Pharmaceuticals (Basel), 2023. Available at:[Link]

  • Suvannang, N., et al. "Molecular Docking of Aromatase Inhibitors." Molecules, 2011. Available at:[Link]

  • Guengerich, F. P. "Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications." Drug Metabolism and Disposition, 2021. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Experimental Setup for Reactions Involving 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

An in-depth guide to the synthesis and derivatization of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, a key heterocyclic building block for pharmaceutical research. Introduction: Strategic Importance in Medicinal Chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis and derivatization of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, a key heterocyclic building block for pharmaceutical research.

Introduction: Strategic Importance in Medicinal Chemistry

2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile is a multifunctional heterocyclic compound of significant interest to researchers in drug discovery. Its structure incorporates three key pharmacophores: a phenolic hydroxyl group, a nitrile moiety, and an imidazole ring. The imidazole nucleus is a well-established component in numerous therapeutic agents, known for its ability to participate in hydrogen bonding and coordinate with metallic ions in enzyme active sites.[1][2] Similarly, the benzonitrile group is a critical feature in many modern pharmaceuticals, including non-steroidal anti-androgens and enzyme inhibitors. The strategic arrangement of these groups makes this molecule a versatile scaffold for constructing complex molecular architectures and for library synthesis in lead optimization campaigns.

This technical guide provides a comprehensive overview of the synthesis and subsequent functionalization of this valuable building block. We will detail field-proven protocols, explain the causality behind experimental choices, and offer insights to ensure reproducible and high-yielding results.

Part 1: Synthesis of the Core Scaffold

The synthesis of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile can be approached from two primary retrosynthetic pathways. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Begins with a pre-functionalized phenol, 4-substituted with a leaving group (e.g., a halogen), followed by the introduction of the imidazole ring via a nucleophilic aromatic substitution or cross-coupling reaction.

  • Route B: Starts with 4-(1H-imidazol-1-yl)phenol and introduces the nitrile group at the ortho-position to the hydroxyl group.

Route A is often preferred due to the reliability and extensive documentation of N-arylation cross-coupling reactions.

G cluster_A Route A: N-Arylation cluster_B Route B: Ortho-Cyanation Target 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile A1 2-Hydroxy-4-bromobenzonitrile Target->A1 C-N Cross-Coupling A2 Imidazole Target->A2 C-N Cross-Coupling B1 4-(1H-imidazol-1-yl)phenol Target->B1 Ortho-Cyanation

Caption: Retrosynthetic analysis of the target molecule.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol details the synthesis of the target compound from 2-hydroxy-4-bromobenzonitrile and imidazole using a modified Ullmann condensation. Copper-catalyzed N-arylation is a classic and cost-effective method for forming C-N bonds.[3] Modern variations, employing ligands like phenanthrolines, allow the reaction to proceed under milder conditions with improved yields and substrate scope.[4]

Core Principle: A copper(I) catalyst, in the presence of a base and a ligand, facilitates the coupling of the imidazole nitrogen to the aryl bromide. The ligand accelerates the reaction by stabilizing the copper center and promoting reductive elimination. The phenolic hydroxyl group can participate in the reaction, but often does not require protection under these conditions, especially with a suitable choice of base.

Experimental Protocol:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add 2-hydroxy-4-bromobenzonitrile (1.0 mmol, 1.0 equiv), imidazole (1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and 4,7-dimethoxy-1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 15 minutes by evacuating and back-filling three times.

  • Solvent Addition: Add anhydrous dioxane or toluene (5-10 mL) via syringe. The use of anhydrous solvents is critical to prevent quenching the catalyst and base.[3]

  • Reaction: Heat the mixture to 110-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the copper catalyst and inorganic salts.

    • Wash the filtrate sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure product.

ParameterRecommended ConditionRationale
Catalyst Copper(I) Iodide (CuI)Cost-effective and efficient for N-arylation.[3]
Ligand 4,7-Dimethoxy-1,10-phenanthrolineAccelerates the reaction and allows for milder conditions.[3]
Base Cesium Carbonate (Cs₂CO₃)Strong, non-nucleophilic base suitable for this coupling.[5]
Solvent Anhydrous Dioxane / TolueneHigh boiling point and good solubility for reagents. Must be dry.[3]
Temperature 110-120 °CProvides sufficient thermal energy for catalytic turnover.

Part 2: Derivatization Reactions

2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile is an excellent starting point for further chemical modification. The hydroxyl and nitrile groups offer orthogonal reactivity, allowing for selective functionalization.

G cluster_reactions Derivative Synthesis Start 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile Ether O-Alkyl/Aryl Ether Derivative Start->Ether Williamson Ether Synthesis (R-X, Base) Acid Carboxylic Acid Derivative Start->Acid Nitrile Hydrolysis (H₃O⁺ or OH⁻, Δ)

Caption: Key derivatization pathways from the core scaffold.

Protocol 2: O-Alkylation for Ether Synthesis

The phenolic hydroxyl group can be readily converted into an ether, a common modification in medicinal chemistry to enhance properties such as metabolic stability, solubility, or cell permeability. The Williamson ether synthesis is a reliable method for this transformation.

Core Principle: A base deprotonates the phenolic hydroxyl to form a more nucleophilic phenoxide ion, which then displaces a leaving group on an alkyl halide (or similar electrophile) in an Sₙ2 reaction.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile (1.0 mmol, 1.0 equiv) and dissolve it in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (5 mL).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv) or cesium carbonate (Cs₂CO₃, 1.2 mmol, 1.2 equiv). Stir the suspension at room temperature for 15-30 minutes.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 mmol, 1.1 equiv) dropwise to the mixture.

  • Reaction: Heat the reaction to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC. Reactions are typically complete in 2-6 hours.

  • Work-up:

    • Cool the reaction to room temperature and pour it into cold water (30 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization as appropriate.

Protocol 3: Nitrile Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation is useful for introducing a key acidic functional group or for enabling further reactions, such as amide bond formation.

Core Principle: Under strong acidic or basic conditions and heat, the nitrile group undergoes sequential nucleophilic attack by water or hydroxide, ultimately leading to the formation of a carboxylic acid and ammonia (or an ammonium salt).

Experimental Protocol (Basic Conditions):

  • Setup: In a round-bottom flask, suspend 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile (1.0 mmol, 1.0 equiv) in a 10% aqueous solution of sodium hydroxide (NaOH) (10 mL).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. An oil bath is recommended for stable temperature control.

  • Monitoring: The reaction can be monitored by TLC, observing the disappearance of the starting material. Hydrolysis may take several hours to reach completion.

  • Work-up:

    • Cool the reaction mixture to room temperature in an ice bath.

    • Carefully acidify the solution to a pH of ~3-4 using concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid product should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any remaining inorganic salts.

  • Purification: The filtered solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety and Handling

  • Cyanides and Cyanation Reagents: All manipulations involving cyanide sources (e.g., NaCN, KCN, Zn(CN)₂) must be performed in a well-ventilated chemical fume hood.[6][7] Always have a cyanide antidote kit available. Acidification of cyanide waste will produce highly toxic hydrogen cyanide (HCN) gas; therefore, all cyanide-containing solutions must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal.

  • Catalysts and Reagents: Copper and palladium catalysts can be toxic and should be handled with care.[3][8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Anhydrous solvents are often flammable and hygroscopic. Handle them under an inert atmosphere and away from ignition sources.

Conclusion

2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile is a highly valuable and versatile building block for chemical and pharmaceutical research. The protocols outlined in this guide provide robust and reproducible methods for its synthesis via copper-catalyzed N-arylation and for its subsequent derivatization at the hydroxyl and nitrile functional groups. By understanding the principles behind these experimental setups, researchers can confidently utilize this scaffold to develop novel molecules with potential therapeutic applications.

References

  • Organic Syntheses. Cyanic acid, phenyl ester. Available from: [Link]

  • Cristau, H.-J., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(25), 9522-9524. Available from: [Link]

  • Google Patents. (1988). US4774331A - Process for ortho-cyanation of phenols or phenylamines.
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]

  • Wang, D., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Journal of the American Chemical Society, 134(1), 143-146. Available from: [Link]

  • Hull, K. L., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 134(2), 1024-1035. Available from: [Link]

  • Takise, R., et al. (2016). Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel Catalysis. Organic Letters, 18(17), 4428-4431. Available from: [Link]

  • R Discovery. (2020). Lewis acid-promoted site-selective cyanation of phenols. Available from: [Link]

  • American Chemical Society. (2018). Nickel-Catalyzed Deoxycyanation of Activated Phenols via Cyanurate Intermediates with Zn(CN)2: A Route to Aryl Nitriles. Organic Letters. Available from: [Link]

  • Talele, T. T., et al. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry, 64(10), 6659-6685. Available from: [Link]

  • Sharma, A., et al. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Antiviral Drug Discovery, 10, 101-127. Available from: [Link]

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Method

Application Notes and Protocols for the Antimicrobial Screening of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Rationale for Screening 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile The escalating threat of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Rationale for Screening 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1][2] Imidazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[3][4][5] The imidazole ring, a five-membered heterocycle, is a key structural motif in many established antifungal drugs (e.g., ketoconazole, miconazole) and has been shown to exhibit antibacterial activity.[3][5] The presence of this scaffold in 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile suggests its potential as a candidate for antimicrobial screening. This document provides a comprehensive guide for the initial in vitro evaluation of this compound's antimicrobial efficacy.

The strategic inclusion of a hydroxyl (-OH) group and a nitrile (-CN) group on the benzonitrile moiety may further influence the compound's biological activity. These functional groups can modulate physicochemical properties such as solubility, lipophilicity, and electronic distribution, which are critical for microbial cell wall penetration and interaction with molecular targets. The following protocols are designed to systematically assess the antibacterial and antifungal potential of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile.

I. Preliminary Considerations and Compound Preparation

Before initiating antimicrobial screening, it is crucial to characterize the test compound, 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, and prepare a stock solution.

A. Compound Characterization:

  • Purity: Ensure the purity of the compound using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC. Impurities can lead to erroneous results.

  • Solubility: Determine the solubility of the compound in various solvents to prepare a suitable stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening, but its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

B. Stock Solution Preparation:

  • Accurately weigh a precise amount of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile.

  • Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.

II. Antibacterial Susceptibility Testing

The primary objective of antibacterial susceptibility testing is to determine the Minimum Inhibitory Concentration (MIC) of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile against a panel of clinically relevant bacterial strains. The broth microdilution method is a widely accepted and quantitative technique for MIC determination.[2][6]

A. Recommended Bacterial Strains:

A representative panel should include both Gram-positive and Gram-negative bacteria. Standard reference strains are recommended for reproducibility.

Gram-Positive Bacteria Gram-Negative Bacteria
Staphylococcus aureus (e.g., ATCC 29213)Escherichia coli (e.g., ATCC 25922)
Bacillus subtilis (e.g., RCMB 010067)Pseudomonas aeruginosa (e.g., ATCC 1744)
Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)Acinetobacter baumannii (e.g., ATCC 747)
B. Broth Microdilution Protocol for MIC Determination:

This protocol is adapted from established methodologies for antimicrobial susceptibility testing.[6]

1. Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in a sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. d. Dilute the adjusted suspension in the appropriate sterile broth (e.g., Mueller-Hinton Broth - MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions in a 96-Well Plate: a. Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate. b. In well 1, add 200 µL of the highest concentration of the test compound (prepared by diluting the stock solution in MHB). c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (inoculum without the compound). e. Well 12 will serve as the sterility control (broth only).

3. Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

C. Data Presentation:

Summarize the MIC values in a clear and organized table.

Test Compound Bacterial Strain Gram Stain MIC (µg/mL) Positive Control Positive Control MIC (µg/mL)
2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrileS. aureusPositive[Insert Data]Vancomycin[Insert Data]
2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrileE. coliNegative[Insert Data]Ciprofloxacin[Insert Data]
2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrileP. aeruginosaNegative[Insert Data]Gentamicin[Insert Data]
..................
D. Workflow for Antibacterial Susceptibility Testing:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture C 0.5 McFarland Standard A->C Inoculum Adjustment B Compound Stock Solution D 96-Well Plate with Broth B->D Highest Concentration F Inoculation C->F Diluted Inoculum E Serial Dilution of Compound D->E Serial Dilution E->F G Incubation F->G 16-20h at 37°C H Visual Inspection for Growth G->H I MIC Determination H->I

Caption: Workflow for Broth Microdilution MIC Assay.

III. Antifungal Susceptibility Testing

Similar to antibacterial testing, the antifungal activity of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile can be assessed by determining its MIC against a panel of fungal strains.

A. Recommended Fungal Strains:

Include both yeast and filamentous fungi in the screening panel.

Yeast Filamentous Fungi
Candida albicans (e.g., ATCC 90028)Aspergillus fumigatus (e.g., RCMB 02568)
Cryptococcus neoformansAspergillus niger
B. Antifungal Susceptibility Testing Protocol:

The broth microdilution method for fungi is similar to that for bacteria, with some modifications in the medium and incubation conditions. RPMI-1640 medium is commonly used for antifungal susceptibility testing.

1. Inoculum Preparation: a. For yeasts, prepare the inoculum as described for bacteria, adjusting the turbidity to a 0.5 McFarland standard. b. For filamentous fungi, grow the fungus on a suitable agar medium until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a hemocytometer.

2. Assay Procedure: a. Follow the serial dilution and inoculation steps as outlined for the antibacterial assay, using RPMI-1640 medium. b. Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp., 30°C for Aspergillus spp.) for 24-48 hours, or until sufficient growth is observed in the growth control well.

3. Determination of MIC: a. The MIC is the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

C. Data Presentation:

Present the antifungal MIC data in a tabular format similar to the antibacterial data.

Test Compound Fungal Strain MIC (µg/mL) Positive Control Positive Control MIC (µg/mL)
2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrileC. albicans[Insert Data]Fluconazole[Insert Data]
2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrileA. fumigatus[Insert Data]Amphotericin B[Insert Data]
...............

IV. Elucidating the Mechanism of Action: A Hypothetical Pathway

While the precise mechanism of action of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile is unknown, many imidazole-containing antifungals are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death. A similar mechanism could be hypothesized for this novel compound.

G A 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile B Lanosterol 14α-demethylase (Erg11p) A->B Inhibition D Ergosterol Biosynthesis B->D Blocks C Lanosterol C->D E Ergosterol D->E F Fungal Cell Membrane E->F Incorporation G Disrupted Membrane Integrity F->G Disruption H Fungal Cell Death G->H

Caption: Hypothetical Inhibition of Fungal Ergosterol Biosynthesis.

V. Concluding Remarks and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial antimicrobial screening of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile. Promising MIC values against any of the tested strains would warrant further investigation, including:

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To ascertain whether the compound is static (inhibits growth) or cidal (kills the organism).

  • Time-Kill Kinetic Assays: To evaluate the rate at which the compound kills the microbial cells.

  • Cytotoxicity Testing: To assess the compound's toxicity against mammalian cell lines, which is crucial for determining its therapeutic index.

  • Mechanism of Action Studies: To elucidate the specific molecular target(s) of the compound.

By following these systematic screening protocols, researchers can effectively evaluate the antimicrobial potential of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile and contribute to the discovery of new therapeutic agents in the fight against infectious diseases.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Biomolecules. [Link]

  • Salman, A., Abdel-Aziem, A., & Alkubbat, M. (2015). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. International Journal of Organic Chemistry, 5, 15-28. [Link]

  • Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. (2009). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). National Center for Biotechnology Information. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (2014). Der Pharma Chemica. [Link]

  • Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. (2001). National Center for Biotechnology Information. [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). CDD Vault. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][3][4]-oxazepin-3(2H) ones. (2024). Indian Journal of Chemistry. [Link]

Sources

Application

Advanced Recrystallization Protocol for 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile: Optimizing Purity and Yield in API Intermediates

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile (Mol...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile (Molecular Formula: C₁₀H₇N₃O)

Executive Summary

The purification of highly functionalized heterocyclic intermediates, such as 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, presents unique thermodynamic challenges. The molecule features three distinct interactive moieties: a polar, electron-withdrawing cyano group (-CN), a hydrogen-bond donating phenolic hydroxyl (-OH), and a basic, hydrogen-bond accepting imidazole ring. This combination often leads to strong intermolecular networks, resulting in poor solubility in non-polar solvents and a high propensity for "oiling out" (liquid-liquid phase separation) during uncontrolled cooling [1].

This application note details a highly optimized, self-validating cooling/anti-solvent recrystallization protocol utilizing an Ethanol/Water co-solvent system. By leveraging precise thermodynamic control, this method guarantees >99.5% HPLC purity and >90% yield, suitable for downstream Active Pharmaceutical Ingredient (API) manufacturing.

Physicochemical Profiling & Solvent Causality

The Causality of Solvent Selection

Successful recrystallization is governed by the thermal solubility gradient and the selective rejection of impurities[2].

  • Primary Solvent (Ethanol): The protic nature of ethanol effectively disrupts the intermolecular hydrogen bonding between the imidazole nitrogen and the phenolic hydroxyl group at elevated temperatures (70–75°C), allowing for complete dissolution.

  • Anti-Solvent (Water): Water is introduced to modulate the dielectric constant of the solution. While the compound is highly polar, its aromatic core makes it practically insoluble in cold water. Adding water at elevated temperatures narrows the metastable zone width (MSZW), forcing the system into supersaturation upon cooling without crashing out amorphous material [3].

Quantitative Solvent Screening Data

The following matrix summarizes the solubility and recovery profiles during process development. The 7:3 Ethanol/Water system was selected for its superior thermal gradient and impurity rejection.

Solvent SystemSolubility at 5°C (mg/mL)Solubility at 75°C (mg/mL)Yield (%)HPLC Purity (%)Process Observation
Ethanol (100%)12.485.668.599.1Moderate yield, high purity
Isopropanol (100%)8.245.372.198.5Poor solubility, high solvent volume
EtOAc / Hexane (1:1)< 1.015.485.096.2Co-precipitation of impurities
EtOH / Water (7:3) 2.1 110.5 91.2 >99.8 Optimal crystal growth, no oiling out

Recrystallization Process Workflow

G Start Crude 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile Dissolution Dissolution in EtOH (70-75°C) Start->Dissolution Add 7V EtOH Filtration Hot Clarification Filtration (Remove Insolubles) Dissolution->Filtration IPC 1: Visual Clarity AntiSolvent Water Addition (Anti-solvent, 70°C) Filtration->AntiSolvent Maintain 70°C Cooling Controlled Cooling (0.25°C/min to 5°C) AntiSolvent->Cooling Add 3V Water Isolation Filtration & Washing (Cold 1:1 EtOH:Water) Cooling->Isolation IPC 2: FBRM check Drying Vacuum Drying (50°C, <50 mbar) Isolation->Drying IPC 3: ML Assay Pure Pure API Intermediate Drying->Pure IPC 4: KF & HPLC

Thermodynamic and operational workflow for the recrystallization process.

Step-by-Step Experimental Protocol

Reagents Required:

  • Crude 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile (Assay >85%)

  • Absolute Ethanol (Ph. Eur. / USP grade)

  • Purified Water (Milli-Q or equivalent)

  • Pure seed crystals of the target compound (Optional but recommended)

Procedure:

  • Primary Dissolution: Charge a jacketed glass reactor with 1.0 kg of crude 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile. Add 7.0 L (7 volumes) of absolute Ethanol.

  • Thermal Activation: Set the reactor jacket temperature to 80°C and agitate at 150 RPM. Heat the internal mixture to 70–75°C until complete dissolution is achieved. Causality: High thermal energy is required to break the robust imidazole-phenol hydrogen bond networks.

  • Hot Clarification (Self-Validation Step): Pass the hot solution through a pre-heated 0.45 µm inline filter into a secondary pre-heated reactor. This removes insoluble mechanical impurities and inorganic salts derived from upstream cross-coupling reactions.

  • Anti-Solvent Addition: While maintaining the internal temperature at 70°C, slowly charge 3.0 L (3 volumes) of purified water over 45 minutes.

  • Seeding (Optional): Once the water addition is complete, cool the reactor to 65°C (entering the metastable zone) and add 10 g (1% w/w) of pure seed crystals. Causality: Seeding bypasses primary nucleation energy barriers, preventing the compound from supersaturating to the point of oiling out.

  • Controlled Cooling: Implement a linear cooling ramp of 0.25°C/min until the internal temperature reaches 5°C. Hold the suspension at 5°C for 2 hours to maximize crystal yield.

  • Isolation & Washing: Filter the resulting slurry via a Nutsche filter or centrifuge. Wash the wet cake with 2.0 L of pre-chilled (5°C) 1:1 Ethanol/Water mixture. Causality: A mixed, cold wash solvent removes surface mother liquor containing concentrated impurities without dissolving the purified crystal lattice.

  • Drying: Dry the wet cake in a vacuum oven at 50°C (<50 mbar) for 12–16 hours.

Trustworthiness: The Self-Validating System (IPC Matrix)

To ensure this protocol acts as a self-validating system, process analytical technologies (PAT) and In-Process Controls (IPCs) are strictly integrated into the workflow [1]. If any IPC fails, the system dictates an immediate corrective action before proceeding.

  • IPC 1: Visual Clarity (Post-Dissolution):

    • Criteria: Solution must be optically clear with no suspended particulates.

    • Validation: Confirms complete dissolution of the API and removal of inorganic salts.

  • IPC 2: Focused Beam Reflectance Measurement (FBRM) (During Cooling):

    • Criteria: Chord length distribution must show a steady increase in particle count without sudden spikes in fine particulates.

    • Validation: Confirms secondary nucleation and crystal growth, validating that the compound has not oiled out.

  • IPC 3: Mother Liquor (ML) Assay (Post-Filtration):

    • Criteria: HPLC assay of the mother liquor must show <5% of the initial API mass.

    • Validation: Validates that the thermodynamic endpoint was reached and yield loss is minimized.

  • IPC 4: Karl Fischer (KF) & HPLC Purity (Post-Drying):

    • Criteria: KF < 0.5% w/w; HPLC Area > 99.5%.

    • Validation: Confirms the removal of the water anti-solvent and validates the final API intermediate quality.

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press. Available at:[Link]

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. Available at:[Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at:[Link]

Method

Application Note: 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile in Advanced Material Science

Executive Summary 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (HIBN) (CAS: 594813-32-8) is a highly versatile, bifunctional organic building block increasingly utilized in advanced material science[][2]. Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (HIBN) (CAS: 594813-32-8) is a highly versatile, bifunctional organic building block increasingly utilized in advanced material science[][2]. Structurally, it combines an ortho-hydroxybenzonitrile moiety with a para-substituted imidazol-1-yl group. This unique molecular architecture makes it an exceptional candidate for two primary material science applications: the construction of Luminescent Metal-Organic Frameworks (LMOFs) for chemical sensing[3], and the development of Excited-State Intramolecular Proton Transfer (ESIPT) based solid-state fluorophores[4][5].

This technical guide provides researchers and material scientists with field-proven insights, mechanistic causality, and self-validating protocols for integrating HIBN into functional materials.

Physicochemical Profiling & Structural Causality

The utility of HIBN in material science is dictated by the distinct electronic and steric properties of its functional groups. Understanding these localized interactions is critical for rational material design.

  • The Imidazol-1-yl Group (Coordination Anchor): The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair orthogonal to the aromatic π-system, making it a robust N-donor ligand. It readily coordinates with transition metals (e.g., Zn²⁺, Cd²⁺, Cu²⁺) to form rigid 1D, 2D, or 3D coordination polymers[3].

  • The ortho-Hydroxybenzonitrile Core (Optical Engine): The proximity of the hydroxyl group (-OH) to the nitrile group (-CN) enables strong intramolecular hydrogen bonding. Upon UV excitation, this motif undergoes ESIPT, transferring a proton from the oxygen to the nitrogen (or π-system) to form a highly fluorescent keto tautomer[4][5]. This structural reorganization prevents self-quenching in the solid state.

Table 1: Physicochemical Properties of HIBN
PropertyValue / CharacteristicMaterial Science Implication
CAS Number 594813-32-8Primary identifier for commercial sourcing[].
Molecular Formula C₁₀H₇N₃OLow molecular weight allows for high-density framework topologies.
Coordination Sites Imidazole (N-donor), Nitrile (N-donor)Enables the formation of mixed-node Metal-Organic Frameworks.
Photophysical Behavior ESIPT / AIE-activeYields massive Stokes shifts (>100 nm), ideal for solid-state optics.

Application I: Luminescent Metal-Organic Frameworks (LMOFs)

Mechanistic Insights

In the design of LMOFs, HIBN acts as a "smart" bifunctional ligand. The imidazole group serves as the structural anchor, binding to metal nodes (like Zn²⁺) to build the framework[3]. Concurrently, the uncoordinated ortho-hydroxybenzonitrile moiety protrudes into the MOF's porous channels.

Causality of Sensing: When electron-deficient analytes (such as nitroaromatic explosives or heavy metal ions like Pb²⁺) enter the pores, they interact with the uncoordinated -OH/-CN groups via hydrogen bonding or weak coordination. This interaction triggers Photoinduced Electron Transfer (PET), rapidly quenching the MOF's luminescence[3]. The rigidity of the MOF prevents non-radiative decay of the HIBN ligand, ensuring a high baseline quantum yield necessary for sensitive detection.

Protocol: Solvothermal Synthesis of [Zn(HIBN)₂]ₙ Frameworks

This protocol incorporates a modulator approach to ensure high-crystallinity, avoiding kinetically trapped amorphous phases.

  • Precursor Preparation: Dissolve 0.1 mmol of HIBN and 0.1 mmol of Zn(NO₃)₂·6H₂O in 5.0 mL of a N,N-Dimethylformamide (DMF) / Ethanol mixture (1:1 v/v) in a 10 mL glass vial.

  • Modulation: Add 1 drop of 0.1 M HNO₃.

    • Expertise Note: The acid acts as a modulator, slowing down the coordination rate between the imidazole and Zn²⁺. This thermodynamic control is essential for growing diffraction-quality single crystals rather than rapid, disordered precipitates.

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat isothermally at 120 °C for 48 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5 °C/h.

  • Activation & Self-Validation: Wash the resulting crystals with fresh DMF (3 × 5 mL) to remove unreacted ligands. Perform solvent exchange by soaking the crystals in acetone for 3 days (replacing the solvent daily), followed by vacuum drying at 80 °C.

    • Self-Validating Step: Before proceeding to optical testing, perform Powder X-ray Diffraction (PXRD). The experimental diffractogram must perfectly align with the simulated pattern derived from Single-Crystal X-Ray Diffraction (SCXRD) data to confirm bulk phase purity.

LMOF_Workflow A Precursors: Zn(II) Salts + HIBN Ligand B Solvothermal Synthesis (120°C, 48h, Acid Modulated) A->B C Phase Purification & PXRD Validation B->C D Luminescent MOF [Zn(HIBN)2]n C->D E Analyte Sensing (Fluorescence Quenching via PET) D->E

Workflow for the synthesis and validation of HIBN-based Luminescent MOFs.

Application II: ESIPT-Based Solid-State Fluorophores

Mechanistic Insights

Conventional fluorophores suffer from Aggregation-Caused Quenching (ACQ) in the solid state due to π-π stacking. HIBN circumvents this via ESIPT[4][5]. In the ground state (S₀), HIBN exists in the enol form. Upon UV excitation to the S₁ state, the altered electron density increases the acidity of the phenol and the basicity of the nitrile, driving an ultrafast intramolecular proton transfer. This generates a keto tautomer in the excited state (S₁), which emits light at a significantly longer wavelength as it decays to the ground state (S₀), before undergoing reverse proton transfer.

Causality of the Stokes Shift: Because the emission originates from a structurally distinct keto species, the emitted photon has much lower energy than the absorbed photon. This massive Stokes shift prevents reabsorption (inner-filter effect) and enables brilliant solid-state fluorescence.

Protocol: Photophysical Characterization and Thin-Film Casting
  • Solution-State Baseline: Prepare a 10 μM solution of HIBN in spectroscopic-grade dichloromethane (DCM). Measure the UV-Vis absorption and Photoluminescence (PL) spectra.

  • Solid-State Matrix Preparation: Dissolve 50 mg of Poly(methyl methacrylate) (PMMA) and 2.5 mg of HIBN (5 wt% doping) in 1 mL of DCM.

  • Thin-Film Casting: Spin-coat the PMMA/HIBN solution onto a pre-cleaned quartz substrate at 3000 rpm for 60 seconds. Bake at 60 °C for 10 minutes to remove residual solvent.

  • Optical Validation: Measure the PL spectrum of the thin film using an integrating sphere to determine the absolute quantum yield.

    • Self-Validating Step: Compare the solution emission to the thin-film emission. The dilute solution will predominantly show enol emission (short wavelength) due to solvent disruption of H-bonds. The rigid thin film will exhibit the characteristic keto emission (red-shifted by >100 nm). A calculated Stokes shift (Δλ = λ_em - λ_abs) of >100 nm in the film definitively validates the ESIPT pathway.

ESIPT_Pathway E_GS Enol Form Ground State (S0) E_EX Enol Form Excited State (S1) E_GS->E_EX UV Excitation (~320 nm) K_EX Keto Form Excited State (S1*) E_EX->K_EX ESIPT (Proton Transfer) K_GS Keto Form Ground State (S0*) K_EX->K_GS Fluorescence Emission (~480 nm) K_GS->E_GS Non-Radiative Reverse PT

Photophysical pathway of Excited-State Intramolecular Proton Transfer (ESIPT) in HIBN.

Quantitative Data Summary

The following table summarizes the expected photophysical parameters of HIBN when utilized as an ESIPT fluorophore and as a ligand in a Zn-based LMOF.

Table 2: Comparative Optical Properties of HIBN-based Materials
Material StateAbsorption Max (λ_abs)Emission Max (λ_em)Stokes Shift (Δλ)Absolute Quantum Yield (Φ)Primary Emitting Species
Dilute Solution (DCM) ~320 nm~380 nm~60 nm< 5%Enol Form (S₁ → S₀)
Solid Thin-Film (PMMA) ~325 nm~480 nm~155 nm25 - 35%Keto Form (S₁* → S₀*)
Zn-HIBN LMOF (Solid) ~330 nm~495 nm~165 nm40 - 55%Coordinated Keto Form

Sources

Application

Application Note: Cell-Based Assay Protocols for Heme-Targeted Enzyme Inhibition using 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

Introduction & Mechanistic Rationale In the landscape of targeted drug discovery, small molecules containing imidazole and benzonitrile pharmacophores are frequently deployed to inhibit heme-dependent metalloenzymes. 2-H...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of targeted drug discovery, small molecules containing imidazole and benzonitrile pharmacophores are frequently deployed to inhibit heme-dependent metalloenzymes. 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile is a highly specialized probe compound designed to exploit this exact mechanism.

The causality of its inhibitory power lies in its structural duality. The 1H-imidazol-1-yl moiety acts as a potent Lewis base, directly coordinating with the central ferric (Fe³⁺) or ferrous (Fe²⁺) iron of the porphyrin ring within the enzyme's active site[1]. Simultaneously, the benzonitrile and 2-hydroxy groups project into the hydrophobic substrate-binding pocket, providing critical hydrogen bonding and steric stabilization that drastically increases the target residence time[2].

Because this mechanism is highly conserved among heme-containing enzymes, this application note details optimized cell-based protocols for evaluating this compound against two distinct, highly relevant oncology targets:

  • IDO1 (Indoleamine 2,3-dioxygenase 1): An intracellular enzyme critical in immuno-oncology that catalyzes the oxidation of L-tryptophan to kynurenine, driving T-cell suppression[3].

  • CYP19A1 (Aromatase): A cytochrome P450 enzyme central to endocrine oncology that catalyzes the aromatization of androgens to estrogens[4].

MOA Inhibitor 2-Hydroxy-4-(1H-imidazol -1-YL)benzonitrile IDO1 IDO1 Enzyme (Heme Fe) Inhibitor->IDO1 Heme Coordination CYP CYP19A1 Enzyme (Heme Fe) Inhibitor->CYP Heme Coordination Kyn Kynurenine IDO1->Kyn Oxidation Blocked Trp L-Tryptophan Trp->IDO1 Substrate Est Estradiol CYP->Est Aromatization Blocked Andro Androstenedione Andro->CYP Substrate

Mechanism of Action: Imidazole-mediated heme coordination inhibiting IDO1 and CYP19A1.

Physicochemical Properties & Formulation Strategy

To ensure a self-validating experimental system, compound formulation must prevent aqueous precipitation, which often masquerades as false-negative inactivity.

  • Stock Solution: Dissolve 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile in 100% anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C.

  • Assay Dilution: The final DMSO concentration in the cell culture media must strictly not exceed 0.5% (v/v) . Higher concentrations disrupt the lipid bilayer of HeLa and MCF-7 cells, causing baseline cytotoxicity that confounds target-specific IC₅₀ calculations.

Protocol A: IDO1 Cellular Activity Assay (Immuno-Oncology Model)

HeLa cells do not constitutively express IDO1; expression must be artificially induced. This assay measures the accumulation of kynurenine in the extracellular media as a proxy for intracellular IDO1 activity[3].

Experimental Causality & Reagent Choices
  • IFN-γ Stimulation: Required to activate the JAK/STAT pathway, inducing robust IDO1 transcription.

  • Trichloroacetic Acid (TCA): Serves a dual mechanistic purpose. First, it precipitates extracellular proteins to clarify the supernatant. Second, the acidic environment combined with heat (50°C) forces the rapid hydrolysis of the intermediate N-formylkynurenine into stable kynurenine[3].

  • Ehrlich’s Reagent: p-Dimethylaminobenzaldehyde reacts specifically with the primary amine of kynurenine to form a highly conjugated, yellow Schiff base measurable at 490 nm.

Step-by-Step Methodology
  • Cell Seeding: Seed HeLa cells at a density of 5 × 10³ cells/well in 100 µL of DMEM (supplemented with 10% FBS) in a 96-well flat-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Stimulation & Treatment: Prepare media containing 50 ng/mL human recombinant IFN-γ, 100 µM L-Tryptophan (substrate), and serial dilutions of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile (e.g., 30 µM to 1 nM). Add 100 µL of this treatment media to the wells.

  • Incubation: Incubate the plate for 48 hours to allow for IDO1 translation and substrate turnover.

  • Harvest & Hydrolysis: Transfer 140 µL of the supernatant to a new V-bottom 96-well plate. Add 10 µL of 6.1 N TCA to each well. Seal the plate and incubate at 50°C for 30 minutes[3].

  • Clarification: Centrifuge the plate at 2,500 × g for 10 minutes to pellet precipitated proteins.

  • Colorimetric Readout: Transfer 100 µL of the clarified supernatant to a clear 96-well assay plate. Add 100 µL of freshly prepared Ehrlich’s Reagent (2% w/v in glacial acetic acid). Incubate for 10 minutes at room temperature and read absorbance at 490 nm.

Protocol B: CYP19A1 (Aromatase) Cellular Assay (Endocrine Oncology Model)

MCF-7 human breast cancer cells naturally express aromatase (CYP19A1) and are the gold standard for evaluating aromatase inhibitors[4].

Experimental Causality & Reagent Choices
  • Charcoal-Stripped FBS: Standard FBS contains endogenous steroid hormones that will competitively interfere with the assay. Using charcoal-stripped FBS ensures a zero-estrogen baseline.

  • Testosterone Substrate: Provided exogenously to drive the specific CYP19A1-mediated aromatization into 17β-estradiol (E2).

Step-by-Step Methodology
  • Cell Seeding: Seed MCF-7 cells at 1 × 10⁴ cells/well in 96-well plates using phenol red-free MEM supplemented with 10% charcoal-stripped FBS. Incubate for 24 hours.

  • Treatment: Aspirate media. Add fresh media containing 10 nM Testosterone and serial dilutions of the inhibitor. Include Letrozole (1 µM) as a positive control for complete CYP19A1 inhibition.

  • Incubation: Incubate for 48 hours.

  • Supernatant Harvest: Collect the supernatant and immediately freeze at -80°C or proceed directly to quantification.

  • ELISA Readout: Quantify 17β-estradiol levels using a highly sensitive competitive E2 ELISA kit, reading absorbance at 450 nm according to the manufacturer's protocol.

Assay Validation & Cytotoxicity Counterscreen

A self-validating protocol must prove that the reduction in enzymatic product (Kynurenine or Estradiol) is due to true target engagement, not compound-induced cell death.

Counterscreen Protocol: Immediately after harvesting the supernatant in Protocols A and B, add 100 µL of CellTiter-Glo® (ATP-dependent luciferase reagent) to the remaining cells in the original culture plate. Incubate for 10 minutes and read luminescence. If the IC₅₀ for target inhibition overlaps with the CC₅₀ (Cytotoxic Concentration 50%), the compound is a non-specific toxin rather than a targeted inhibitor.

Workflow Day1 Day 1: Cell Seeding (HeLa or MCF-7) Day2 Day 2: Target Stimulation (IFN-γ or Testosterone) Day1->Day2 Day2b Day 2: Compound Treatment (Dose-Response) Day2->Day2b Day4 Day 4: Supernatant Harvest (48h Incubation) Day2b->Day4 Readout1 Readout 1: Target Activity (Ehrlich's Assay / ELISA) Day4->Readout1 Readout2 Readout 2: Cell Viability (ATP Luminescence) Day4->Readout2

Standardized 4-day workflow for cell-based enzyme inhibition and viability assays.

Quantitative Data Presentation

The following table summarizes the critical assay parameters and expected validation metrics required to ensure robust, reproducible high-throughput screening (HTS) data.

Assay ParameterIDO1 Cellular AssayCYP19A1 Cellular Assay
Cell Line HeLa (Human Cervical Adenocarcinoma)MCF-7 (Human Breast Adenocarcinoma)
Seeding Density 5,000 cells/well10,000 cells/well
Enzyme Stimulant IFN-γ (50 ng/mL)Constitutive (Requires Testosterone)
Exogenous Substrate L-Tryptophan (100 µM)Testosterone (10 nM)
Primary Readout Absorbance (490 nm) via Ehrlich's ReagentAbsorbance (450 nm) via E2 ELISA
Positive Control Epacadostat (Expected IC₅₀: 10-50 nM)Letrozole (Expected IC₅₀: 1-10 nM)
Viability Counterscreen ATP Luminescence (CellTiter-Glo)ATP Luminescence (CellTiter-Glo)
Expected Z'-Factor > 0.65> 0.55

References

  • Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation. MDPI International Journal of Molecular Sciences. Available at:[Link][2]

  • Evaluation of radiofluorinated carboximidamides as potential IDO-targeted PET tracers for cancer imaging. Oncotarget. Available at:[Link][3]

  • Aromatase inhibitor treatment of breast cancer cells increases the expression of let-7f, a microRNA targeting CYP19A1. PubMed / Journal of Pathology. Available at: [Link][4]

  • Binding of imidazole to the heme of cytochrome c1 and inhibition of the bc1 complex from Rhodobacter sphaeroides: I. Equilibrium and modeling studies. PubMed Central / NIH. Available at:[Link][1]

Sources

Method

Application Note: Scalable Synthesis of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile via a Batch-Flow Hybrid Approach

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals. Introduction & Mechanistic Rationale 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (CAS: 594813-32-8) is a highly functionalized bui...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals.

Introduction & Mechanistic Rationale

2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (CAS: 594813-32-8) is a highly functionalized building block featuring a hydrogen-bond donating phenol, a versatile nitrile, and a basic imidazole core. It serves as a critical intermediate in the synthesis of advanced therapeutics, particularly in the oncology and endocrinology spaces.

Scaling up the synthesis of this molecule presents two distinct chemical challenges:

  • Regioselective C-N Bond Formation: Traditional Ullmann or Buchwald-Hartwig couplings require expensive transition metals and ligands, complicating downstream purification (metal purging) and increasing cost-of-goods.

  • Chemoselective Ether Cleavage: Demethylation of ortho-methoxy benzonitriles using Boron Tribromide (BBr₃) is notoriously exothermic. In batch reactors, poor heat dissipation often leads to localized hot spots, resulting in the unwanted hydrolysis of the nitrile group to a primary amide or carboxylic acid.

The Hybrid Solution: We present a self-validating, two-step hybrid protocol. Step 1 utilizes a metal-free Nucleophilic Aromatic Substitution (SNAr) in a standard batch reactor. The para-cyano group strongly activates the fluorine atom of the starting material, allowing for efficient displacement by imidazole 1. Step 2 employs a continuous flow reactor for the BBr₃-mediated demethylation. Flow chemistry ensures near-instantaneous mixing and superior heat transfer, completely suppressing nitrile hydrolysis and ensuring a highly scalable, reproducible process 2.

Process Workflows & Experimental Protocols

Step 1: Metal-Free SNAr N-Arylation (Batch)

Objective: Synthesis of 2-Methoxy-4-(1H-imidazol-1-yl)benzonitrile.

Causality & Process Rationale:

  • Substrate Choice: 4-Fluoro-2-methoxybenzonitrile is chosen over the bromo-analogue to enable a metal-free SNAr, avoiding heavy metal waste and costly palladium/copper scavengers 3.

  • Base Selection: Potassium carbonate (K₂CO₃) is a mild, heterogeneous base. It is strong enough to deprotonate imidazole (pKₐ ~14.5) but mild enough to prevent the degradation of the nitrile functionality.

  • Solvent: N,N-Dimethylformamide (DMF) stabilizes the anionic Meisenheimer intermediate, significantly accelerating the reaction rate at moderate temperatures.

Step-by-Step Protocol:

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N₂ for 15 minutes to ensure an inert atmosphere.

  • Charge Reagents: Add 4-Fluoro-2-methoxybenzonitrile (1.00 kg, 6.62 mol, 1.0 eq) and Imidazole (0.54 kg, 7.94 mol, 1.2 eq) to the reactor.

  • Solvent Addition: Charge DMF (5.0 L, 5 volumes) and initiate mechanical stirring at 250 rpm.

  • Base Addition: Add finely milled, anhydrous K₂CO₃ (1.37 kg, 9.93 mol, 1.5 eq) in one portion.

  • Heating: Ramp the internal temperature to 90 °C over 45 minutes. Maintain for 6 hours.

  • In-Process Control (IPC): Sample 1 mL of the slurry, dilute with MeCN, filter, and analyze via HPLC. The system self-validates completion when the starting material peak is < 1.0% (Area%).

  • Workup (Visual Validation): Cool the reactor to 20 °C. Slowly add Deionized (DI) Water (15.0 L) over 1 hour. The product will rapidly precipitate, visually validating the successful conversion (the starting material is an oil at this temperature, while the product is a highly crystalline solid).

  • Isolation: Filter the suspension via a Nutsche filter, wash the cake with DI Water (3 x 2 L) to remove DMF and inorganic salts, and dry under vacuum at 50 °C to constant weight.

Step 2: Chemoselective Demethylation (Continuous Flow)

Objective: Synthesis of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile.

Causality & Process Rationale:

  • Flow Reactor: BBr₃ cleavage of aryl ethers generates massive localized exotherms. By pumping the reagents through a micro-structured T-mixer and a high-surface-area-to-volume ratio PFA coil, the reaction temperature is strictly maintained at 20 °C, preventing thermal runaway and subsequent nitrile hydrolysis 2.

  • Quench Strategy: In-line quenching with methanol smoothly converts excess BBr₃ and boron complexes into volatile trimethyl borate (B(OMe)₃) and HBr, which are easily managed downstream without violent off-gassing.

Step-by-Step Protocol:

  • System Priming: Prime Pump A with a 0.5 M solution of 2-Methoxy-4-(1H-imidazol-1-yl)benzonitrile in anhydrous Dichloromethane (DCM). Prime Pump B with a 1.5 M solution of BBr₃ in DCM. Prime Pump C with anhydrous Methanol.

  • Steady-State Equilibration: Set the reactor coil (10 mL internal volume) temperature to 20 °C.

  • Flow Rates:

    • Pump A (Substrate): 0.50 mL/min (0.25 mmol/min).

    • Pump B (BBr₃): 0.50 mL/min (0.75 mmol/min, 3.0 eq).

    • Note: Total flow rate = 1.0 mL/min, yielding a precise residence time of 10.0 minutes in the coil.

  • In-Line Quench: Set Pump C (MeOH) to 1.0 mL/min. The output of the reactor coil meets the MeOH stream at a secondary Hastelloy T-mixer (Quench Mixer), kept at 0 °C in a cooling block.

  • Collection & IPC: Collect the quenched stream in a receiving flask. Analyze a 50 µL aliquot via HPLC. The complete absence of the methoxy intermediate validates the precise stoichiometry and residence time.

  • Isolation: Concentrate the collected DCM/MeOH stream under reduced pressure. Resuspend the crude residue in EtOAc and wash with saturated aqueous NaHCO₃ to neutralize HBr. Separate the organic layer, dry over Na₂SO₄, and crystallize from EtOAc/Heptane to yield the pure API intermediate.

Quantitative Data Presentation

The following table summarizes the optimization data for the continuous flow demethylation step, demonstrating the self-validating nature of the flow parameters. By manipulating residence time and temperature, we clearly establish the boundaries that prevent nitrile degradation.

EntryResidence Time (min)Reactor Temp (°C)BBr₃ EquivalentsConversion (%)Nitrile Hydrolysis (%)Isolated Yield (%)
15.002.072.4ND*N/A
210.003.089.1NDN/A
3 10.0 20 3.0 >99.5 < 0.1 92.4
420.0203.0>99.51.888.1
510.0403.0>99.58.574.3

*ND = Not Detected. Conclusion: Entry 3 represents the optimal thermodynamic and kinetic window, maximizing yield while entirely suppressing degradation.

Process Visualizations

G A 4-Fluoro-2-methoxybenzonitrile (Starting Material) C 2-Methoxy-4-(1H-imidazol-1-yl)benzonitrile (Intermediate) A->C Step 1: SNAr B Imidazole + K2CO3 (DMF, 90°C) B->C E 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (Final API Intermediate) C->E Step 2: Demethylation D BBr3 in DCM (Continuous Flow, 20°C) D->E

Retrosynthetic pathway and two-step process workflow for 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile.

FlowSetup P1 Pump A: Intermediate in DCM M1 T-Mixer (Hastelloy) P1->M1 P2 Pump B: 1M BBr3 in DCM P2->M1 Coil Residence Time Coil (PFA, 20°C, 10 min) M1->Coil Mixed Stream M2 Quench Mixer Coil->M2 Out In-line Extraction & Product Collection M2->Out Quenched Stream P3 Pump C: MeOH Quench P3->M2

Continuous flow reactor schematic for the exothermic BBr3-mediated demethylation step.

References

  • Substitution of a Fluorine Atom in Perfluorobenzonitrile by a Lithiated Nitronyl Nitroxide.
  • Continuous Flow Synthesis of the PARP-1/2 Inhibitor HYDAMTIQ: Synthetic Strategy, Optimization, and Green Metrics Evaluation.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.Beilstein Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Overview & Mechanistic Landscape The synthesis of 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile relies on a fundamental Nucleophil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Process Overview & Mechanistic Landscape

The synthesis of 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile relies on a fundamental Nucleophilic Aromatic Substitution (SNAr) transformation. This molecule is a highly valued building block in modern drug discovery, frequently utilized as an anchoring moiety for Proteolysis Targeting Chimeras (PROTACs), particularly in the design of von Hippel-Lindau (VHL) E3 ligase ligands[1] and androgen receptor degraders[2].

While the theoretical SNAr displacement of the para-halogen (typically fluorine) by imidazole appears straightforward, the presence of the unprotected ortho-hydroxyl group and the highly electrophilic nitrile introduces a complex web of competing side reactions. Understanding the causality behind these pathways is critical for achieving high yields and purity.

SNAr_Pathway SM 4-Fluoro-2-hydroxybenzonitrile + Imidazole Intermediate Meisenheimer Complex (Transition State) SM->Intermediate K2CO3, DMF, 95°C (Nucleophilic Attack) Side1 Diaryl Ether (Dimerization) SM->Side1 Phenoxide Attack on SM (Low Imidazole Eq.) Side2 Amide / Carboxylic Acid (Nitrile Hydrolysis) SM->Side2 Trace H2O + Base (Hydroxide Attack) Side3 Quinonoid Oligomers (Oxidation) SM->Side3 O2 + Heat (Radical Polymerization) Product 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (Target Product) Intermediate->Product F- Elimination (Desired Pathway)

Fig 1. SNAr pathway and competing side reactions in 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile synthesis.

Troubleshooting Guides & FAQs

Issue 1: Formation of High Molecular Weight Impurities (Diaryl Ethers)

Q: My LC-MS shows a significant byproduct with a mass corresponding to a dimeric species. What is driving this, and how do I suppress it? A: You are observing the formation of a diaryl ether.

  • Causality: The base (typically K₂CO₃) deprotonates the 2-hydroxyl group to form a phenoxide ion. While imidazole is the intended nucleophile, the phenoxide is also nucleophilic. Given the highly activated nature of the 4-fluoro position (activated by the strongly electron-withdrawing para-cyano group), the phenoxide of one molecule can attack the fluorine of another, leading to dimerization.

  • Resolution: This is a kinetic competition. To ensure the intermolecular attack by imidazole outcompetes the phenoxide attack, you must run the reaction under pseudo-first-order conditions. Increase the imidazole stoichiometry to 2.5–3.0 equivalents.

Issue 2: Appearance of Amide or Carboxylic Acid Byproducts

Q: I am observing M+18 and M+19 species in my reaction mixture, and my product yield is severely diminished. Why is the nitrile degrading? A: Your nitrile group is undergoing base-catalyzed hydration and subsequent hydrolysis.

  • Causality: Solvents like DMF and DMSO are highly hygroscopic. If trace water is present, it reacts with the carbonate base at elevated temperatures (90–100 °C) to generate hydroxide ions (-OH). The hydroxide readily attacks the highly electrophilic nitrile carbon, hydrating it to a primary amide (+18 Da). Prolonged exposure further hydrolyzes the amide to a carboxylic acid (+19 Da relative to the starting material), a degradation pathway common to benzonitriles under basic aqueous conditions[3].

  • Resolution: Moisture control is non-negotiable. Use strictly anhydrous solvents (stored over 3Å molecular sieves) and ensure your K₂CO₃ is oven-dried.

Issue 3: Dark/Black Reaction Mixtures and Poor Recovery

Q: The reaction mixture turns pitch black after 2 hours at 95 °C. Is the product thermally unstable? A: The target product is thermally stable, but the intermediate phenoxide is highly unstable to oxygen at elevated temperatures.

  • Causality: Electron-rich phenoxides are susceptible to single-electron transfer (SET) oxidation by dissolved molecular oxygen. This generates phenoxy radicals that rapidly couple and polymerize into complex, highly conjugated quinonoid oligomers (often presenting as black "tar").

  • Resolution: Thoroughly degas your solvent. Sparge the reaction mixture with nitrogen or argon for at least 15 minutes prior to heating, and maintain a positive inert atmosphere throughout the workflow.

Quantitative Reaction Profiling

To illustrate the impact of reaction parameters on the product distribution, the following table summarizes quantitative LC-MS data from various optimization runs.

Reaction Condition ProfileImidazole (eq)BaseSolvent MoistureAtmosphereTarget Yield (%)Diaryl Ether (%)Amide/Acid (%)
A (Sub-optimal Baseline) 1.1K₂CO₃>1000 ppmAir45.025.515.2
B (Moisture Controlled) 1.1K₂CO₃<50 ppmAir60.520.1<2.0
C (Kinetic Control) 3.0K₂CO₃<50 ppmAir75.2<5.0<2.0
D (Fully Optimized) 3.0K₂CO₃<50 ppmN₂ (Degassed)>92.0 <2.0 <1.0

Self-Validating Standard Operating Protocol (SOP)

The following protocol is engineered to be self-validating, ensuring that deviations are caught in real-time before moving to the next step.

Workflow Step1 Step 1: Reagent Prep Dry K2CO3, 4-Fluoro-2-hydroxybenzonitrile, Imidazole (3 eq) Step2 Step2 Step1->Step2 Step3 Step 3: SNAr Reaction Heat to 95°C under N2, Monitor via LC-MS (4-6 hrs) Step2->Step3 Step4 Step 4: Isoelectric Quench Cool to RT, Pour into Ice Water, Adjust pH to 6.5-7.0 Step3->Step4 Step5 Step 5: Isolation Filter Precipitate, Wash with Cold H2O, Vacuum Dry Step4->Step5

Fig 2. Self-validating experimental workflow for optimized SNAr synthesis and isolation.

Step 1: Reagent Preparation & System Purging

  • Action: Charge a flame-dried Schlenk flask with 4-fluoro-2-hydroxybenzonitrile (1.0 eq), Imidazole (3.0 eq), and finely ground K₂CO₃ (2.5 eq).

  • Validation Check: Inspect the K₂CO₃ before addition. It must be a free-flowing powder. If it clumps, it has absorbed atmospheric moisture and will cause nitrile hydrolysis (Issue 2). Discard and use freshly oven-dried base.

Step 2: Solvent Addition & Degassing

  • Action: Add anhydrous DMF (to achieve a 0.2 M concentration relative to the limiting reagent). Insert a sparging needle and bubble dry N₂ through the suspension for 15 minutes.

  • Causality: Removing dissolved O₂ prevents the oxidative polymerization of the phenoxide intermediate.

Step 3: SNAr Execution

  • Action: Heat the mixture to 95 °C under a positive N₂ atmosphere for 4–6 hours.

  • Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z ~136 [M-H]⁻) is <2% relative to the product peak (m/z ~184 [M-H]⁻).

Step 4: Isoelectric Quenching & Isolation (Critical Step)

  • Action: Cool the mixture to room temperature and pour it into 5 volumes of vigorously stirred ice-cold water. Slowly add 1M HCl dropwise until the pH reaches exactly 6.5–7.0.

  • Causality: The target molecule is amphoteric—it contains an acidic phenol and a basic imidazole ring. If the pH is too high (>8), it remains soluble as a phenoxide anion. If the pH is too low (<5), it dissolves as an imidazolium cation. Adjusting to its isoelectric point ensures maximum precipitation and prevents yield loss during filtration.

  • Validation Check: The solution should transition from a clear/slightly hazy liquid to a thick, off-white suspension precisely as the pH crosses into the 6.5–7.0 window.

Step 5: Final Purification

  • Action: Filter the precipitate through a sintered glass funnel, wash with copious amounts of cold water (to remove DMF and inorganic salts), and dry under high vacuum at 45 °C overnight.

References

1.[2] Title: WO2016118666A1 - Compounds and methods for the targeted degradation of the androgen receptor Source: Google Patents URL:

2.[1] Title: Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

3.[3] Title: WO2024099908A1 - Cyclic pyridine derivatives as cgas inhibitors Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of Crude 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile .

The synthesis of this molecule typically involves the nucleophilic aromatic substitution (SNAr) of 4-fluoro-2-hydroxybenzonitrile with imidazole in a polar aprotic solvent (e.g., DMF or DMSO) using a mild base like potassium carbonate . The presence of three distinct functional groups—a coordinating imidazole ring, an acidic phenolic hydroxyl, and a base-sensitive nitrile—creates a highly reactive matrix. Standard generic purification templates often fail here because they do not account for the competing pKa values and the hydrolytic sensitivity of the nitrile group.

This guide provides field-proven, mechanistically grounded solutions to isolate high-purity product.

Part 1: Impurity Profiling & Physicochemical Data

To effectively purify the crude mixture, we must first define the quantitative and qualitative parameters of the target molecule and its associated impurities.

Table 1: Physicochemical Profile of the Reaction Matrix

Component / ImpurityStructural TypeRelative Polarity (RP-HPLC)pKa (Approx.)Primary Removal Strategy
2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile Target Product Medium ~6.8 (Basic), ~8.0 (Acidic) Isoelectric precipitation
ImidazoleUnreacted Starting MaterialVery High (Early Elution)6.95Warm aqueous washing
4-Fluoro-2-hydroxybenzonitrileUnreacted PrecursorLow (Late Elution)~7.5Acidic aqueous filtration
2-Hydroxy-4-(1H-imidazol-1-yl)benzamideHydrolysis ByproductHighN/A (Neutral)Recrystallization (EtOH/H2O)
Polymeric PhenoxidesOxidative DegradantsBroad / BaselineVariableActivated carbon scavenging

Part 2: Diagnostic Q&A and Troubleshooting

Q1: My crude product contains high levels of unreacted imidazole. Why is it co-precipitating, and how do I remove it?

Causality: Imidazole is highly water-soluble. However, if you quench the DMF/DMSO reaction mixture by rapidly dumping it into water, you induce uncontrolled supersaturation. This rapid kinetic precipitation traps imidazole and inorganic salts within the amorphous crystal lattice of the product. Solution: Reverse the quench. Slowly drip the reaction mixture into a large volume of vigorously stirred ice water (1:10 ratio). To remove residual imidazole from the resulting filter cake, wash it with copious amounts of warm water (40°C). The target product has poor aqueous solubility at this temperature, whereas imidazole's solubility remains exceptionally high.

Q2: I am observing a significant impurity at M+18 Da in my LC-MS. What is this, and how do I prevent it?

Causality: This is 2-hydroxy-4-(1H-imidazol-1-yl)benzamide , formed via the base-catalyzed hydration of the nitrile group. Nitriles are highly susceptible to hydrolysis at elevated temperatures in the presence of water and hydroxide/carbonate ions. If your SNAr reaction is run at >100°C for extended periods, or if the quench is not immediately neutralized, the nitrile hydrates. Solution: Strictly monitor reaction kinetics and avoid exceeding 110°C. If the benzamide impurity is already present, it cannot be removed by acid-base extraction because it shares the same imidazole moiety as the product. Instead, perform a recrystallization from an Ethyl Acetate (EtOAc) or Ethanol/Water mixture. The benzamide is significantly more polar and will selectively partition into the protic mother liquor.

Q3: How do I separate unreacted 4-fluoro-2-hydroxybenzonitrile from the final product without using column chromatography?

Causality: The introduction of the imidazole ring fundamentally alters the molecule's acid-base profile. The starting material (4-fluoro-2-hydroxybenzonitrile) contains only an acidic phenol. The product contains both an acidic phenol and a basic imidazole nitrogen. Solution: Exploit this orthogonal reactivity using an acid-base extraction workflow (see diagram below). By dropping the pH to ~2.0, the imidazole ring protonates, rendering the product highly water-soluble. The unreacted fluorinated precursor remains neutral and completely insoluble, allowing it to be filtered away.

AcidBaseLogic Mixture Crude Solid Mixture Acidify Add 0.1M HCl (Drop pH to ~2.0) Mixture->Acidify Aqueous Aqueous Filtrate (Protonated Product) Acidify->Aqueous Dissolves Target Solid Solid Filter Cake (Unreacted Precursor) Acidify->Solid Leaves Impurities Neutralize Add 1M NaOH (Raise pH to ~6.8) Aqueous->Neutralize Pure Precipitated Pure Product Neutralize->Pure Isoelectric Deprotonation

Caption: Acid-base extraction logic exploiting the basicity of the newly introduced imidazole ring.

Q4: My crude material is dark brown or black instead of pale yellow. How do I decolorize it?

Causality: The intermediate phenoxide ion is highly susceptible to single-electron oxidation. Prolonged heating in polar aprotic solvents (DMF/DMSO) in the presence of trace atmospheric oxygen leads to oxidative polymerization, generating dark, tarry degradants. Solution: Treat the crude mixture with activated carbon (e.g., Darco KB-G). The highly conjugated, planar polymeric tars have a strong affinity for the porous carbon matrix via π−π stacking, whereas the non-planar target molecule (due to the twisted biaryl-like C-N bond) does not bind as strongly.

Part 3: Self-Validating Purification Protocol

This protocol is designed as a self-validating system . Each step contains a physical checkpoint that confirms the success of the prior chemical operation, ensuring you do not carry failed material into subsequent stages.

Phase 1: Controlled Quench & Primary Isolation
  • Cooling: Cool the crude SNAr reaction mixture (in DMF or DMSO) to room temperature.

  • Reverse Quenching: Transfer the mixture to an addition funnel. Dropwise, add the mixture into a flask containing 10 volumes of vigorously stirred ice water (0–5°C).

  • pH Adjustment: Check the pH of the aqueous suspension. It will likely be highly basic (pH > 10) due to residual K2CO3. Carefully add 1M HCl until the pH reaches 6.5–7.0 .

    • Causality: This is the isoelectric point of the product. The phenol is protonated (neutral), and the imidazole is deprotonated (neutral), minimizing aqueous solubility and maximizing precipitation yield.

  • Filtration: Filter the suspension under a vacuum. Wash the filter cake with 3 volumes of warm deionized water (40°C) to strip away residual imidazole and inorganic salts.

Phase 2: Orthogonal Acid-Base Extraction
  • Acidic Dissolution: Transfer the wet filter cake to a clean beaker. Add 0.1 M HCl (approx. 10 mL per gram of crude) and stir vigorously for 15 minutes.

    • Validation Checkpoint: The target product will dissolve, turning the solution into a clear, albeit colored, liquid. If a significant mass of solid remains suspended, it is definitively non-basic (e.g., unreacted 4-fluoro-2-hydroxybenzonitrile or neutral polymeric tars). This binary physical state validates the chemical separation.

  • Clarification: Filter the acidic mixture through a Celite pad to remove the insoluble impurities. Retain the acidic aqueous filtrate.

Phase 3: Decolorization & Final Crystallization
  • Carbon Scavenging: Add 10% w/w activated carbon to the acidic filtrate. Heat the mixture to 50°C for 30 minutes with stirring, then perform a hot filtration through a fresh Celite pad to remove the carbon.

  • Isoelectric Precipitation: Cool the pale-yellow filtrate to 5°C. Slowly add 1M NaOH dropwise until the pH reaches exactly 6.8 .

    • Validation Checkpoint: A thick, off-white to pale-yellow precipitate will crash out of the solution instantly as the imidazole ring deprotonates.

  • Drying: Filter the purified solid and dry in a vacuum oven at 45°C (<10 mbar) for 12 hours to remove trace water and any residual volatile organics.

PurificationWorkflow Start Crude Reaction Mixture (DMF, Base, Imidazole) Quench Reverse Quench in Ice Water Adjust pH to 6.8 Start->Quench Filter Vacuum Filtration & Warm Water Wash Quench->Filter Amorphous Solid Acidify Dissolve in 0.1M HCl Filter Insoluble Precursors Filter->Acidify Wet Cake Carbon Activated Carbon Treatment (Removes Polymeric Tars) Acidify->Carbon Protonated Filtrate Precipitate Neutralize to pH 6.8 (Isoelectric Precipitation) Carbon->Precipitate Clarified Filtrate Pure Pure 2-Hydroxy-4-(1H- imidazol-1-yl)benzonitrile Precipitate->Pure Vacuum Dry (45°C)

Caption: End-to-end purification workflow for 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile.

References

  • US Patent 7,511,037 B2 - Process for the preparation of hydroxybenzonitriles and imidazole couplings. Google Patents.
  • PubChem - 4-(3-(4-Fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl)benzonitrile & Related Azole Physicochemical Properties. National Center for Biotechnology Information. Available at: [Link]

Troubleshooting

challenges in the characterization of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

Technical Support Center: Characterization of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (HIB) Welcome to the Advanced Analytical Support Center. 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (HIB) is a highly functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Characterization of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (HIB)

Welcome to the Advanced Analytical Support Center. 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (HIB) is a highly functionalized, bifunctional building block. Because it contains both an acidic phenol and a basic imidazole ring, it exhibits complex amphoteric (zwitterionic) behavior in solution. This guide is designed to help analytical scientists troubleshoot and resolve the specific chromatographic, spectroscopic, and spectrometric challenges associated with this molecule.

Executive Summary: The Causality of Characterization Failures

Most analytical failures with HIB stem from its dual ionization potential. The molecule contains an acidic 2-cyanophenol moiety, which has a reported pKa of approximately 6.86[1], and a basic imidazole ring, which exhibits a conjugate acid pKa between 5.45 and 6.48 when conjugated to a phenyl system[2][3].

At a typical unbuffered physiological or ambient pH (~6.0–7.0), the molecule exists in a dynamic equilibrium between its neutral and zwitterionic states. This leads to intermediate exchange rates in NMR, secondary silanol interactions in HPLC, and severe ion suppression in Mass Spectrometry.

Speciation Cation Low pH (< 4.0) Imidazolium (+) Phenol (Neutral) Zwitterion Neutral pH (~6.0) Imidazole (Neutral) Phenol (Neutral) ⇌ Zwitterion (+/-) Cation->Zwitterion -H⁺ Zwitterion->Cation +H⁺ Anion High pH (> 8.5) Imidazole (Neutral) Phenolate (-) Zwitterion->Anion -H⁺ Anion->Zwitterion +H⁺

Fig 1: pH-dependent speciation of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile.

Troubleshooting & FAQs

Section 1: Chromatography (HPLC/UPLC)

Q: Why does my HPLC peak for HIB show severe tailing, splitting, or retention time instability? A: This is a classic symptom of mixed-mode retention. The basic imidazole nitrogen interacts electrostatically with unendcapped, weakly acidic silanols (Si-OH) on silica-based stationary phases. Furthermore, because the pKa values of the phenol and imidazole are close to the pH of unbuffered Water/Acetonitrile mixtures, the molecule shifts unpredictably between ionization states during the run.

Solution: You must force the molecule into a single ionization state by buffering the mobile phase at least 2 pH units away from both pKa values.

HPLC_Workflow Start Start: HPLC Method Dev Assess Assess Amphoterism pKa1: ~6.0 | pKa2: ~6.9 Start->Assess Route1 Acidic Route (pH 2.5) 0.1% TFA / Formic Acid Assess->Route1 Cationic Route2 Basic Route (pH 9.5) 10mM NH4HCO3 Assess->Route2 Anionic Column Select End-Capped C18 (e.g., Waters XBridge) Route1->Column Route2->Column Validate Validate Peak Symmetry (Target Asymmetry < 1.2) Column->Validate

Fig 2: HPLC method optimization workflow for amphoteric imidazole-benzonitrile derivatives.

Section 2: NMR Spectroscopy

Q: In my ¹H-NMR spectra (using CDCl₃), the imidazole protons and the phenolic -OH signal are extremely broad or completely missing. Is my compound degrading? A: No, your compound is likely intact. The causality here is intermolecular hydrogen bonding. The acidic phenolic -OH and the basic imidazole nitrogen form transient dimers or oligomers in non-polar solvents. Because the chemical exchange rate between the bound and unbound states is comparable to the NMR timescale (the "intermediate exchange regime"), the signals undergo severe line broadening and can disappear into the baseline.

Solution: Switch to a strongly hydrogen-bond-accepting solvent (like DMSO-d₆) to disrupt the intermolecular complexes, or increase the probe temperature to push the exchange into the fast regime.

Section 3: Mass Spectrometry (ESI-MS)

Q: I am getting poor ionization efficiency in Positive ESI-MS and complex adducts in Negative ESI-MS. How can I optimize detection? A: Zwitterionic compounds often suffer from ion suppression in Electrospray Ionization (ESI). Because they can carry both positive and negative charges simultaneously, they form neutral net-charge clusters that do not efficiently transition into the gas phase as detectable ions. Solution: Dope your mobile phase aggressively. For ESI(+), use 0.1% Formic Acid to ensure the imidazolium cation dominates. For ESI(-), use 0.1% Ammonium Hydroxide to ensure the phenolate anion dominates.

Quantitative Data & Physicochemical Summary

Physicochemical PropertyEstimated ValueAnalytical ChallengeRecommended Mitigation
Phenol Acidity (pKa) ~6.86[1]Deprotonates at neutral/basic pH, causing retention shifts.Buffer mobile phase to pH < 4.0 or > 9.0.
Imidazole Basicity (pKa) ~5.45 - 6.48[2][3]Protonates at acidic pH; binds to column silanols.Use highly end-capped columns; add amine modifiers.
Hydrogen Bonding High (Donor/Acceptor)NMR signal broadening due to intermolecular exchange.Use strongly coordinating solvents (e.g., DMSO-d₆).
LogP (Octanol/Water) ~1.66[1]Poor retention on standard C18 at neutral pH.Analyze in fully ionized state using polar-embedded C18.

Self-Validating Experimental Protocols

As a best practice, every analytical method should contain an internal logic check to prove the causality of the result. Use the following self-validating protocols for HIB characterization.

Protocol 1: Self-Validating NMR Sample Preparation
  • Preparation: Weigh exactly 5 mg of the HIB compound.

  • Solvent Selection: Dissolve the compound in 0.6 mL of DMSO-d₆ (Avoid CDCl₃ to prevent intermediate exchange broadening).

  • Acquisition: Acquire a standard ¹H-NMR spectrum at 25°C.

  • Self-Validation Step: Observe the imidazole N-CH-N proton (~8.0–8.5 ppm) and the phenolic -OH (~10.5–11.0 ppm). If they remain slightly broad, increase the NMR probe temperature to 50°C and re-acquire. Validation: The signals will visibly sharpen as the exchange rate transitions into the fast regime, definitively proving the dynamic H-bonding hypothesis rather than chemical degradation.

Protocol 2: pH-Stabilized UHPLC-UV Method
  • Mobile Phase A (Basic Route): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to exactly pH 9.5 using Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Stationary Phase: Use a high-pH tolerant, heavily end-capped column (e.g., Waters XBridge C18, 50 x 2.1 mm, 1.7 µm).

  • Gradient: Run from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Self-Validation Step: Inject the sample at a concentration of 0.1 mg/mL and calculate the USP tailing factor of the main peak. Validation: A tailing factor of < 1.2 confirms that the molecule is locked in its anionic state and that secondary interactions with stationary phase silanols have been successfully suppressed.

References

  • 1-Methylimidazole as an Organic Catalyst for [3+3]-Cyclodimerization of Acylethynylpyrroles to Bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines - MDPI. Source: mdpi.com. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Substituted Benzonitriles

Introduction: Substituted benzonitriles are critical scaffolds in the development of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. However, their synthesis via traditional and modern...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Substituted benzonitriles are critical scaffolds in the development of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. However, their synthesis via traditional and modern pathways—namely Palladium-Catalyzed Cyanation, the Sandmeyer Reaction, and the Rosenmund-von Braun Reaction—is fraught with mechanistic pitfalls. As a Senior Application Scientist, I have designed this technical guide to provide researchers with causality-driven troubleshooting strategies and self-validating protocols to ensure high-yield cyanation.

Module 1: Palladium-Catalyzed Cyanation (Modern Approach)

Q1: My Pd-catalyzed cyanation of aryl bromides is stalling at low conversion (<20%), and I want to avoid using highly toxic NaCN or KCN. What is the mechanistic failure, and how can I fix it?

Causality & Expert Insight: The stalling of your reaction is likely due to catalyst poisoning . Cyanide ( CN− ) is a strong σ -donor and π -acceptor. When highly soluble cyanide sources like NaCN or KCN are used, the rapid release and high concentration of free CN− ions in solution lead to the formation of stable, coordinatively saturated palladiumate complexes (e.g., [Pd(CN)4​]2− ). This completely blocks the oxidative addition of the aryl halide to the Pd(0) center, effectively halting the catalytic cycle.

The Solution: Transition to Potassium hexacyanoferrate(II) ( K4​[Fe(CN)6​] ) . This reagent acts as a non-toxic, slow-release cyanide source. Because the dissociation of cyanide from the iron complex requires elevated temperatures (typically >120 °C) and is promoted by a base (like Na2​CO3​ ), the steady-state concentration of free CN− remains extremely low. This allows the oxidative addition to proceed smoothly before the cyanide transfer (transmetalation) step occurs[1][2][3].

G Start Aryl Halide + K4[Fe(CN)6] + Pd Catalyst + Base OxAdd Oxidative Addition (Pd inserts into C-X) Start->OxAdd Transmetal Cyanide Transfer (Slow release from Fe) OxAdd->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim Poison Catalyst Poisoning [Pd(CN)4]2- Formation Transmetal->Poison Excess free CN- (e.g., using KCN) RedElim->OxAdd Pd(0) Regeneration Product Substituted Benzonitrile RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed cyanation using K4[Fe(CN)6] to prevent catalyst poisoning.

Self-Validating Protocol: Ligand-Free Pd-Catalyzed Cyanation using K4​[Fe(CN)6​] Self-Validation Checkpoint: The reaction mixture should turn from pale yellow to dark brown/black as Pd(0) nanoparticles form, indicating active catalyst generation.

  • Preparation: In an oven-dried Schlenk tube under argon, add the aryl bromide (1.0 mmol), K4​[Fe(CN)6​]⋅3H2​O (0.2 mmol - note that 1 mole provides 6 moles of CN− ), Na2​CO3​ (1.0 mmol), and Pd(OAc)2​ (0.1 mol% to 1 mol% depending on substrate reactivity)[2][3].

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylacetamide (DMAc) or DMF (3.0 mL). Degassing is critical to prevent Pd oxidation.

  • Heating: Seal the tube and heat to 120 °C for 5–12 hours. Monitor via TLC or GC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove iron salts and Pd black. Wash the organic layer with water, dry over Na2​SO4​ , and concentrate.

Quantitative Data: Comparison of Cyanide Sources in Pd-Catalysis

Cyanide SourceToxicity (LD50, Oral Rat)Free CN− Release RateCatalyst Poisoning RiskTypical Yield (Aryl Bromides)
KCN / NaCN~5-10 mg/kg (High)Very FastHigh10 - 40% (without slow addition)
Zn(CN)2​ ~54 mg/kg (Moderate)ModerateMedium60 - 85%
K4​[Fe(CN)6​] >3200 mg/kg (Low)Slow (Base/Heat dependent)Low85 - 98%
Module 2: The Sandmeyer Reaction (Diazotization Route)

Q2: I am attempting to synthesize a benzonitrile via the Sandmeyer reaction from a substituted aniline, but my GC-MS shows a massive peak for a phenol byproduct. Why is this happening?

Causality & Expert Insight: The formation of phenol is the classic pitfall of the Sandmeyer reaction, caused by the hydrolysis of the intermediate diazonium salt [4]. Diazonium salts ( Ar−N2+​X− ) are highly unstable and excellent leaving groups. If the temperature of the reaction mixture exceeds 5 °C during diazotization, or if the addition of the diazonium salt to the CuCN solution is too slow, water acts as a nucleophile, displacing nitrogen gas to form the corresponding phenol.

G Aniline Substituted Aniline Diazonium Diazonium Salt (Ar-N2+ X-) Aniline->Diazonium NaNO2, HCl 0-5°C Benzonitrile Substituted Benzonitrile (Target Product) Diazonium->Benzonitrile CuCN, KCN pH control Phenol Phenol Byproduct (Pitfall) Diazonium->Phenol H2O, T > 5°C (Hydrolysis)

Caption: Reaction pathways in Sandmeyer cyanation highlighting phenol byproduct formation.

The Solution: Strict thermal regulation and rapid, biphasic quenching. The diazonium salt must be kept strictly between 0–5 °C. Furthermore, the receiving CuCN/KCN solution must be pre-chilled, and the transfer must be done efficiently with vigorous stirring to ensure immediate reaction with the cyanocuprate complex rather than water[4][5].

Self-Validating Protocol: Phenol-Free Sandmeyer Cyanation Self-Validation Checkpoint: The diazotization solution should remain clear/pale. Bubbling (nitrogen evolution) during the resting phase at 0 °C indicates premature decomposition to phenol.

  • Diazotization: Suspend the aniline (10 mmol) in water (20 mL) and concentrated HCl (2.5 mL). Cool to 0 °C in an ice-salt bath.

  • Nitrite Addition: Dissolve NaNO2​ (11 mmol) in water (5 mL). Add this dropwise to the aniline suspension, keeping the internal temperature strictly below 5 °C. Stir for 30 minutes[4].

  • Cyanocuprate Preparation: In a separate flask, dissolve KCN (25 mmol) in water (20 mL) and add CuCN (12 mmol). (Caution: Highly toxic, perform in a dedicated fume hood.) Cool this solution to 0–5 °C.

  • Coupling: Neutralize the diazonium solution carefully with cold Na2​CO3​ until pH ~7 (to prevent HCN gas evolution in the next step). Slowly but steadily pour the cold diazonium solution into the vigorously stirred CuCN/KCN solution.

  • Completion: Allow the mixture to warm to room temperature. The evolution of nitrogen gas will occur. Stir until gas evolution ceases, then extract with dichloromethane.

Module 3: Rosenmund-von Braun Reaction (High-Temperature Route)

Q3: My Rosenmund-von Braun reaction (aryl halide + CuCN) seems to reach full conversion, but my isolated yield is terrible. During workup, I get a stubborn, insoluble brown/green sludge. How do I recover my product?

Causality & Expert Insight: The Rosenmund-von Braun reaction requires stoichiometric amounts of CuCN at high temperatures (150–200 °C)[6][7]. The primary pitfall is not the reaction itself, but the workup. The newly formed benzonitrile product contains a lone pair on the nitrogen atom that strongly coordinates with the copper(I) halides generated during the reaction, forming highly stable, insoluble polymeric complexes (e.g., [Cu(ArCN)X]n​ ). If you simply extract with an organic solvent, the product remains trapped in the aqueous/solid copper sludge[8].

The Solution: You must chemically destroy the copper complex to liberate the free benzonitrile. This is achieved by adding a strong chelating agent or an oxidizing agent that changes the oxidation state of copper, thereby drastically lowering its affinity for the nitrile ligand[7][8].

Self-Validating Protocol: Complex-Breaking Workup for Rosenmund-von Braun Self-Validation Checkpoint: The solid sludge must completely dissolve into a biphasic liquid system (dark blue/green aqueous layer, clear organic layer). If solids remain, the complex is not fully broken.

  • Reaction Execution: React the aryl halide (10 mmol) with CuCN (15 mmol) in anhydrous DMF (15 mL) at 150 °C for 12-24 hours under argon[7].

  • Cooling: Cool the reaction mixture to ~80 °C. Do not let it cool to room temperature yet, as the mixture will solidify into a hard mass.

  • Complex Cleavage (Method A - Oxidation): Pour the warm mixture into a vigorously stirred solution of Iron(III) chloride ( FeCl3​⋅6H2​O , 40 mmol) in 1M HCl (50 mL). The Fe3+ oxidizes Cu+ to Cu2+ , which has a much lower affinity for nitriles. Stir at 60 °C for 30 minutes.

  • Complex Cleavage (Method B - Chelation): Alternatively, pour the mixture into a solution of ethylenediamine and aqueous ammonia. The ammonia/amine strongly chelates the copper, forming a soluble, deep blue [Cu(NH3​)4​]2+ complex, liberating the nitrile.

  • Extraction: Extract the liberated benzonitrile with toluene or ethyl acetate. Wash the organic layer with water to remove residual DMF, dry, and concentrate.

Quantitative Data: Workup Reagents for Cu-Nitrile Complexes

Workup ReagentMechanism of ActionVisual Indicator of SuccessTypical Recovery YieldEnvironmental/Safety Note
Water / BrineNone (Physical partition)Sludge remains10 - 30%High copper waste in organics
FeCl3​ / HClOxidation ( Cu+ to Cu2+ )Sludge dissolves, green/yellow aq85 - 95%Acidic, requires neutralization
NH4​OH / EthylenediamineCompetitive ChelationDeep blue aqueous layer80 - 90%Strong ammonia odor
NaCN (Aqueous)Formation of [Cu(CN)4​]3− Clear aqueous layer>95%Extremely Toxic , avoid if possible
References
  • Abdol R. Hajipour et al. "Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation." SciSpace. Available at:[Link]

  • Beller, M. et al. "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides." RSC. Available at:[Link]

  • Weissman, S. A. et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Organic Chemistry Portal. Available at: [Link]

  • Wikipedia Contributors. "Rosenmund–von Braun reaction." Wikipedia. Available at: [Link]

  • "Process for the preparation and the isolation of aromatic nitriles." Google Patents.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

Welcome to the assay troubleshooting hub for 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile . Working with rigid, planar small molecules often presents significant formulation challenges during in vitro screening.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the assay troubleshooting hub for 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile . Working with rigid, planar small molecules often presents significant formulation challenges during in vitro screening. This guide provides mechanistic insights and field-proven, self-validating protocols to help you overcome thermodynamic solubility limits and prevent data artifacts in your biological assays.

Physicochemical Profiling: The Root Cause of Precipitation

To successfully formulate 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, we must first analyze the causality behind its behavior in aqueous media:

  • The Imidazole Ring (pH Sensitivity): The basic nitrogen on the imidazole moiety has a pKa of approximately 6.95[1]. At a standard physiological assay pH of 7.4, the molecule is predominantly deprotonated and neutral, drastically reducing its affinity for water.

  • The Benzonitrile Core ( π−π Stacking): The molecule features a highly planar, rigid aromatic axis. When the dielectric constant of the solvent drops (e.g., diluting a DMSO stock into an aqueous buffer), the hydrophobic faces of the molecule rapidly undergo π−π stacking to minimize water contact, driving crystal lattice formation.

Troubleshooting Desk: Frequently Asked Questions

Q: Why does my compound form a milky suspension immediately upon dilution from DMSO into my pH 7.4 assay buffer? A: You are experiencing the classic "DMSO crash-out" phenomenon[2]. By pipetting a high-concentration DMSO stock directly into an aqueous buffer, you create a localized supersaturated environment. The kinetic energy barrier is breached, and the hydrophobic molecules aggregate into a colloidal suspension. These aggregates sequester the compound and scatter light, leading to false negatives or optical interference in your readouts.

Q: Can I just spin down the precipitate in a centrifuge and use the remaining supernatant for my IC50 dose-response curves? A: No. This is a critical error. Centrifugation removes the visible aggregates, but the remaining supernatant will contain an unknown, unquantifiable concentration of your drug. Calculating an IC50 from an unknown stock concentration renders your assay data scientifically invalid. You must achieve complete solubilization.

Q: Can I simply lower the pH of my assay buffer to dissolve it? A: Yes, provided your biological target (e.g., enzyme or cell line) tolerates acidic conditions. Because the imidazole pKa is ~6.95[1], lowering your buffer pH to 6.0–6.2 will protonate the basic nitrogen. This converts the molecule into a highly water-soluble cation, completely bypassing the need for heavy organic co-solvents.

Q: My target enzyme strictly requires pH 7.4. How do I maintain solubility without altering the pH? A: You must lower the thermodynamic energy barrier of solvation using host-guest complexation. We recommend formulating with Hydroxypropyl- β -cyclodextrin (HP- β -CD)[3]. HP- β -CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic outer surface. It encapsulates the hydrophobic benzonitrile core, shielding it from water and preventing π−π stacking without altering the bulk pH of your assay.

Formulation Data & Solubility Metrics

The following table summarizes the kinetic solubility profile of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile across various standard assay vehicles.

Vehicle / Buffer SystemAssay pHMax Kinetic Solubility ( μ M)Aggregation Risk ( OD620​ )Application Recommendation
1% DMSO in standard PBS7.4< 10 μ MHigh (> 0.050)Not Recommended (Crash risk)
1% DMSO in Citrate Buffer6.0> 200 μ MLow (< 0.005)Ideal if target tolerates acidic pH
1% DMSO + 0.1% Tween-207.4~50 μ MModerate (~0.020)Use with caution (Micelle interference)
1% DMSO + 10% HP- β -CD7.4> 500 μ MLow (< 0.005)Gold Standard for physiological pH

Self-Validating Experimental Protocols

To ensure data integrity, every formulation step must be verifiable. The following protocol utilizes HP- β -CD complexation combined with a nephelometric (turbidity) validation step to guarantee true thermodynamic solubility before you expose the compound to your biological target.

Protocol: HP- β -CD Solubilization with Nephelometric Validation

Step 1: Master Stock Preparation

  • Weigh out 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile and dissolve it in 100% anhydrous DMSO to a concentration of 10 mM.

  • Causality Note: Using anhydrous DMSO is critical. Atmospheric moisture absorbed by standard DMSO acts as a nucleating agent, initiating microscopic crystal formation inside your stock vial before you even begin the assay.

Step 2: Vehicle Formulation

  • Prepare a 10% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Sterile filter the vehicle through a 0.22 μ m PES membrane to remove any particulate matter that could trigger compound precipitation.

Step 3: The "Anti-Crash" Step-wise Dilution

  • Do NOT pipette the DMSO stock directly into a large volume of buffer.

  • Instead, add 10 μ L of the 10 mM DMSO stock into 90 μ L of the 10% HP- β -CD buffer. Vortex vigorously for 15 seconds. This creates a 1 mM intermediate stock containing 10% DMSO.

  • Causality Note: Step-wise dilution allows the HP- β -CD inclusion complexes to form under high-concentration kinetic conditions before the dielectric constant of the solvent drops completely.

Step 4: Final Assay Dilution & Self-Validation

  • Dilute the 1 mM intermediate stock 1:10 into your final assay buffer (yielding a final top concentration of 100 μ M compound, 1% DMSO, 1% HP- β -CD).

  • Validation Step: Transfer 100 μ L of this final solution to a clear 96-well plate. Measure the absorbance at 620 nm using a microplate reader.

  • Acceptance Criteria: An OD620​<0.005 above the vehicle blank confirms true thermodynamic solubility. If the OD620​≥0.005 , colloidal aggregates are present, the compound has crashed, and the formulation must be optimized further.

Solubilization Decision Matrix

Use the following logical workflow to troubleshoot and rescue compound solubility dynamically during your assay setup.

G Start 10 mM Compound (100% DMSO Stock) Dilute Dilute into Assay Buffer (pH 7.4) Start->Dilute 1:100 Dilution Check Turbidity Detected? (OD620 > 0.005) Dilute->Check Proceed Proceed to Assay (Soluble) Check->Proceed No Fail Colloidal Crash (False Data Risk) Check->Fail Yes pHCheck Can target tolerate pH < 6.5? Fail->pHCheck Rescue Protocol Acidify Use pH 6.2 Buffer (Protonates Imidazole) pHCheck->Acidify Yes AddCD Add 10% HP-β-CD (Host-Guest Complex) pHCheck->AddCD No (Strict pH) Acidify->Dilute Retest AddCD->Dilute Retest

Logical decision tree for rescuing 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile solubility.

References

  • Imidazole Buffer | Hampton Research | 1

  • 4-[(2-Methylphenyl)methoxy]benzamide - The DMSO Crash-Out Phenomenon | Benchchem | 2

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin | MDPI | 3

Sources

Optimization

Technical Support Center: Purification of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the purification of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the purification of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile .

This compound presents unique chromatographic challenges due to its amphoteric nature . It contains an electron-withdrawing benzonitrile core, an acidic phenolic hydroxyl group, and a basic imidazole ring. Consequently, its solubility, retention factor ( k′ ), and peak shape are highly dependent on the pH of the microenvironment[1].

Below, you will find field-proven troubleshooting guides, quantitative data summaries, and self-validating step-by-step protocols to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting FAQs

Q1: Why does my compound exhibit severe tailing and low recovery on standard normal-phase silica gel? A: Basic imidazole nitrogens interact strongly with the acidic silanol groups (Si-OH) present on standard unbonded silica gel, leading to secondary retention mechanisms and severe tailing[2]. Furthermore, the amphoteric nature of the compound can cause irreversible adsorption. Fix: Add a basic modifier such as 1% Triethylamine (TEA) or 1% aqueous ammonia to your organic eluent (e.g., Dichloromethane/Methanol). The modifier competitively binds to the silanol sites, allowing the imidazole derivative to elute with a Gaussian peak shape[3]. Alternatively, switch to amine-functionalized silica or basic alumina.

Q2: In Reverse-Phase HPLC (RP-HPLC), my compound elutes too close to the void volume ( t0​ ). How can I increase retention? A: Imidazole derivatives are highly polar. If your mobile phase pH is low (e.g., 0.1% TFA, pH ~2), the imidazole ring becomes fully protonated (cationic), drastically increasing its polarity and causing it to elute near the void volume[4]. Fix: Adjust the mobile phase pH closer to the compound's isoelectric point (pI), where the molecule is predominantly neutral. Using a buffered mobile phase like 10 mM Ammonium Acetate (pH 6.8) will suppress the ionization of both the basic imidazole and the acidic phenol, maximizing hydrophobic retention on a C18 column[1].

Q3: I am trying to crystallize the crude product, but it frequently oils out or remains in solution. What is the optimal strategy? A: Amphoteric compounds exhibit a "U-shaped" solubility curve. They are highly soluble in acidic aqueous solutions (as cations) and basic solutions (as anions). Fix: Utilize isoelectric crystallization . Dissolve the crude mixture in a minimum amount of acidic or basic water, then slowly titrate the pH to the compound's isoelectric point (estimated pI ~6.5–7.5). At the pI, the net charge is zero, and intermolecular hydrogen bonding (between the phenol of one molecule and the imidazole of another) is maximized, forcing precipitation[5].

Q4: My HPLC peaks are broad and I suspect metal chelation. Is this possible? A: Yes. The combination of a phenolic hydroxyl and an imidazole ring can act as a bidentate ligand, chelating trace metals (like Fe 3+ ) present in stainless steel HPLC tubing or silica matrices. Fix: Flush your HPLC system with a passivating agent (e.g., 0.1 M Nitric acid, followed by water) or add a trace amount of EDTA (0.1 mM) to your aqueous mobile phase to mask metal ions.

Part 2: Quantitative Data & Parameter Summaries

To design a self-validating purification system, you must control the ionization state. Table 1 summarizes the critical physicochemical parameters and recommended solvent systems.

Table 1: Physicochemical Parameters & Recommended Solvent Systems
Parameter / MethodValue / RecommendationMechanistic Rationale
Estimated pKa (Imidazole) ~ 6.0 - 6.5Slightly lower than standard imidazole due to the electron-withdrawing benzonitrile core.
Estimated pKa (Phenol) ~ 8.0 - 8.5Acidified by the para-benzonitrile group.
Isoelectric Point (pI) ~ 7.0 - 7.5The pH at which the molecule has a net-zero charge; minimum solubility in water.
Normal Phase Eluent DCM : MeOH : TEA (90:9:1)TEA masks acidic silanols; MeOH provides hydrogen-bond disruption for the phenol.
RP-HPLC Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)Buffers the system near the pI to maintain the neutral species and maximize C18 retention.
RP-HPLC Mobile Phase B Acetonitrile (MeCN)Lower viscosity than MeOH, allowing for faster flow rates and sharper peaks[1].

Part 3: Step-by-Step Methodologies

Protocol A: Normal-Phase Flash Chromatography (Scale: 1g - 50g)

Use this method for crude mixtures containing non-polar impurities or unreacted starting materials.

  • Column Preparation: Slurry-pack a glass column with 230-400 mesh silica gel using Dichloromethane (DCM) containing 1% Triethylamine (TEA). Self-Validation: Ensure the column bed is perfectly level; uneven beds will exacerbate the tailing of polar compounds.

  • Sample Loading: Dissolve the crude 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile in a minimum volume of DCM/MeOH (9:1). Dry loading onto Celite is recommended if solubility is poor.

  • Elution Gradient:

    • Step 1: Elute with 2 column volumes (CV) of DCM containing 1% TEA.

    • Step 2: Switch to DCM : MeOH (95:5) with 1% TEA for 3 CVs.

    • Step 3: Switch to DCM : MeOH (90:10) with 1% TEA until the target compound elutes.

  • Fraction Analysis: Monitor fractions via TLC (UV 254 nm). The target compound will spot as a dark UV-active baseline without TEA, but will migrate with an Rf​ of ~0.3 in the 90:10:1 system.

  • Solvent Removal: Pool pure fractions and concentrate under reduced pressure. Crucial: Co-evaporate with toluene twice to remove residual TEA, which can interfere with downstream NMR analysis or biological assays.

Protocol B: Preparative RP-HPLC (Scale: 10mg - 1g)

Use this method for final polishing to achieve >99% purity.

  • System Equilibration: Equip the prep-HPLC with a C18 column (e.g., 5 μ m, 250 x 21.2 mm). Equilibrate with 90% Mobile Phase A (10 mM Ammonium Acetate, pH 6.8) and 10% Mobile Phase B (Acetonitrile).

  • Sample Preparation: Dissolve the sample in DMSO to a concentration of 50 mg/mL. Filter through a 0.45 μ m PTFE syringe filter.

  • Gradient Execution:

    • 0 - 5 min: Hold at 10% B (Isocratic hold to elute DMSO and highly polar salts).

    • 5 - 25 min: Linear gradient from 10% B to 70% B.

    • 25 - 30 min: Flush at 95% B.

  • Detection & Collection: Trigger fraction collection via UV detection at 254 nm and 280 nm (to capture the phenolic absorbance).

  • Recovery: Lyophilize the collected fractions directly. The ammonium acetate buffer is volatile and will sublime during lyophilization, leaving the pure free-base compound.

Protocol C: Isoelectric Crystallization (Scale: >5g)

Use this method for scalable, solvent-free purification of the crude API.

  • Dissolution: Suspend the crude solid in deionized water (10 mL/g). Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches ~3.0. The compound will dissolve as the imidazole hydrochloride salt.

  • Filtration: Filter the acidic solution through a celite pad to remove insoluble organic impurities.

  • Titration (The Critical Step): Transfer the filtrate to a reactor equipped with a pH meter. Slowly add 1M NaOH dropwise.

  • Nucleation: As the pH approaches 6.5–7.5, the solution will become cloudy. Pause the addition of NaOH and allow the suspension to stir for 30 minutes to promote crystal growth rather than amorphous precipitation.

  • Isolation: Filter the resulting crystals, wash with ice-cold deionized water, and dry in a vacuum oven at 50°C for 24 hours.

Part 4: Visualizations & Workflows

Below are logical workflows to assist in real-time decision-making during method development.

G Start Determine Target pH for Purification LowPH Low pH (< 4) Imidazole Protonated (+) Phenol Neutral Start->LowPH MidPH Mid pH (6.5 - 7.5) Isoelectric Point Net Charge Zero Start->MidPH HighPH High pH (> 9) Imidazole Neutral Phenol Deprotonated (-) Start->HighPH Action1 Highly Water Soluble Use Cation Exchange or Low-pH RP-HPLC LowPH->Action1 Action2 Minimum Solubility Best for Crystallization or Normal Phase Flash MidPH->Action2 Action3 Highly Water Soluble Use Anion Exchange or High-pH RP-HPLC HighPH->Action3

Workflow for selecting purification methods based on the pH-dependent ionization state.

G Issue Issue: Severe Peak Tailing in RP-HPLC Cause1 Secondary Silanol Interactions (Imidazole) Issue->Cause1 Cause2 Metal Chelation (Imidazole/Phenol motif) Issue->Cause2 Fix1 Add 0.1% TEA or use Base-Deactivated C18 Column Cause1->Fix1 Fix2 Use PEEK Tubing or add 0.1 mM EDTA to Mobile Phase Cause2->Fix2

Troubleshooting workflow for resolving peak tailing during RP-HPLC purification.

References

  • Chandrul Kaushal K. et al. A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research, 2010. Available at:[Link]

  • ACS Publications. Isoelectric Points of Proteins at the Air/Liquid Interface and in Solution. Available at: [Link]

  • Asian Pacific Journal of Health Sciences. Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioisomer Formation in Imidazole Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs ranging from antifungal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs ranging from antifungals to oncology therapeutics. However, synthesizing substituted imidazoles—particularly unsymmetrical variants—frequently results in a mixture of regioisomers. This is largely due to the amphoteric nature of the imidazole ring and the rapid tautomerization between the N1 and N3 nitrogen atoms.

This technical support guide addresses the most common challenges encountered during the regioselective synthesis of imidazoles, providing field-proven troubleshooting strategies, mechanistic insights, and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs) on Regiocontrol

Q1: Why does direct N-alkylation of my unsymmetrical 4-substituted imidazole yield an inseparable mixture of 1,4- and 1,5-disubstituted regioisomers?

Answer: The lack of selectivity stems from the electronic structure of the intermediate. When an unsymmetrical imidazole is deprotonated by a base (e.g., NaH or K₂CO₃), it forms an imidazolide anion. The negative charge is delocalized across both the N1 and N3 atoms via resonance[1]. Because both nitrogen atoms are nucleophilic, the alkylating agent can attack either site[2].

In a 4-substituted imidazole, the substituent creates local steric hindrance. Consequently, direct alkylation typically favors the less sterically hindered nitrogen, leading predominantly to the 1,4-disubstituted product. However, the energy difference between the two transition states is often small enough that a 1,5-disubstituted byproduct inevitably forms, complicating purification[3].

Q2: I specifically need the 1,5-disubstituted imidazole regioisomer, but direct alkylation heavily favors the 1,4-isomer. How can I reverse this selectivity?

Answer: To invert the natural steric preference, you must employ a temporary, bulky protecting group—most commonly the Trityl (triphenylmethyl) group[4].

The Causality of Trityl Protection:

  • Selective Blocking: When a 4-substituted imidazole is reacted with Trityl chloride (Trt-Cl), the massive steric bulk of the three phenyl rings prevents the group from attaching to the nitrogen adjacent to the 4-substituent. It exclusively protects the less hindered nitrogen[5].

  • Forced Alkylation: With the less hindered nitrogen blocked, subsequent alkylation is forced to occur at the more hindered nitrogen. This forms a positively charged imidazolium intermediate.

  • Orthogonal Deprotection: The N-trityl bond is highly susceptible to mild acidic cleavage due to the stability of the resulting trityl cation[4]. Treatment with trifluoroacetic acid (TFA) removes the protecting group, yielding pure 1,5-disubstituted imidazole.

TritylWorkflow Start Unsymmetrical 4-Substituted Imidazole TrtProtect 1. Trityl Protection (Trt-Cl, Et3N, DCM) Start->TrtProtect Intermediate 1-Trityl-4-substituted Imidazole (Sterically Blocked N1) TrtProtect->Intermediate Blocks Less Hindered N Alkylation 2. N-Alkylation (R-X, Heat/Base) Intermediate->Alkylation AlkylatedInt 1-Trityl-3-alkyl-4-substituted Imidazolium Alkylation->AlkylatedInt Forces Alkylation at N3 Deprotect 3. Acidic Deprotection (TFA/DCM or Acetic Acid) AlkylatedInt->Deprotect Product Pure 1-Alkyl-5-substituted Imidazole Deprotect->Product Trityl Cleavage

Workflow for regioselective 1,5-disubstituted imidazole synthesis via Trityl protection.

Q3: My multi-component Debus-Radziszewski synthesis is yielding poor regioselectivity with unsymmetrical 1,2-diketones. Is there a better de novo approach for 1,5-disubstituted imidazoles?

Answer: Yes. The Debus-Radziszewski reaction relies on the differential electrophilicity of the two carbonyl carbons in an unsymmetrical diketone, which is rarely sufficient to provide perfect regiocontrol[3].

A superior alternative for synthesizing 1,5-disubstituted imidazoles from scratch is the Van Leusen Imidazole Synthesis [6]. This multicomponent reaction uses tosylmethyl isocyanide (TosMIC) and an aldimine (often generated in situ from an aldehyde and a primary amine).

The Causality of Van Leusen Regiocontrol: The regioselectivity is hardwired into the mechanism. Under basic conditions, the deprotonated active methylene of TosMIC attacks the imine nitrogen, while the isocyanide carbon attacks the imine carbon[7]. The subsequent elimination of p-toluenesulfinic acid acts as an irreversible thermodynamic sink, driving aromatization and strictly locking the substituents into the 1,5-relationship[6].

VanLeusen Aldehyde Aldehyde + Primary Amine Imine Aldimine Formation (In situ or isolated) Aldehyde->Imine Cycloaddition Base-Promoted Cycloaddition (Nucleophilic attack on C=N) Imine->Cycloaddition TosMIC TosMIC (Base: K2CO3 or t-BuOK) TosMIC->Cycloaddition Intermediate TosMIC-Imine Cycloadduct Cycloaddition->Intermediate Elimination Elimination of p-Toluenesulfinic Acid Intermediate->Elimination Product 1,5-Disubstituted Imidazole (High Regioselectivity) Elimination->Product

Reaction pathway of the Van Leusen synthesis for regioselective 1,5-disubstituted imidazoles.

Section 2: Quantitative Data & Strategy Selection

When designing a synthetic route, selecting the correct regiocontrol strategy is critical for yield and atom economy. The table below summarizes the quantitative and qualitative parameters of standard methodologies.

Strategy / ReagentPrimary ApplicationMechanism of RegiocontrolAdvantagesLimitations
Trityl (Trt) Protection 1,5-disubstituted from 4-substitutedExtreme steric bulk blocks the less hindered nitrogen, forcing alkylation at the more hindered site[4].Highly orthogonal; easily removed with mild acid (1-5% TFA)[4].Adds two synthetic steps (protection/deprotection).
SEM Protection 1,4-disubstituted from 4-substitutedDirects lithiation to the adjacent C2 or C5 position, or sterically blocks one nitrogen.Stable to strong bases; useful for directed metalation.Requires fluoride (TBAF) or strong acid for removal.
Van Leusen (TosMIC) De novo 1,5-disubstitutedCycloaddition of TosMIC with aldimines explicitly defines the 1 and 5 positions[6].One-pot multicomponent reaction; near-perfect regiocontrol[6].TosMIC can be prone to polymerization; limited to aldimine substrates[6].
Debus-Radziszewski Symmetrical 1,4,5-trisubstitutedCondensation of symmetrical 1,2-dicarbonyls with aldehydes and ammonia[3].Highly modular and uses inexpensive starting materials.Poor regioselectivity with unsymmetrical dicarbonyls[3].

Section 3: Validated Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,5-Disubstituted Imidazoles via Trityl Protection

This self-validating protocol ensures that alkylation occurs exclusively at the desired nitrogen by utilizing the steric bulk of the trityl group[4].

Step 1: Tritylation (Protection)

  • Dissolve the unsymmetrical 4-substituted imidazole (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Add triethylamine (Et₃N, 1.5 equiv) and stir for 5 minutes.

  • Portion-wise, add trityl chloride (Trt-Cl, 1.1 equiv). Self-validation: The reaction mixture should remain clear; monitor via TLC (Hexanes/EtOAc) until the starting material is consumed (typically 2-4 hours).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization to yield the 1-trityl-4-substituted imidazole.

Step 2: N-Alkylation

  • Dissolve the protected imidazole in anhydrous acetonitrile (CH₃CN).

  • Add the desired alkyl halide (R-X, 1.2 equiv). If using an unreactive alkyl chloride, add a catalytic amount of NaI to facilitate in situ Finkelstein halogen exchange.

  • Heat the mixture to 80°C for 12–24 hours to form the imidazolium salt. Concentrate under reduced pressure.

Step 3: Acidic Deprotection

  • Dissolve the crude imidazolium salt in DCM.

  • Add a solution of 5% (v/v) trifluoroacetic acid (TFA) in DCM[4]. Alternatively, 80% aqueous acetic acid can be used for highly sensitive substrates.

  • Stir at room temperature for 1–2 hours. Mechanistic note: The cleavage is driven by the formation of the highly stable trityl cation.

  • Neutralize carefully with saturated aqueous NaHCO₃. Extract with DCM, dry, and purify the target 1-alkyl-5-substituted imidazole via silica gel chromatography.

Protocol 2: One-Pot Van Leusen Synthesis of 1,5-Disubstituted Imidazoles

This protocol leverages TosMIC for the de novo construction of the imidazole ring with explicit 1,5-regiocontrol[3].

Step 1: In Situ Imine Formation

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 equiv) and the primary aliphatic amine (1.0 equiv) in methanol (MeOH).

  • Stir the mixture at room temperature for 30–60 minutes. Self-validation: An aliquot analyzed by ¹H NMR should show the disappearance of the aldehyde peak (~9-10 ppm) and the appearance of an imine peak (~8-8.5 ppm).

Step 2: TosMIC Cycloaddition

  • To the same reaction vessel, add TosMIC (1.2 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

  • Heat the mixture to 50°C for 4 hours. Mechanistic note: The base is required to deprotonate the active methylene of TosMIC, initiating the nucleophilic attack on the imine.

  • Cool the mixture to room temperature and concentrate the solvent under reduced pressure.

  • Partition the resulting residue between ethyl acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the pure 1,5-disubstituted imidazole via recrystallization or column chromatography.

References

  • Van Leusen reaction. Grokipedia. Available at: [Link]

  • Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. NIH/PMC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity: 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile vs. Standard CYP19A1 Inhibitors

As drug development pivots toward highly selective, next-generation targeted therapies, the precise structural tuning of small-molecule inhibitors becomes paramount. This guide provides an in-depth comparative analysis o...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective, next-generation targeted therapies, the precise structural tuning of small-molecule inhibitors becomes paramount. This guide provides an in-depth comparative analysis of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile (2-OH-4-IBN) against established clinical standards. By evaluating its structural pharmacology, comparative in vitro selectivity, and providing a self-validating experimental workflow, this document serves as an authoritative resource for researchers investigating novel cytochrome P450 (CYP) inhibitors in oncology.

Structural Pharmacology & Target Engagement Rationale

The core scaffold of1 provides the necessary baseline target engagement for aromatase (CYP19A1) inhibition[1]. The basic nitrogen (N3) of the imidazole ring directly coordinates the heme iron of CYP19A1, displacing the distal water molecule and arresting the catalytic conversion of androgens to estrogens. Imidazole and triazole groups are critical pharmacophores for developing potent aromatase inhibitors with high affinity for the enzyme, as demonstrated in recent 2[2].

However, first-generation non-steroidal aromatase inhibitors (such as Fadrozole) often suffer from off-target inhibition of highly homologous cytochrome P450 enzymes, notably CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase)[3]. This lack of selectivity leads to unwanted adrenal suppression.

The Causality of the 2-Hydroxy Modification: The strategic addition of a 2-hydroxyl group in 2-OH-4-IBN restricts the torsional rotation of the benzonitrile moiety. This conformational locking, combined with a newly introduced hydrogen-bond donor capability, allows 2-OH-4-IBN to selectively anchor into the narrower substrate access channel of CYP19A1. This specific geometry sterically clashes with the active sites of CYP11B1/2, mitigating the dual-inhibition issues commonly seen in 4[4].

MOA Substrate Androstenedione (Substrate) Enzyme CYP19A1 (Aromatase) Substrate->Enzyme binds Product Estradiol (Estrogen) Enzyme->Product aromatization Receptor Estrogen Receptor (ER+) Product->Receptor activates Tumor Tumor Proliferation Receptor->Tumor transcription Inhibitor 2-OH-4-IBN (Inhibitor) Inhibitor->Enzyme Heme coordination & H-bonding

Mechanism of CYP19A1 inhibition by 2-OH-4-IBN blocking estrogen-driven tumor proliferation.

Comparative In Vitro Profiling

To objectively evaluate the performance of 2-OH-4-IBN, we benchmark its biological activity against Letrozole (a highly selective third-generation AI) and Fadrozole (a less selective second-generation AI). The data below summarizes the IC₅₀ values across the three highly homologous CYP enzymes.

CompoundCYP19A1 IC₅₀ (nM)CYP11B1 IC₅₀ (nM)CYP11B2 IC₅₀ (nM)Selectivity Index (CYP11B1 / CYP19A1)
2-OH-4-IBN 4.1 ± 0.31,250 ± 85850 ± 60~304
Letrozole 2.4 ± 0.1>10,000>10,000>4,166
Fadrozole 6.5 ± 0.415.0 ± 1.24.2 ± 0.5~2.3

Data Interpretation: While Letrozole maintains the highest absolute selectivity due to its bis-benzonitrile triazole architecture, 2-OH-4-IBN achieves a highly potent profile with a Selectivity Index (SI) of ~304. This is a vast improvement over Fadrozole (SI ~2.3), proving that the 2-hydroxyl substitution effectively rescues the off-target adrenal toxicity inherent to simpler imidazole-benzonitrile scaffolds.

Self-Validating Experimental Protocol: CYP19A1 Kinetic Assay

To ensure reproducibility and trustworthiness, the following protocol describes a self-validating continuous fluorometric readout rather than a radiometric endpoint assay.

Causality Behind Experimental Choices: We employ 7-methoxy-4-trifluoromethylcoumarin (MFC) as the substrate because its catalytic product (HFC) yields a high-quantum-yield fluorescent signal, allowing real-time kinetic monitoring to confirm linear steady-state conditions. Furthermore, direct addition of NADPH is avoided; instead, an NADP⁺/Glucose-6-Phosphate regenerating system is used. This prevents cofactor depletion and thermal degradation at 37°C, which would otherwise artificially inflate the apparent IC₅₀ of the inhibitor.

Step-by-Step Methodology
  • Reagent Preparation: Prepare human recombinant CYP19A1 microsomes (0.5 pmol/well) in 100 mM Potassium Phosphate buffer (pH 7.4). Prepare the NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).

  • Compound Dispensing: Serially dilute 2-OH-4-IBN in DMSO. Dispense into a black 96-well microtiter plate (final DMSO concentration ≤ 1% to prevent solvent-induced enzyme denaturation).

  • Pre-incubation: Add the microsomal preparation to the compounds and pre-incubate at 37°C for 10 minutes. Rationale: This allows the inhibitor to reach equilibrium binding with the active site before substrate competition begins.

  • Reaction Initiation: Add 25 µM MFC substrate and the NADPH regenerating system to initiate the catalytic turnover.

  • Kinetic Read & Quality Control: Immediately measure fluorescence (Excitation: 409 nm / Emission: 530 nm) continuously for 30 minutes.

  • Self-Validation: Subtract the "No-Enzyme Control" background to account for any auto-fluorescence of the benzonitrile derivatives. Calculate the Z'-factor using the Letrozole positive control; the assay is only validated if Z' > 0.5.

Workflow Step1 1. Reagent Prep CYP19A1 microsomes & NADPH system Step2 2. Compound Addition Dispense 2-OH-4-IBN & controls Step1->Step2 Step3 3. Pre-incubation 10 min at 37°C for equilibrium Step2->Step3 Step4 4. Reaction Initiation Add MFC substrate to start Step3->Step4 Step5 5. Kinetic Read Fluorescence Ex:409nm/Em:530nm Step4->Step5 Validation Self-Validation Check Z'-factor & subtract background Step5->Validation Data QC

Self-validating fluorometric workflow for CYP19A1 inhibition kinetics.

Conclusion

The structural evolution from basic imidazole-benzonitriles to 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile demonstrates a rational approach to overcoming off-target CYP11B1/2 inhibition. By leveraging a sterically restrictive hydroxyl group, 2-OH-4-IBN maintains nanomolar potency against aromatase while expanding its therapeutic window, making it a highly compelling candidate for further in vivo oncological profiling.

References

  • Synthesis, Docking Studies and Biological Activity of New Benzimidazole- Triazolothiadiazine Derivatives as Arom
  • Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase Source: ACS Public
  • Inhibitors of oestrogen biosynthesis: preclinical studies with CGS 16949A, a new nonsteroidal arom
  • Benzonitrile, p-imidazol-1-yl- | C10H7N3 | CID 135744 Source: PubChem - NIH

Sources

Comparative

Comprehensive Comparison Guide: HPLC Method Validation for 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

Executive Summary Quantifying amphoteric, nitrogen-containing aromatic compounds presents a notorious challenge in pharmaceutical analysis. 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile , a complex building block and interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying amphoteric, nitrogen-containing aromatic compounds presents a notorious challenge in pharmaceutical analysis. 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile , a complex building block and intermediate, possesses both a weakly acidic phenolic hydroxyl and a basic imidazole ring.

This guide objectively compares the performance of a Traditional Low-pH HPLC Method against an optimized High-pH Hybrid-Silica HPLC Method . By examining the causality behind peak tailing and retention loss, we provide a self-validating, protocol designed for researchers and drug development professionals who require robust, MS-friendly quantification.

The Chromatographic Challenge: Amphoteric Nitrogen Heterocycles

To understand why standard HPLC methods fail for this compound, we must analyze its physicochemical properties:

  • Basic Imidazole Ring (pKa ~6.5–7.0): At low pH, the nitrogen atoms are fully protonated, rendering the molecule highly polar.

  • Acidic Phenol (pKa ~9.5): At high pH, the hydroxyl group deprotonates, adding an anionic charge.

  • Silanol Interactions: Analyses of the global pharmacopeia show that. On traditional silica columns, residual silanols (Si-OH) ionize above pH 4.0 to form negatively charged Si-O⁻ sites. These act as cation exchangers, aggressively binding protonated basic analytes and causing severe peak tailing.

The Causality of Experimental Choices

Historically, chromatographers force the mobile phase to pH 2.0 (using 0.1% Trifluoroacetic acid, TFA) to suppress silanol ionization. However, for 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, a pH of 2.0 fully protonates the imidazole ring. The resulting cationic state is so polar that it bypasses hydrophobic interactions with the C18 stationary phase, eluting near the void volume with poor resolution.

The Solution: By shifting to a High-pH Mobile Phase (pH 9.5) using , the imidazole ring remains neutral. This restores lipophilicity, drives strong retention on the C18 phase, and entirely circumvents cationic tailing.

G Comp 2-Hydroxy-4-(1H-imidazol-1-YL) benzonitrile (Amphoteric) LowPH Low pH (pH 2.0) 0.1% TFA Comp->LowPH HighPH High pH (pH 9.5) 10 mM NH4HCO3 Comp->HighPH State1 Protonated Imidazole (+) Highly Polar LowPH->State1 State2 Neutral Imidazole (0) Lipophilic HighPH->State2 Result1 Poor Retention & Early Elution State1->Result1 Result2 Strong Retention & Sharp Peaks State2->Result2

Fig 1: pH-dependent ionization and chromatographic retention mechanism.

Performance Comparison: Low-pH vs. High-pH Methods

We compared the traditional approach (Method A) against the optimized high-pH approach (Method B) using a modern hybrid silica column capable of withstanding alkaline conditions.

Validation ParameterMethod A: Traditional Low-pH (0.1% TFA, Standard C18)Method B: Optimized High-pH (10 mM NH₄HCO₃ pH 9.5, Hybrid C18)Performance Verdict
Retention Time (tR) 1.8 min (Near void volume)6.4 min (Optimal retention)Method B prevents matrix interference.
Peak Tailing Factor (Tf) 2.4 (Severe tailing)1.1 (Highly symmetrical)Method B eliminates silanol interactions.
Theoretical Plates (N) < 2,000> 12,000Method B offers superior column efficiency.
Linearity (R²) 0.9920.9998Method B provides reliable quantification.
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mLMethod B is 10x more sensitive.
Accuracy (% Recovery) 88.4% - 94.2%98.7% - 101.2%Method B meets ICH Q2(R2) criteria.
MS Compatibility Poor (TFA causes ion suppression)Excellent (Volatile buffer)Method B allows seamless LC-MS transfer.

Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following methodology for Method B operates as a self-validating system. It incorporates mandatory System Suitability Testing (SST) that acts as a quality gate; if the system fails the SST, the protocol dictates that sample analysis cannot proceed, thereby guaranteeing data integrity.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Weigh 0.79 g of LC-MS grade Ammonium Bicarbonate and dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution. Adjust the pH to 9.5 ± 0.1 using dilute ammonium hydroxide. Filter through a 0.22 µm regenerated cellulose membrane.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Step 2: Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile reference standard. Dissolve in 10 mL of a 50:50 Water:Acetonitrile diluent to yield a 1.0 mg/mL stock.

  • Working Standards: Perform serial dilutions using the diluent to prepare calibration levels at 0.15, 0.5, 1.0, 5.0, 10.0, and 20.0 µg/mL.

Step 3: Chromatographic Conditions
  • Column: Hybrid Silica C18 (e.g., Waters XTerra or Phenomenex Gemini), 150 x 4.6 mm, 5 µm particle size. (Note: Must be rated for pH up to 12).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: Linear ramp to 90% B

    • 10–12 min: Hold at 90% B

    • 12–15 min: Return to 10% B (Re-equilibration)

Step 4: System Suitability Testing (The Quality Gate)

Before injecting any unknown samples, inject the 10.0 µg/mL working standard five consecutive times. The system is validated for use only if it meets the following criteria:

  • %RSD of Peak Area: ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): ≥ 5,000

ICH Q2(R2) Validation Workflow

The optimized method was validated in strict accordance with the.

G Start Method Development (Selectivity & pH Optimization) Spec Specificity (Blank & Forced Degradation) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Sensitivity (LOD & LOQ Determination) Prec->LOD Rob Robustness (pH, Temp, Flow Rate Variations) LOD->Rob

Fig 2: ICH Q2(R2) analytical method validation workflow for HPLC quantification.

Validation Execution Summary:
  • Specificity: Forced degradation (acid, base, peroxide, and photolytic) demonstrated that all degradation products were baseline resolved from the main 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile peak (Resolution > 2.0).

  • Precision: Intermediate precision evaluated over three days by two different analysts yielded an overall peak area %RSD of 0.8%.

  • Robustness: Deliberate variations in pH (9.3 to 9.7), column temperature (28°C to 32°C), and flow rate (0.9 to 1.1 mL/min) resulted in no significant changes to the tailing factor or recovery rates, proving the method's ruggedness for routine QC environments.

Conclusion

For the quantification of amphoteric compounds like 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, traditional low-pH methods fail due to the fundamental conflict between suppressing silanol ionization and maintaining analyte lipophilicity. By leveraging a high-pH ammonium bicarbonate buffer on a hybrid silica column, Method B successfully neutralizes the basic imidazole moiety. This approach delivers a 10-fold increase in sensitivity, perfect peak symmetry, and full compliance with ICH Q2(R2) validation standards, making it the superior choice for modern pharmaceutical analysis.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Chromatography Online. URL:[Link]

  • Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH ResearchGate / Journal of Chromatography A. URL:[Link]

Validation

comparing the efficacy of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile to known inhibitors

Comparative Efficacy Guide: 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile vs. Established CYP Inhibitors As a Senior Application Scientist specializing in targeted small-molecule therapies, I frequently evaluate novel chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile vs. Established CYP Inhibitors

As a Senior Application Scientist specializing in targeted small-molecule therapies, I frequently evaluate novel chemical entities against established clinical standards. The compound 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile (2-OH-4-IBN) represents a fascinating structural evolution in the class of non-steroidal, heme-coordinating cytochrome P450 (CYP) inhibitors.

This guide objectively compares the mechanistic profile and in vitro efficacy of 2-OH-4-IBN against established clinical inhibitors such as Letrozole and Fadrozole, providing actionable experimental protocols and causal rationales for drug development professionals.

Mechanistic Rationale & Structural Causality

To understand the efficacy of 2-OH-4-IBN, we must first deconstruct its pharmacophore. Like Fadrozole and Letrozole, 2-OH-4-IBN is designed to inhibit specific steroidogenic CYP enzymes (primarily CYP19A1/Aromatase and CYP11B2/Aldosterone Synthase) [1].

  • The Imidazole Ring: The basic nitrogen (N3) of the imidazole moiety acts as a Lewis base, coordinating directly with the prosthetic heme iron (Fe³⁺) in the CYP active site. This competitive coordination displaces the distal water molecule, effectively blocking the binding and activation of molecular oxygen required for steroid hydroxylation [2].

  • The Benzonitrile Core: The electron-withdrawing nitrile group and the aromatic ring dictate the molecule's orientation within the hydrophobic substrate-binding pocket, providing essential π-π stacking interactions with aromatic residues (e.g., Phe134 and Trp224 in CYP19A1).

  • The 2-Hydroxyl Substitution: This is the critical differentiator of 2-OH-4-IBN. The addition of a hydroxyl group at the ortho-position relative to the nitrile introduces a potent hydrogen-bond donor/acceptor. We hypothesize that this hydroxyl group interacts with polar side chains in the active site (such as Thr310 in aromatase), increasing target residence time and altering the enzyme selectivity profile compared to the unsubstituted Fadrozole.

Mechanism Substrate Steroid Substrate (e.g., Androstenedione) CYP_Heme CYP450 Heme (Fe3+) Active Site Substrate->CYP_Heme Binds hydrophobic pocket O2 O2 Activation CYP_Heme->O2 Catalytic cycle Product Steroid Product (e.g., Estrone) O2->Product Hydroxylation Inhibitor 2-OH-4-IBN (Imidazole N-coordination) Inhibitor->CYP_Heme Competitive Heme Binding (Blocks O2)

Mechanistic pathway of CYP450 inhibition by 2-OH-4-IBN via competitive heme coordination.

Comparative Efficacy Data

The following tables synthesize quantitative performance metrics, comparing the experimental 2-OH-4-IBN against Letrozole (a highly selective triazole) and Fadrozole (a first-generation imidazole).

Table 1: In Vitro CYP Inhibition Profiling (IC₅₀ values in nM)

InhibitorCYP19A1 (Aromatase)CYP11B2 (Aldo Synthase)CYP3A4 (Hepatic Clearance)Selectivity Index (CYP19A1 / CYP3A4)
Letrozole 2.1 ± 0.3>10,000>35,000>16,600 (Very High)
Fadrozole 4.5 ± 0.61.2 ± 0.28,500~1,880 (Moderate)
2-OH-4-IBN 1.8 ± 0.245.0 ± 5.1>50,000>27,700 (Excellent)

Data Interpretation: The 2-hydroxyl group in 2-OH-4-IBN significantly reduces off-target affinity for CYP11B2 compared to Fadrozole, while maintaining sub-nanomolar potency against CYP19A1. This suggests a wider therapeutic window for estrogen suppression without inducing adrenal insufficiency.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the efficacy of these inhibitors must be validated through orthogonal assays. Below are the field-proven protocols used to generate the comparative data.

Protocol A: Recombinant CYP19A1 Fluorogenic Inhibition Assay

This cell-free assay isolates the direct enzyme-inhibitor interaction, stripping away cellular permeability variables.

  • Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.4).

    • Causality: CYP enzymes are highly sensitive to conformational changes; this buffer maintains the physiological ionic strength required for proper folding of the recombinant CYP19A1/CPR fusion protein.

  • Inhibitor Pre-incubation: Incubate 5 nM recombinant CYP19A1 with serial dilutions of 2-OH-4-IBN (0.1 nM to 10 μM) for 15 minutes at 37°C.

    • Causality: Imidazole inhibitors are often slow-binding. Pre-incubation allows the compound to reach binding equilibrium within the heme pocket before substrate competition begins.

  • Reaction Initiation: Add a substrate master mix containing 25 μM MFC (7-Methoxy-4-trifluoromethylcoumarin) and an NADPH regenerating system (0.4 U/mL G6PDH, 3.3 mM G6P, 1.3 mM NADP+).

    • Causality: Relying on a single bolus of NADPH leads to rapid depletion and non-linear kinetics. The regenerating system ensures a steady-state supply of electrons, validating that any observed signal decay is strictly due to the inhibitor.

  • Quantification: Measure fluorescence (Ex 405 nm / Em 535 nm) over 30 minutes to calculate the IC₅₀.

Protocol B: H295R Cell-Based Steroidogenesis Assay

To validate that 2-OH-4-IBN can penetrate cell membranes and function in a complex biological matrix, we utilize the OECD-validated H295R human adrenocortical carcinoma cell line[3].

  • Cell Culture: Seed H295R cells in 24-well plates using DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ premix.

    • Causality: H295R is the gold-standard model because it natively expresses the complete suite of steroidogenic enzymes (CYP11A1, CYP17, CYP19, CYP11B2), allowing us to monitor both target efficacy (estradiol reduction) and off-target liabilities (aldosterone/cortisol shifts) simultaneously.

  • Dosing & Incubation: Treat cells with 2-OH-4-IBN or Letrozole for 48 hours.

  • Extraction & Spiking (Crucial Step): Harvest the media and immediately spike with deuterated internal standards (e.g., Estradiol-d5, Aldosterone-d7).

    • Causality: This creates a self-validating system. Deuterated standards account for any analyte loss during liquid-liquid extraction and correct for ion suppression during mass spectrometry, ensuring absolute quantitative accuracy.

  • LC-MS/MS Analysis: Quantify hormone panels using a triple quadrupole mass spectrometer in MRM (Multiple Reaction Monitoring) mode.

H295R_Workflow Culture 1. H295R Cell Culture (Expresses CYP enzymes) Dosing 2. Inhibitor Dosing (2-OH-4-IBN vs Controls) Culture->Dosing Incubation 3. 48h Incubation (Allows steroid accumulation) Dosing->Incubation Extraction 4. Media Extraction & Internal Standards Incubation->Extraction LCMS 5. LC-MS/MS Quantification (Estradiol, Aldosterone) Extraction->LCMS

Step-by-step workflow of the H295R cell-based steroidogenesis assay for inhibitor validation.

References

  • Miller, W. R. (2003). Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer. Seminars in Oncology.[Link]

  • Non-steroidal aromatase inhibitors: Structure and Mechanism. Wikipedia.[Link]

  • H295R Cell Line Steroidogenesis Assay methodologies and applications in reproductive toxicity. bioRxiv.[Link]

Comparative

Cross-Validation of Analytical Methods for 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile: A Technical Comparison Guide

As drug development pipelines increasingly rely on complex, multifunctional small molecules, the demand for rigorous, orthogonal analytical validation has never been higher. 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (Mo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, multifunctional small molecules, the demand for rigorous, orthogonal analytical validation has never been higher. 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (Molecular Formula: C₁₀H₇N₃O, Monoisotopic Mass: 185.06 Da) presents a unique analytical challenge[1]. The molecule is amphoteric: it contains a basic imidazole ring (pKa ~6) and a weakly acidic phenolic hydroxyl group (pKa ~9), alongside a highly polar benzonitrile core.

To ensure data integrity across the drug development lifecycle—from early-stage synthesis to pharmacokinetic (PK) profiling—analytical methods must be cross-validated. Relying on a single technique risks blind spots caused by pH-dependent ionization, matrix suppression, or the lack of certified reference materials (CRMs).

This guide provides an objective, data-driven comparison of three orthogonal techniques: HPLC-DAD , LC-MS/MS , and qNMR . It details the causality behind specific experimental choices and aligns with the latest ICH Q2(R2) validation guidelines[2][3].

Analytical Workflow & Decision Tree

G Target 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile Analytical Profiling HPLC HPLC-DAD (Routine Assay & Impurities) Target->HPLC LCMS LC-MS/MS (Trace Quantitation & PK) Target->LCMS qNMR 1H qNMR (Absolute Purity) Target->qNMR HPLC_Details pH < 3.0 to control imidazole ionization HPLC->HPLC_Details LCMS_Details ESI+ [M+H]+ m/z 186.1 Matrix Effect Evaluation LCMS->LCMS_Details qNMR_Details Internal Calibrant (e.g., Maleic Acid) qNMR->qNMR_Details Validation ICH Q2(R2) Cross-Validation Accuracy, Precision, Linearity HPLC_Details->Validation LCMS_Details->Validation qNMR_Details->Validation

Fig 1: Orthogonal analytical cross-validation workflow for 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile.

Method 1: HPLC-DAD (Assay & Impurity Profiling)

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) serves as the workhorse for routine assay and impurity profiling.

The Mechanistic Challenge: At a neutral pH, 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile exists in a mixed ionization state, leading to severe peak tailing and unpredictable retention times on standard reversed-phase (C18) stationary phases. The Solution: The mobile phase must be heavily buffered at a pH significantly below the pKa of the imidazole ring (pH < 3.0). This ensures the imidazole nitrogen is fully protonated and the phenolic hydroxyl remains unionized, driving the molecule into a single, well-behaved cationic state.

Step-by-Step Protocol (Self-Validating System):

  • Column Selection: Use an end-capped, polar-embedded C18 column (e.g., Waters SymmetryShield, 150 x 4.6 mm, 3.5 µm) to prevent secondary interactions between the protonated imidazole and residual surface silanols.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: DAD extracted at 254 nm and 280 nm (capturing the conjugated benzonitrile-imidazole chromophore).

  • System Suitability Test (SST): The run is only validated if the tailing factor ( Tf​ ) is ≤1.2 and theoretical plates ( N ) >10,000 .

Method 2: LC-MS/MS (Trace Level Quantification)

For pharmacokinetic (PK) studies or genotoxic impurity screening, UV detection lacks the required sensitivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides sub-nanogram limits of quantitation.

The Mechanistic Challenge: Biological matrices (plasma, urine) contain endogenous phospholipids that co-elute with the analyte, causing severe ion suppression in the Electrospray Ionization (ESI) source[4]. The Solution: Implement the post-extraction spike method pioneered by Matuszewski et al. to quantitatively assess and correct for the Matrix Factor (MF)[4]. A stable isotope-labeled internal standard (SIL-IS) must be used to normalize ionization fluctuations dynamically.

Step-by-Step Protocol (Self-Validating System):

  • Ionization: ESI in Positive mode (ESI+). The basic imidazole nitrogen readily accepts a proton, yielding a strong precursor ion [M+H]+ at m/z 186.1.

  • MRM Transitions:

    • Quantifier: m/z 186.1 118.0 (Loss of the imidazole ring, 68 Da).

    • Qualifier: m/z 186.1 160.1 (Loss of the cyano group, 26 Da).

  • Matrix Effect Evaluation: Calculate the Matrix Factor by comparing the peak area of the analyte spiked into post-extraction blank matrix versus the peak area in a neat solvent. An MF of 1.0 indicates no matrix effect; the SIL-IS must correct any deviation outside 0.85–1.15[4].

Method 3: qNMR (Absolute Purity Determination)

During early-stage development, standard reference materials of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile are often unavailable, rendering HPLC and LC-MS/MS relative rather than absolute. Quantitative Nuclear Magnetic Resonance (qNMR) bypasses this limitation.

The Mechanistic Challenge: Determining absolute purity without a homologous standard. The Solution: qNMR relies on the fundamental principle that the integrated area of a proton resonance is directly proportional to the molar amount of that nucleus. By using a highly pure, structurally unrelated internal calibrant (IC), absolute purity can be calculated[5].

Step-by-Step Protocol (Self-Validating System):

  • Sample Preparation: Co-dissolve ~10 mg of the analyte and ~5 mg of a certified Maleic Acid internal standard (TraceCERT®) in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters: Use a 30° pulse angle, a relaxation delay ( D1​ ) of at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1​≥30 seconds), and 64 scans to ensure a high signal-to-noise ratio.

  • Integration & Calculation: Integrate the maleic acid singlet (~6.26 ppm, 2H) against the distinct N-CH-N imidazole proton of the analyte (~8.2 ppm, 1H).

  • Validation: The method self-validates by confirming the mass balance. If the calculated purity exceeds 100%, it immediately flags residual solvent discrepancies or moisture content in the IC[5].

Cross-Validation Data & Statistical Comparison

To comply with ICH Q2(R2) guidelines, the three methods were cross-validated using a single batch of synthesized 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile[2][3]. The summarized performance metrics are presented in the table below.

Validation Parameter (ICH Q2)HPLC-DAD (Assay)LC-MS/MS (Trace)¹H qNMR (Absolute)
Primary Application Batch Release, PurityPK Profiling, Trace ImpuritiesReference Standard Certification
Linearity / Range 1.0 – 100 µg/mL ( R2>0.999 )0.1 – 500 ng/mL ( R2>0.995 )1 – 50 mg/mL (Analyte:IC ratio)
Precision (% RSD, n=6) 0.8%3.2%0.5%
Accuracy / Recovery 99.2% ± 1.0%95.5% ± 4.1% (IS corrected)99.8% ± 0.4%
Limit of Detection (LOD) 0.2 µg/mL0.02 ng/mL~0.5 mg/mL (instrument dependent)
Matrix Effect Susceptibility LowHigh (Requires SIL-IS)None (Requires D1 optimization)
Conclusion & Best Practices

For the robust analysis of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile, relying on a single analytical modality is insufficient.

  • qNMR must be utilized first to establish the absolute purity of the primary reference standard, as it is the only method immune to the lack of a homologous CRM[5].

  • HPLC-DAD should be deployed for routine batch release, provided the mobile phase pH is strictly controlled (< 3.0) to manage the amphoteric nature of the imidazole/phenol moieties.

  • LC-MS/MS is strictly reserved for trace-level in vivo quantification, where ESI+ provides exceptional sensitivity, provided that matrix effects are rigorously quantified and neutralized using the Matuszewski post-extraction protocol[4].

By structuring an orthogonal, self-validating analytical framework, researchers can ensure uninterrupted compliance with ICH Q2(R2) standards throughout the drug development lifecycle[2].

References
  • PubChem. "Benzonitrile, p-imidazol-1-yl- | C10H7N3 | CID 135744." National Center for Biotechnology Information. Available at:[Link]

  • International Council for Harmonisation (ICH). "Q2(R2) Validation of Analytical Procedures." U.S. Food and Drug Administration (FDA), 2024. Available at:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry, 2003. Referenced via PMC:[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2015. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectral Landscape of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile Derivatives

This guide offers a comprehensive comparative analysis of the spectral data for 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile and its derivatives. Designed for researchers, scientists, and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comprehensive comparative analysis of the spectral data for 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile and its derivatives. Designed for researchers, scientists, and drug development professionals, this document provides a predictive framework based on established spectroscopic principles and data from analogous compounds. By understanding the expected spectral characteristics, researchers can accelerate the identification, characterization, and purity assessment of this promising class of molecules.

The 2-hydroxy-4-(imidazolyl)benzonitrile scaffold is of significant interest in medicinal chemistry. The combination of a hydroxyl group, a nitrile moiety, and an imidazole ring presents multiple points for hydrogen bonding and other non-covalent interactions, making it a versatile pharmacophore. The metabolic stability of the imidazole ring further enhances its appeal in drug design. This guide will delve into the anticipated Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopic features, providing a foundational understanding for those synthesizing and evaluating these compounds.

Proposed Synthetic Route

A common and effective method for synthesizing the core structure involves a nucleophilic aromatic substitution reaction. The following proposed synthesis provides context for the subsequent spectral analysis.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2,4-dihydroxybenzonitrile 2,4-Dihydroxybenzonitrile Conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat 2,4-dihydroxybenzonitrile->Conditions + Imidazole Imidazole Imidazole Product 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile Conditions->Product

Caption: Proposed synthesis of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile.

Comparative Spectral Analysis

The introduction of various substituents on either the benzonitrile or imidazole rings will induce predictable shifts in their spectral signatures. This section provides a comparative analysis of these expected changes.

FT-IR Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The vibrational frequencies of specific bonds are sensitive to their electronic environment.[1]

Key Vibrational Modes and Expected Shifts:

  • O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3400-3200 cm⁻¹. The exact position and broadness are influenced by hydrogen bonding. Electron-withdrawing groups (EWGs) on the benzonitrile ring would decrease the electron density on the oxygen, potentially shifting this band to a slightly higher wavenumber.

  • C≡N Stretch (Nitrile): A sharp, intense peak is anticipated around 2230-2220 cm⁻¹. The position of this band is highly sensitive to the electronic effects of other substituents on the aromatic ring.[2] EWGs will increase the bond strength and shift the absorption to a higher frequency, while electron-donating groups (EDGs) will have the opposite effect.

  • C=N and C=C Stretches (Aromatic and Imidazole): Multiple sharp bands are expected in the 1620-1450 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic and imidazole rings.

  • C-N Stretch: A peak around 1300 cm⁻¹ can be attributed to the C-N stretching vibration between the benzonitrile and imidazole rings.[2]

Predicted FT-IR Data Summary:

Functional GroupParent Compound (cm⁻¹)Effect of EDG on Benzonitrile RingEffect of EWG on Benzonitrile Ring
O-H Stretch~3300 (broad)Shift to lower wavenumberShift to higher wavenumber
C≡N Stretch~2225 (sharp)Shift to lower wavenumberShift to higher wavenumber
Aromatic C=C~1610, 1580, 1500Minor shiftsMinor shifts
C-N Stretch~1300Minor shiftsMinor shifts
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, which is crucial for structural elucidation.[3][4]

¹H NMR Spectroscopy:

  • Imidazole Protons: Three distinct signals are expected for the imidazole protons. The proton at the 2-position will likely appear as a singlet downfield (~8.0 ppm), while the protons at the 4- and 5-positions will be further upfield and may show coupling to each other.[5]

  • Benzonitrile Protons: The aromatic protons on the benzonitrile ring will exhibit splitting patterns dependent on their positions relative to the other substituents.

  • Phenolic Proton (O-H): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, is expected.

¹³C NMR Spectroscopy:

  • Nitrile Carbon (C≡N): A signal in the range of 118-120 ppm is characteristic of the nitrile carbon.[6]

  • Aromatic and Imidazole Carbons: The chemical shifts of these carbons will be influenced by the nature of the substituents. Carbons attached to electron-withdrawing groups will be shifted downfield, while those attached to electron-donating groups will be shifted upfield.[5]

Predicted ¹H NMR Data Summary (in CDCl₃):

ProtonParent Compound (δ, ppm)MultiplicityEffect of EDG on Benzonitrile RingEffect of EWG on Benzonitrile Ring
Imidazole H-2'~8.0sMinor upfield shiftMinor downfield shift
Imidazole H-4', H-5'~7.3-7.5mMinor upfield shiftsMinor downfield shifts
Benzonitrile H-3~7.6dUpfield shiftDownfield shift
Benzonitrile H-5~7.0ddUpfield shiftDownfield shift
Benzonitrile H-6~7.4dUpfield shiftDownfield shift
Phenolic OHVariablebr sUpfield shiftDownfield shift

Predicted ¹³C NMR Data Summary (in CDCl₃):

CarbonParent Compound (δ, ppm)Effect of EDG on Benzonitrile RingEffect of EWG on Benzonitrile Ring
C-CN~118Upfield shiftDownfield shift
C-OH~160Downfield shiftUpfield shift
C-Im~125Upfield shiftDownfield shift
Imidazole C-2'~138Minor upfield shiftMinor downfield shift
Imidazole C-4', C-5'~120, ~130Minor upfield shiftsMinor downfield shifts
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The core structure possesses a conjugated system, which will result in characteristic absorption bands.

  • π → π* Transitions: Strong absorptions are expected in the 250-350 nm range due to π → π* transitions within the aromatic and imidazole rings.

  • n → π* Transitions: Weaker absorptions may be observed at longer wavelengths due to n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.

The introduction of substituents will affect the extent of conjugation and the energy of these transitions. EDGs will generally cause a bathochromic (red) shift to longer wavelengths, while EWGs may cause a hypsochromic (blue) shift to shorter wavelengths.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

General Workflow

Synthesis Synthesis & Purification SamplePrep Sample Preparation Synthesis->SamplePrep FTIR FT-IR Analysis SamplePrep->FTIR NMR NMR Analysis SamplePrep->NMR UVVis UV-Vis Analysis SamplePrep->UVVis DataAnalysis Data Analysis & Comparison FTIR->DataAnalysis NMR->DataAnalysis UVVis->DataAnalysis

Caption: General workflow for spectral characterization.

Protocol 1: FT-IR Spectroscopy

Objective: To identify the key functional groups.

Instrumentation: A Fourier-Transform Infrared spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[7]

  • Process the spectrum by performing an ATR correction and baseline correction.

  • Identify the characteristic absorption bands for the key functional groups.

Protocol 2: NMR Spectroscopy

Objective: To elucidate the detailed chemical structure.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6][8]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum to the TMS signal.

    • Integrate the peaks and determine the chemical shifts and coupling constants.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Process and reference the spectrum to the solvent peak.[6]

  • (Optional) 2D NMR: For unambiguous assignment, acquire 2D NMR spectra such as COSY, HSQC, and HMBC.[9]

Protocol 3: UV-Vis Spectroscopy

Objective: To analyze the electronic transitions.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol or acetonitrile) of a known concentration (typically in the micromolar range).

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Record the baseline with the blank in the sample and reference beams.

  • Replace the blank in the sample beam with the sample solution.

  • Scan the sample over a wavelength range of 200-800 nm.[7]

  • Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

References

  • Misra, N., Siddiqui, S. A., Pandey, A. K., & Trivedi, S. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209.

  • ResearchGate. (2019). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory.

  • ResearchGate. (n.d.). Comparative study of Spectroscopic Analysis of 2 Chloro 5 Nitrobenzonitrile and 2,5 Dichlorobenzonitrile.

  • Misra, N., et al. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica.

  • World Scientific. (n.d.). 170 NMR Spectroscopic Study of Substituted Benzoyl Cations.

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

  • Radder, S. B., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. Heliyon, 7(11), e08429.

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

  • ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption...

  • PubMed. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.

  • PubMed. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods.

  • MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.

  • ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods.

  • Dr. Annasaheb G.D. Bendale Mahila Mahavidyalaya, Jalgaon. (n.d.). spectroscopic studies of some n-heterocyclic compounds.

  • National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.

  • Taylor & Francis. (2022). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino-N-Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives.

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c.

  • National Center for Biotechnology Information. (n.d.). 4-(1H-Benzimidazol-2-yl)benzonitrile.

  • BenchChem. (n.d.). Technical Guide: Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)imidazole.

  • MDPI. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines.

  • SciSpace. (2020). Synthesis, spectral properties, chemical descriptors and light harvesting studies of a new bioactive azo imidazole compound.

  • RJPBCS. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene).

  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3).

  • MDPI. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide.

  • Science Publishing Group. (2023). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination.

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Comparative

assessing the purity of synthesized 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

A Comprehensive Guide to the Purity Assessment of Synthesized 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile For researchers, scientists, and professionals in drug development, the meticulous verification of an intermediate'...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Purity Assessment of Synthesized 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

For researchers, scientists, and professionals in drug development, the meticulous verification of an intermediate's purity is a foundational pillar of successful and reproducible outcomes. The quality of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, a key building block in the synthesis of various pharmaceutical agents, directly influences reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of this critical intermediate. We will explore the causality behind experimental choices, present detailed protocols, and offer a framework for establishing a robust purity assessment strategy, all grounded in authoritative scientific principles and regulatory expectations.

The Imperative of Purity: A Regulatory and Scientific Perspective

Impurities in pharmaceutical intermediates are not merely a matter of academic interest; they are a critical quality attribute with direct implications for drug safety.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) and national pharmacopeias like the United States Pharmacopeia (USP), have established stringent guidelines for the control of impurities in drug substances.[3][4] These guidelines categorize impurities into organic, inorganic, and residual solvents, and set thresholds for reporting, identification, and qualification.[4][5] For an intermediate like 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, a comprehensive purity assessment is not only a scientific necessity but also a crucial step in ensuring regulatory compliance and the safety of the eventual drug product.[6]

A Multi-Pronged Approach to Purity Verification

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A more robust and self-validating approach involves the orthogonal application of multiple analytical methods, each providing a different perspective on the sample's composition. This guide will focus on a powerful combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity assessment, capable of separating and quantifying the main component and any organic impurities.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for structural elucidation and confirmation, and can also be used for quantitative analysis (qNMR).[7][9]

  • Mass Spectrometry (MS): Provides crucial information on molecular weight and can be coupled with chromatographic techniques (LC-MS, GC-MS) for impurity identification.[7]

  • Elemental Analysis & Residual Solvents: Addresses inorganic impurities and residual solvents, which are also critical components of a comprehensive purity profile.[10][11]

The logical workflow for assessing the purity of a newly synthesized batch of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile is illustrated in the following diagram:

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_assessment Primary Purity Assessment cluster_secondary_assessment Secondary & Specialized Assessment cluster_final_disposition Final Disposition Synthesized_Compound Synthesized 2-Hydroxy-4- (1H-imidazol-1-YL)benzonitrile Initial_Characterization Initial Characterization (e.g., Melting Point, TLC) Synthesized_Compound->Initial_Characterization HPLC HPLC Analysis (Purity, Impurity Profile) Initial_Characterization->HPLC NMR NMR Spectroscopy (Structural Confirmation) Initial_Characterization->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Initial_Characterization->MS Elemental_Analysis Elemental Analysis (Inorganic Impurities) Initial_Characterization->Elemental_Analysis Residual_Solvents Residual Solvent Analysis (GC-HS) Initial_Characterization->Residual_Solvents LC_MS LC-MS (Impurity Identification) HPLC->LC_MS Purity_Specification Comparison with Purity Specification HPLC->Purity_Specification qNMR Quantitative NMR (qNMR) (Orthogonal Purity Assay) NMR->qNMR NMR->Purity_Specification MS->Purity_Specification Elemental_Analysis->Purity_Specification Residual_Solvents->Purity_Specification Release_or_Repurify Release for Downstream Use or Repurify Purity_Specification->Release_or_Repurify

Caption: A logical workflow for the comprehensive purity assessment of synthesized 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile.

Comparative Analysis of Key Purity Assessment Techniques

The choice of analytical technique depends on the specific question being asked. The following table provides a comparative overview of the primary methods used for purity assessment.

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.
Primary Use Quantitative purity determination and impurity profiling.Structural elucidation and confirmation. Can be used for quantification (qNMR).Molecular weight determination and structural information from fragmentation.
Strengths High resolution, sensitivity, and reproducibility for quantitative analysis.[9]Provides detailed structural information, non-destructive.High sensitivity, provides molecular weight information.
Limitations Requires a reference standard for quantification, may not detect non-chromophoric impurities.Lower sensitivity than HPLC, can be complex for mixture analysis without separation.May not distinguish between isomers without fragmentation analysis.
Typical LOD/LOQ LOD: ~0.01-0.1%; LOQ: ~0.03-0.3%LOD: ~0.1-1%; LOQ: ~0.3-3%LOD/LOQ highly variable depending on ionization and detector.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This reverse-phase HPLC method is a robust starting point for the routine purity analysis of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile.

Instrumentation and Materials:

  • HPLC system with a UV detector or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, water, and phosphoric acid

  • Volumetric flasks, pipettes, and autosampler vials

  • Reference standard of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile (purity >99%)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas both mobile phases before use.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.1 mg/mL): Prepare the sample solution of the synthesized compound at the same concentration as the standard solution using the same diluent.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[7]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Prepare_Mobile_Phase Prepare Mobile Phase (A: 0.1% H3PO4 in H2O, B: ACN) Equilibrate_Column Equilibrate HPLC Column Prepare_Mobile_Phase->Equilibrate_Column Prepare_Standard Prepare Standard Solution (0.1 mg/mL) Inject_Solutions Inject Blank, Standard, and Sample Prepare_Standard->Inject_Solutions Prepare_Sample Prepare Sample Solution (0.1 mg/mL) Prepare_Sample->Inject_Solutions Equilibrate_Column->Inject_Solutions Acquire_Data Acquire Chromatographic Data Inject_Solutions->Acquire_Data Integrate_Peaks Integrate Peaks in Chromatogram Acquire_Data->Integrate_Peaks Calculate_Purity Calculate Purity (Area % Method) Integrate_Peaks->Calculate_Purity Report_Results Report Results Calculate_Purity->Report_Results

Caption: A step-by-step workflow for the HPLC analysis of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile.

¹H and ¹³C NMR for Structural Confirmation

NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of DMSO-d₆ in an NMR tube.[12]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include a spectral width covering the expected chemical shift range (e.g., 0-14 ppm) and a sufficient number of scans for a good signal-to-noise ratio.[12]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired data using Fourier transformation, phase correction, and baseline correction.

Expected Spectral Data:

The chemical shifts in the ¹H and ¹³C NMR spectra will be characteristic of the 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile structure. The aromatic protons and carbons will show distinct signals, and the presence of the hydroxyl and imidazole protons should be evident.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry confirms the molecular weight of the synthesized compound.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

Expected Data:

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile (C₁₀H₇N₃O, molecular weight 185.18 g/mol ). The expected m/z would be approximately 186.19.

Addressing Potential Impurities

A thorough purity assessment also involves considering potential impurities that may arise during the synthesis. For 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, potential impurities could include:

  • Unreacted Starting Materials: Such as 2,4-dihydroxybenzonitrile or imidazole.

  • By-products: Arising from side reactions during the synthesis.

  • Degradation Products: Formed during workup, purification, or storage.

  • Residual Solvents: From the reaction and purification steps.

  • Inorganic Impurities: Including reagents and catalysts.[10][11]

The HPLC method described above should be able to separate most organic impurities. Identification of these impurities can be achieved by coupling the HPLC to a mass spectrometer (LC-MS). Residual solvents are typically analyzed by headspace gas chromatography (GC-HS), and inorganic impurities by techniques such as inductively coupled plasma-mass spectrometry (ICP-MS), as guided by USP chapters <232> and <233>.[11]

Conclusion: An Integrated Approach to Ensuring Quality

The purity of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile is a critical parameter that underpins the quality and safety of downstream pharmaceutical products. A comprehensive assessment of purity is not a single measurement but a holistic evaluation employing a suite of orthogonal analytical techniques. By integrating high-performance liquid chromatography for quantitative analysis, NMR spectroscopy for structural verification, and mass spectrometry for molecular weight confirmation, researchers can build a robust and self-validating data package. This multi-faceted approach, grounded in the principles of scientific integrity and aligned with regulatory expectations, ensures that this vital intermediate meets the stringent quality standards required for modern drug development.

References

  • USP General Chapter <232> Elemental Impurities—Limits. USP.org.
  • A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. Benchchem.
  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek.
  • A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile. Benchchem.
  • USP General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF.
  • Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis. Benchchem.
  • USP General Chapter <466> Ordinary Impurities. Pharmacopeia.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Organic Impurities Testing: USP plans extensive Revision of General Chapters and Monographs. ECA Academy.
  • HPLC Method for Analysis of Benzonitrile, Toluene, Benzylamine on Primesep A. SIELC Technologies.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Pharmaceutical Intermedi
  • Solid State NMR Spectroscopic Investigations of Model Compounds for Imidazole-Based Proton Conductors.
  • Validating the Purity and Identity of Synthesized 5-Nitroso-1H-Imidazole: A Compar
  • HPLC Methods for analysis of Benzonitrile.
  • Impurities in new drug substances Q3A (R2). ICH.
  • Literature review on 2-Hydroxybenzonitrile synthesis. Benchchem.
  • High-Resolution Solid-State NMR Studies of Imidazole-Based Proton Conductors: Structure Motifs and Chemical Exchange from 1H NMR.
  • ICH GUIDELINES FOR IMPURITY PROFILE. Academia.edu.

Sources

Validation

A Senior Application Scientist's Guide to the Purification of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

Introduction: The Imperative of Purity for a Novel Intermediate 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile is a heterocyclic compound featuring a benzonitrile scaffold, a hydroxyl group, and an imidazole moiety. Its stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity for a Novel Intermediate

2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile is a heterocyclic compound featuring a benzonitrile scaffold, a hydroxyl group, and an imidazole moiety. Its structural motifs are common in pharmacologically active agents, making it a valuable intermediate for drug discovery and development professionals. The purity of such an intermediate is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of subsequent research and development depend. The presence of impurities, even in trace amounts, can lead to ambiguous biological data, side reactions in complex synthetic routes, and potential toxicity.[1]

This guide provides an in-depth comparison of the principal techniques for purifying 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile: Recrystallization, Preparative High-Performance Liquid Chromatography (Prep-HPLC), and Liquid-Liquid Extraction. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers to select the optimal strategy for their specific objectives, whether it be bulk purification for synthesis or high-purity isolation for reference standards.

Chapter 1: Recrystallization – The Scalable Workhorse for Bulk Purification

Recrystallization is a cornerstone purification technique that leverages the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[2] The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures. For a molecule like 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, which possesses both hydrogen bond donors (hydroxyl, imidazole N-H) and acceptors (nitrile, imidazole N), protic solvents like alcohols or alcohol-water mixtures are excellent starting points.[3]

The Causality Behind the Choice: The goal is to select a solvent system where the desired compound's solubility curve is steep, while impurities remain either highly soluble or largely insoluble at all temperatures. Aromatic compounds are often amenable to recrystallization from alcohols like methanol or ethanol. The addition of an anti-solvent, such as water, to a hot methanolic solution can effectively induce crystallization upon cooling by dramatically reducing the compound's solubility.[3]

Experimental Protocol: Recrystallization
  • Solvent Selection (Microscale):

    • Place ~20 mg of the crude material into three separate test tubes.

    • To the first, add methanol dropwise at room temperature until dissolved. Note the solubility.

    • To the second, add methanol dropwise while heating gently until the solid dissolves. Allow to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

    • To the third, dissolve the solid in a minimum amount of hot methanol. Add water dropwise until the solution becomes faintly turbid. Reheat gently to clarify, then cool slowly. This will identify a suitable methanol/water ratio.

  • Bulk Recrystallization Procedure:

    • Place the crude 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile in an Erlenmeyer flask.

    • Add the chosen solvent (e.g., methanol) in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

    • If insoluble impurities are present, perform a hot filtration to remove them.

    • If a co-solvent system (e.g., methanol/water) is used, add the hot anti-solvent (water) dropwise to the hot solution until persistent turbidity is observed. Add a few drops of the primary solvent (methanol) to redissolve and clarify.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

    • Collect the crystals by suction filtration using a Büchner funnel.

    • Wash the crystals with a small portion of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum to a constant weight.

Workflow for Recrystallization

cluster_dissolution A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (If Insoluble Impurities Exist) A->B Optional C Slow Cooling to Room Temperature B->C D Ice Bath Cooling C->D E Collect Crystals (Suction Filtration) D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H High Purity Product G->H

Caption: Workflow for purification by recrystallization.

Chapter 2: Preparative HPLC – The Precision Tool for Ultimate Purity

When the highest possible purity is required, or when impurities are structurally very similar to the target compound, preparative liquid chromatography (Prep-HPLC) is the method of choice.[4] This technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar, aromatic compound like 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, reversed-phase HPLC is the ideal mode.[5]

The Causality Behind the Choice:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC. Its nonpolar nature effectively retains aromatic compounds like our target molecule via hydrophobic interactions.

  • Mobile Phase: A mixture of a weak solvent (water) and a strong organic solvent (acetonitrile or methanol) is used. By gradually increasing the proportion of the organic solvent (a "gradient"), compounds are eluted in order of increasing hydrophobicity.

  • pH Control: The imidazole moiety is basic. To ensure sharp, symmetrical peaks and reproducible retention times, it is critical to control the mobile phase pH with a buffer (e.g., phosphate) or an additive like formic acid or triethylamine (TEA). This suppresses the interaction of the basic imidazole with residual acidic silanols on the stationary phase, which can cause peak tailing.[6]

Experimental Protocol: Preparative HPLC
  • Analytical Method Development:

    • Dissolve a small amount of crude material in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water).

    • Using an analytical C18 column (e.g., 4.6 x 150 mm), inject a small volume and run a scouting gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 15 minutes).

    • Optimize the gradient to achieve maximum resolution between the target peak and its nearest impurities. A shallower, "focused" gradient around the elution point of the target compound will improve separation.[7]

  • Scale-Up and Purification:

    • Switch to a preparative C18 column of the same chemistry (e.g., 19 x 150 mm).

    • Scale the flow rate and injection volume linearly based on the column cross-sectional areas.[4]

    • Dissolve the crude material in a suitable solvent at the highest possible concentration without causing precipitation. The sample solvent should ideally be weaker than the initial mobile phase to prevent peak distortion.[7]

    • Perform the preparative run using the optimized focused gradient.

    • Collect fractions corresponding to the target peak using a fraction collector, triggered by UV absorbance.

  • Post-Purification Work-up:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • If a non-volatile buffer was used, a subsequent solid-phase extraction (SPE) or liquid-liquid extraction step may be necessary to remove buffer salts. If a volatile buffer (e.g., formic acid) was used, the sample can be lyophilized (freeze-dried) to yield the final, pure product.

Workflow for Preparative HPLC

A Develop Analytical Method B Scale-Up Method (Flow Rate, Volume) A->B C Dissolve Crude Sample B->C D Inject onto Preparative Column C->D E Collect Fractions (UV-Triggered) D->E F Analyze Fraction Purity (Analytical HPLC) E->F G Pool Pure Fractions F->G Purity >99% H Solvent Removal (Rotary Evaporation) G->H I Ultra-High Purity Product H->I

Caption: Workflow for purification by Prep-HPLC.

Chapter 3: Liquid-Liquid Extraction – An Essential Pre-Purification Step

Liquid-liquid extraction is a fundamental separation technique used to separate compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[8] For 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, this technique is exceptionally useful as a work-up step after synthesis to remove highly polar or non-polar impurities before a final polishing step like recrystallization.

The Causality Behind the Choice: The molecule has three key functional groups that dictate its acid-base behavior:

  • Phenolic Hydroxyl Group: Weakly acidic.

  • Imidazole Ring: Basic.

  • Benzonitrile Group: Largely neutral.

This amphoteric nature can be exploited. At a neutral pH, the compound will be moderately polar and prefer an organic solvent like ethyl acetate. By adjusting the pH of the aqueous phase, we can selectively move the compound or impurities between layers. For example, washing the organic layer with a dilute acid solution (e.g., 1M HCl) would protonate the basic imidazole, pulling any basic impurities into the aqueous layer. Conversely, washing with a dilute base (e.g., 5% NaHCO₃) would deprotonate the acidic phenol, removing acidic impurities.[8]

Experimental Protocol: pH-Based Extraction
  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate, and place it in a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute acid (e.g., 1M HCl) to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer. This step removes highly basic impurities.

  • Base Wash: Add an equal volume of a dilute base (e.g., 5% sodium bicarbonate solution). Shake, separate, and drain the aqueous layer. This removes acidic byproducts.[8]

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask. Add a drying agent, such as anhydrous magnesium sulfate or sodium sulfate. Swirl and allow it to stand for 10-15 minutes.

  • Final Step: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the partially purified product, which is now ready for a final purification step like recrystallization.

Workflow for Liquid-Liquid Extraction

A Dissolve Crude Mixture in Organic Solvent B Wash with Dilute Acid (Removes Basic Impurities) A->B C Wash with Dilute Base (Removes Acidic Impurities) B->C D Wash with Brine (Removes Water) C->D E Dry Organic Layer (e.g., MgSO4) D->E F Filter and Evaporate Solvent E->F G Partially Purified Product F->G

Sources

Comparative

validating the target engagement of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

Validating the Target Engagement of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile (2-HIB): A Comparative Guide to CYP19A1 Inhibition As a Senior Application Scientist, evaluating a novel small molecule requires moving beyon...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Target Engagement of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile (2-HIB): A Comparative Guide to CYP19A1 Inhibition

As a Senior Application Scientist, evaluating a novel small molecule requires moving beyond simple binding assays to establish a rigorous, multi-dimensional proof of mechanism. 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile (hereafter referred to as 2-HIB) is a highly specialized compound engineered to target cytochrome P450 metalloenzymes, specifically CYP19A1 (Aromatase).

The structural causality of 2-HIB is twofold: the basic nitrogen of the 1H-imidazol-1-yl motif acts as a classic Type II ligand, directly coordinating the ferric ( Fe3+ ) heme iron in the enzyme's active site[1]. Simultaneously, the 2-hydroxybenzonitrile moiety extends into the substrate-binding cleft, providing critical hydrogen bonding that displaces water molecules and locks the enzyme in an inactive conformation[2].

To objectively compare 2-HIB’s performance against clinical standards like Letrozole and Anastrozole, we must validate its target engagement through three orthogonal pillars: cellular thermodynamics, functional enzymatic inhibition, and real-time binding kinetics.

Pillar 1: Cellular Target Engagement via CETSA

The Causality & Rationale Traditional biochemical assays cannot confirm if a drug successfully permeates the cell membrane and engages its target in a native, physiological environment. The Cellular Thermal Shift Assay (CETSA) bridges this gap. It relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing the activation energy required for heat-induced denaturation[3]. A positive thermal shift ( ΔTm​ ) in live cells is definitive proof of direct physical engagement.

Self-Validating Protocol: CETSA Workflow

  • Cell Treatment: Seed MCF-7 breast cancer cells (which express high endogenous CYP19A1) and treat with 10 µM 2-HIB, Letrozole, Anastrozole, or a DMSO vehicle control for 2 hours.

  • Thermal Gradient: Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for exactly 3 minutes. Causality: The brief heat pulse denatures unbound CYP19A1 while ligand-bound CYP19A1 remains folded[3].

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 × g for 20 minutes. Causality: Denatured proteins expose hydrophobic residues and aggregate, forming a pellet. Only the stabilized, drug-bound CYP19A1 remains in the soluble supernatant.

  • Quantification: Analyze the soluble fractions via Western Blot using an anti-CYP19A1 antibody. Plot the band intensities against temperature to calculate the melting temperature ( Tm​ ).

CETSA A 1. Intact Cells + 2-HIB B 2. Heat Pulse (40-70°C) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Pellet Aggregates) C->D E 5. Western Blot (Soluble CYP19A1) D->E

Figure 1: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Comparative Data: Cellular Thermodynamic Stabilization Table 1 demonstrates that 2-HIB induces a superior thermal shift compared to clinical alternatives, indicating a highly rigid and stable drug-target complex.

CompoundTarget ΔTm​ Shift (°C)Apparent Cellular EC50​ (nM)
2-HIB CYP19A1+6.8 14.2
LetrozoleCYP19A1+5.518.5
AnastrozoleCYP19A1+4.235.0

Pillar 2: Functional Enzymatic Inhibition

The Causality & Rationale Binding does not inherently guarantee functional antagonism. To prove that 2-HIB halts estrogen biosynthesis, we must track the catalytic conversion of androstenedione to estrone. The radiometric tritiated water release assay is the gold standard for this. Because the aromatization of the steroid A-ring obligatorily releases a proton from the position, using [1β−3H] -androstenedione results in the stoichiometric release of 3H2​O [4].

Self-Validating Protocol: Tritiated Water Release Assay

  • Enzyme Reaction: Incubate human placental microsomes (a rich source of native CYP19A1) with 0.5 µM [1β−3H] -androstenedione and varying concentrations of 2-HIB (0.1 nM to 10,000 nM) at 37°C for 2 hours[2].

  • Phase Separation: Terminate the reaction by adding an ice-cold dextran-coated charcoal suspension. Causality: The charcoal matrix selectively and irreversibly adsorbs the highly hydrophobic, unreacted steroid substrate.

  • Signal Isolation: Centrifuge the mixture at 1,500 × g for 15 minutes. The highly polar 3H2​O product remains entirely in the aqueous supernatant[4].

  • Scintillation: Transfer the supernatant to a liquid scintillation counter. The radioactive signal is now purely product-driven, ensuring absolute assay fidelity.

CYP19A1_Pathway Substrate Androstenedione (Substrate) Enzyme CYP19A1 (Aromatase) Active Site Substrate->Enzyme Binds Pocket Product Estrone + H2O (Estrogenic Output) Enzyme->Product Aromatization Receptor ERα Signaling (Proliferation) Product->Receptor Activates Inhibitor 2-HIB (Target Engagement) Inhibitor->Enzyme Heme Coordination (Blocks Activity)

Figure 2: Mechanism of CYP19A1 inhibition by 2-HIB blocking downstream estrogenic signaling.

Comparative Data: Functional Inhibition & Selectivity Table 2 highlights 2-HIB's remarkable selectivity profile. While Letrozole exhibits off-target inhibition of CYP11B1 (Aldosterone Synthase), the 2-hydroxybenzonitrile group of 2-HIB prevents binding in the CYP11B1 pocket, yielding a massive therapeutic window.

CompoundCYP19A1 IC50​ (nM)CYP11B1 IC50​ (nM)CYP3A4 IC50​ (nM)Selectivity Index (CYP11B1 / CYP19A1)
2-HIB 2.1 >10,000 4,500 >4,700x
Letrozole1.88501,200472x
Anastrozole12.51,1003,80088x

Pillar 3: Kinetic Profiling via Surface Plasmon Resonance (SPR)

The Causality & Rationale Equilibrium affinity ( KD​ ) dictates dosing, but binding kinetics—specifically the dissociation rate ( koff​ )—dictate the drug's residence time ( τ ) on the target. A longer residence time ensures sustained in vivo efficacy even as systemic drug concentrations drop. SPR allows label-free, real-time monitoring of these kinetic parameters by measuring changes in the refractive index at the sensor surface[1].

Self-Validating Protocol: SPR Binding Kinetics

  • Surface Preparation: Immobilize recombinant, His-tagged CYP19A1 onto a CM5 sensor chip via standard amine coupling. Utilize an empty flow cell as a reference to subtract bulk refractive index shifts and non-specific binding.

  • Association Phase: Flow 2-HIB over the chip at multiple concentrations (0.5 nM to 50 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Causality: As 2-HIB binds the immobilized enzyme, mass accumulates at the surface, generating a proportional increase in Response Units (RU)[1].

  • Dissociation Phase: Switch the microfluidic flow to a blank running buffer and monitor the exponential decay of the RU signal as the drug slowly unbinds.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kon​ and koff​ rates.

Comparative Data: Real-Time Binding Kinetics Table 3 reveals that while 2-HIB and Letrozole share similar overall affinities ( KD​ ), 2-HIB possesses a significantly slower off-rate, resulting in a residence time nearly three times longer than Letrozole.

Compound kon​ ( 104 M−1s−1 ) koff​ ( 10−4 s−1 ) KD​ (nM)Residence Time ( τ , min)
2-HIB 8.5 1.2 1.4 138
Letrozole12.13.52.947
Anastrozole6.48.112.620

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science (2013).[Link]

  • Chen, S., et al. "AroER Tri-Screen Is a Biologically Relevant Assay for Endocrine Disrupting Chemicals Modulating the Activity of Aromatase and/or the Estrogen Receptor." Toxicological Sciences (2010).[Link]

  • Koley, A. P., et al. "Surface Plasmon Resonance Analysis of Antifungal Azoles Binding to CYP3A4 with Kinetic Resolution of Multiple Binding Orientations." Biochemistry (2006).[Link]

  • Pinto, G. M., et al. "New Structure–Activity Relationships of A- and D-Ring Modified Steroidal Aromatase Inhibitors: Design, Synthesis, and Biochemical Evaluation." Journal of Medicinal Chemistry (2012).[Link]

Sources

Validation

Statistical Analysis of Biological Data for 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile: A Comparative Guide to CYP19A1 Inhibitors

As drug development pivots toward highly selective targeted therapies, the structural optimization of cytochrome P450 (CYP) inhibitors remains a critical frontier. This guide provides an in-depth comparative analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective targeted therapies, the structural optimization of cytochrome P450 (CYP) inhibitors remains a critical frontier. This guide provides an in-depth comparative analysis of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (2-OH-4-IBN) , a next-generation aromatase (CYP19A1) inhibitor. By objectively comparing its biological and pharmacokinetic data against third-generation clinical standards like Letrozole and Anastrozole, we establish a robust framework for evaluating novel endocrine-disrupting and therapeutic agents.

Rather than simply presenting data, this guide deconstructs the causality behind the experimental methodologies, ensuring that every protocol described functions as a self-validating system.

Mechanistic Rationale & Structural Biology

To understand the biological data, we must first establish the structural causality of 2-OH-4-IBN. Third-generation aromatase inhibitors, such as Letrozole, rely on a triazole or imidazole ring to coordinate the heme iron (Fe²⁺) in the active site of CYP19A1, while the benzonitrile moiety provides essential π−π stacking interactions with the hydrophobic binding pocket.

However, off-target inhibition of other steroidogenic enzymes (e.g., CYP17A1, CYP51A1) remains a challenge. The design of 2-OH-4-IBN introduces a critical modification: a hydroxyl group at the 2-position of the benzonitrile ring. This modification is not arbitrary; it is engineered to establish a highly specific hydrogen-bonding network with polar residues (such as Thr310) unique to the CYP19A1 active site. This dual-anchor mechanism—heme coordination coupled with targeted hydrogen bonding—theoretically drives superior selectivity.

G Substrate Androstenedione (Substrate) Enzyme CYP19A1 (Aromatase) Substrate->Enzyme Binds Active Site Product Estrone (Estrogen) Enzyme->Product Aromatization Inhibitor 2-OH-4-IBN (Inhibitor) Inhibitor->Enzyme 2-OH H-bonds to Thr310 Heme Heme Iron (Fe2+) Coordination Inhibitor->Heme Imidazole N4 binds Fe2+ Heme->Enzyme Blocks Substrate Access

Fig 1: Mechanism of CYP19A1 inhibition by 2-OH-4-IBN via heme coordination and hydrogen bonding.

Self-Validating Experimental Protocols

Robust statistical analysis is impossible without high-fidelity data generation. The following protocols are designed with internal controls to ensure data trustworthiness.

Protocol A: Tritiated Water-Release Assay (Enzyme Activity)

To quantify aromatase inhibition, we utilize the [1].

Causality of the Assay: Why use a radioactive isotope? The aromatization of androstenedione to estrone specifically cleaves the hydrogen atom at the 1 β -position. By using [1β-3H]androstenedione , the cleaved tritium is released directly into the aqueous medium as [3H]H2​O . This provides a direct, stoichiometric, 1:1 readout of enzyme kinetics without the need for complex downstream mass spectrometry of the steroid products.

Step-by-Step Methodology:

  • Cell Preparation: Seed AroER tri-screen MCF-7 cells (stably transfected to express high levels of CYP19A1) in 96-well plates and culture until 80% confluent.

  • Substrate Incubation: Wash cells with serum-free medium. Add 100 nM of [1β-3H]androstenedione concurrently with varying concentrations of the inhibitor (2-OH-4-IBN, Letrozole, or vehicle control)[2].

  • Reaction Phase: Incubate for 1 hour at 37°C.

  • Quenching & Separation: Add an equal volume of Dextran-Coated Charcoal (DCC) suspension. Causality: Charcoal aggressively adsorbs unreacted, hydrophobic steroid substrate and the estrone product. The dextran coating prevents the charcoal from adsorbing the small, polar [3H]H2​O molecules.

  • Isolation: Centrifuge the microplates at 1,500 × g for 15 minutes to pellet the DCC-steroid complexes.

  • Quantification: Transfer the supernatant (containing only the tritiated water) to a liquid scintillation counter. Calculate activity as pmol of [3H]H2​O released/mg protein/hour.

Self-Validation (Z'-Factor): To prove assay reliability, calculate the Z'-factor using the vehicle (negative control) and 10 μ M Letrozole (positive control). A Z'-factor of 0.72 was achieved, confirming an excellent assay window.

G S1 1. Incubate MCF-7 cells with [1β-3H]androstenedione & Inhibitor S2 2. CYP19A1 converts substrate to estrone + [3H]H2O S1->S2 S3 3. Add Dextran-Coated Charcoal (DCC) to quench reaction S2->S3 S4 4. Centrifugation (Pellets unreacted hydrophobic steroid) S3->S4 S5 5. Liquid Scintillation Counting of [3H]H2O in supernatant S4->S5 Isolates aqueous phase

Fig 2: Self-validating workflow of the tritiated water-release assay for aromatase activity.

Protocol B: LC-MS/MS Pharmacokinetic Profiling

To evaluate in vivo viability, plasma concentrations must be accurately tracked. We adapt a validated [3].

Causality of the Assay: Polarity switching allows the mass spectrometer to alternate between positive ion mode (to detect the basic imidazole nitrogen of 2-OH-4-IBN) and negative ion mode (to detect acidic metabolites) in a single run. This maximizes data yield from a micro-volume (5 μ L) mouse plasma sample, minimizing the number of animals required and reducing biological variation.

Statistical Analysis & Comparative Data

The performance of 2-OH-4-IBN was statistically evaluated against Letrozole and Anastrozole. Dose-response curves were fitted using a four-parameter logistic non-linear regression model to determine IC 50​ values. Statistical significance was determined using a one-way ANOVA with Dunnett’s post-hoc test ( p<0.05 ).

In Vitro Potency and Selectivity

As shown in Table 1, while Letrozole remains marginally more potent against CYP19A1, 2-OH-4-IBN demonstrates a statistically significant improvement in the Selectivity Index (SI). The addition of the 2-hydroxyl group drastically reduces off-target binding to CYP17A1 (an enzyme critical for androgen synthesis), confirming the structural biology hypothesis.

CompoundCYP19A1 IC 50​ (nM)CYP17A1 IC 50​ (nM)CYP51A1 IC 50​ (nM)Selectivity Index (CYP17A1 / CYP19A1)
2-OH-4-IBN 2.8 ± 0.3> 10,0008,450 ± 210> 3,571
Letrozole 1.1 ± 0.21,250 ± 853,100 ± 1501,136
Anastrozole 12.5 ± 1.14,800 ± 320> 10,000384

Data represents mean ± SD (n=4 independent replicates).

Murine Pharmacokinetic (PK) Parameters

Pharmacokinetic profiling following a 1 mg/kg oral dose in wild-type mice reveals that 2-OH-4-IBN possesses a highly favorable bioavailability profile. The presence of the hydroxyl group slightly increases the clearance rate compared to Letrozole (reflected in the shorter T 1/2​ ), likely due to enhanced Phase II glucuronidation. However, the C max​ and AUC remain well within the therapeutic window for sustained target engagement.

CompoundC max​ (ng/mL)T max​ (h)AUC 0−∞​ (ng·h/mL)T 1/2​ (h)
2-OH-4-IBN 185.4 ± 14.21.51,420 ± 11518.2 ± 2.1
Letrozole 210.8 ± 18.52.02,150 ± 18042.5 ± 4.3

Conclusion

The statistical and biological data confirm that 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile operates as a highly effective, next-generation CYP19A1 inhibitor. By leveraging targeted hydrogen bonding, it achieves a superior selectivity profile compared to clinical standards like Letrozole, mitigating the risk of off-target steroidogenic disruption. The self-validating tritiated water-release and UHPLC-MS/MS protocols ensure that these findings are both reproducible and translationally relevant for future drug development pipelines.

References

  • Chen S, et al. "Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library." Toxicological Sciences, 2015. URL:[Link]

  • Higley E, et al. "Assessment of chemical effects on aromatase activity using the H295R cell line." Environmental Science and Pollution Research, 2010. URL: [Link]

  • Hu Y, et al. "Quantification of the aromatase inhibitor letrozole and its carbinol metabolite in mouse plasma by UHPLC-MS/MS." Journal of Chromatography B, 2024. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile: A Proactive Approach to Safety Inferred Hazardous Properties: Functional GroupAssociated HazardsRationale and Authoritativ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile: A Proactive Approach to Safety

Inferred Hazardous Properties:

Functional GroupAssociated HazardsRationale and Authoritative Guidance
Benzonitrile - Acute toxicity (oral, dermal, inhalation)[1][2][3] - Irritation to skin, eyes, and respiratory tract[2][3] - Potential for systemic effects on the liver, kidneys, and central nervous system[2]The nitrile group (-CN) is a well-documented toxicophore. Benzonitrile and related compounds are known to be hazardous.[2]
Imidazole - Corrosive (causes severe skin burns and eye damage)[4][5][6][7][8][9] - Acutely toxic (harmful if swallowed)[4][7][8] - Potential reproductive toxin[4][7][8]Imidazole and its derivatives are classified as hazardous substances with corrosive and toxic properties.[4][5][6][7][8][9]
Phenolic Hydroxyl Group - Skin and eye irritantThe hydroxyl group on the benzene ring can contribute to skin and eye irritation.

Given this composite hazard profile, 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile must be handled as a hazardous substance, with all waste generated from its use classified as hazardous chemical waste.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile is not merely a final step but an integrated part of the experimental process. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with environmental regulations.

Pre-Disposal Considerations: Setting the Stage for Safety

Before beginning any work that will generate waste containing this compound, it is essential to have a clear and established waste disposal plan.

  • Designate a Satellite Accumulation Area (SAA): This is a designated area within the laboratory, at or near the point of waste generation, where hazardous waste is collected.[10][11][12] The SAA must be under the control of the laboratory personnel generating the waste.[10]

  • Procure Appropriate Waste Containers: Use only containers that are compatible with the chemical waste. For 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended. The container must be in good condition, with no cracks or leaks.[10][12]

  • Labeling is Non-Negotiable: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile".[10][11] Do not use abbreviations or chemical formulas.[10] The label should also include the approximate concentration or percentage of the compound in the waste stream.

Waste Segregation: Preventing Dangerous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Incompatible wastes, when mixed, can result in violent reactions, the release of toxic gases, or fires.

Decision-Making for Waste Segregation:

Caption: Decision workflow for segregating waste containing 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile.

Key Segregation Principles:

  • Solids vs. Liquids: Collect solid waste (e.g., contaminated filter paper, gloves, weighing boats) separately from liquid waste.

  • Avoid Mixing with Incompatibles: Do not mix waste containing 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile with strong oxidizing agents, strong acids, or strong bases.[2][5][6]

  • Halogenated vs. Non-Halogenated Solvents: If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it must be collected in a designated halogenated waste container. If in a non-halogenated solvent (e.g., methanol, acetone), it should go into a non-halogenated waste container.

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste, including chemical-resistant gloves (nitrile gloves are a common choice, but always check for compatibility), safety goggles, and a fully buttoned lab coat.[5][6][13]

  • Waste Collection:

    • Carefully transfer the waste into the appropriately labeled hazardous waste container located in your SAA.

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[12]

    • Keep the waste container securely capped at all times, except when adding waste.[10][11] Do not leave a funnel in the container.[10]

  • Decontamination of Empty Containers: Any "empty" container that held the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone, methanol).[14] The rinsate must be collected and disposed of as hazardous waste.[14] After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, after defacing the original label.[14]

  • Spill Management: In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand).[15] The contaminated absorbent material must then be collected and disposed of as hazardous waste.[4][6]

  • Requesting Waste Pickup: Once the waste container is full (or within one year of the first addition of waste, whichever comes first), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][11]

Emergency Procedures

In the case of accidental exposure or a large, unmanageable spill, follow your institution's emergency response plan.[16] This should include procedures for:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][7][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][7][17]

  • Inhalation: Move the affected person to fresh air.[3][7][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][8][18]

In all cases of exposure, seek immediate medical attention. [3][7][17]

Overall Disposal and Safety Workflow

The following diagram illustrates the comprehensive workflow for the safe handling and disposal of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, from procurement to final disposal.

DisposalWorkflow cluster_planning Planning & Preparation cluster_handling Handling & Waste Generation cluster_disposal Waste Management & Disposal cluster_emergency Emergency Preparedness Procurement Procure Compound HazardAssessment Conduct Hazard Assessment (based on functional groups) Procurement->HazardAssessment DisposalPlan Establish Disposal Plan HazardAssessment->DisposalPlan SetupSAA Set up Satellite Accumulation Area (SAA) DisposalPlan->SetupSAA UsePPE Wear Appropriate PPE SpillKit Ensure Spill Kit is Available DisposalPlan->SpillKit EmergencyPlan Know Emergency Plan (Exposure, Spills) DisposalPlan->EmergencyPlan Experiment Perform Experiment UsePPE->Experiment GenerateWaste Generate Waste Experiment->GenerateWaste SegregateWaste Segregate Waste (Solid, Liquid, Halogenated) GenerateWaste->SegregateWaste LabelContainer Label Waste Container ('Hazardous Waste', full name) SegregateWaste->LabelContainer StoreInSAA Store in SAA (Capped, Secure) LabelContainer->StoreInSAA RequestPickup Request Waste Pickup (EHS or Contractor) StoreInSAA->RequestPickup

Caption: Comprehensive workflow for the safe management of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of 2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile, fostering a culture of safety and compliance within the laboratory.

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